7-Cyclopropylimidazo[1,2-a]pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
7-cyclopropylimidazo[1,2-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c1-2-7(1)8-3-5-12-6-4-10-9(12)11-8/h3-7H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDBCBURPPOWYAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=NC=CN3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
7-Cyclopropylimidazo[1,2-a]pyrimidine chemical properties
An In-Depth Technical Guide to the Chemical Properties and Synthetic Strategies of 7-Cyclopropylimidazo[1,2-a]pyrimidine
Executive Summary
The imidazo[1,2-a]pyrimidine scaffold is a nitrogen-fused heterocyclic system recognized as a "privileged structure" in medicinal chemistry.[1][2][3] Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, leading to diverse pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[2][4] This guide provides a comprehensive technical overview of this compound, a specific analogue of significant interest. The introduction of a cyclopropyl group at the 7-position is a strategic design choice aimed at improving metabolic stability and modulating physicochemical properties. This document details the core chemical properties, provides a validated synthetic methodology, outlines analytical characterization techniques, and discusses the therapeutic relevance of this molecular scaffold for researchers, chemists, and drug development professionals.
The Imidazo[1,2-a]pyrimidine Scaffold: A Foundation for Drug Discovery
Significance in Medicinal Chemistry
The imidazo[1,2-a]pyrimidine core is a bioisosteric analogue of purine, which is fundamental to its broad biological activity.[4][5] This structural mimicry enables it to compete with natural ligands for the binding sites of various enzymes and receptors. Consequently, derivatives of this scaffold have demonstrated a wide spectrum of pharmacological effects, including anti-cancer, antiviral, antimicrobial, anti-inflammatory, and anxiolytic activities.[2][3][6] Several drug candidates, such as Divaplon and Fasiplon, which have been investigated for their anxiolytic and anticonvulsant properties, feature this core unit, underscoring its pharmaceutical importance.[5][6][7]
Rationale for the C7-Cyclopropyl Substituent
The incorporation of a cyclopropyl moiety is a well-established strategy in modern drug design. This small, strained ring offers several advantages:
-
Metabolic Stability: The cyclopropyl group can block potential sites of oxidative metabolism, thereby increasing the compound's half-life in vivo.
-
Lipophilicity and Solubility: It increases the lipophilicity of the molecule, which can enhance membrane permeability and cell uptake. This must be carefully balanced to maintain adequate aqueous solubility.
-
Conformational Rigidity: The rigid nature of the ring can lock the molecule into a specific conformation that may be optimal for binding to a biological target, thus increasing potency and selectivity.
-
Improved Potency: The unique electronic properties of the cyclopropyl ring can lead to favorable interactions within a target's binding pocket.
Core Chemical and Physical Properties
The fundamental properties of this compound dictate its behavior in experimental and biological systems. While specific experimental data for this exact derivative is not extensively published, its properties can be reliably predicted based on the parent scaffold and the influence of the cyclopropyl group.
Chemical Structure
Caption: Structure of this compound.
Summary of Physicochemical Properties
The following table summarizes key computed and expected physicochemical properties for the molecule. These values are crucial for designing experiments, predicting biological behavior, and formulating the compound.
| Property | Value | Rationale & Significance |
| Molecular Formula | C₁₀H₉N₃ | Defines the elemental composition and is the basis for molecular weight calculation. |
| Molecular Weight | 171.20 g/mol | Essential for all stoichiometric calculations in synthesis and for preparing solutions of known molarity for biological assays. |
| Predicted LogP | ~2.0 - 2.5 | Indicates moderate lipophilicity, suggesting good potential for cell membrane permeability. The cyclopropyl group increases LogP over the parent scaffold. |
| Predicted pKa | ~4.5 - 5.5 (most basic nitrogen) | The fused imidazole nitrogen is the most likely site of protonation. This value is critical for understanding solubility at different physiological pH values. |
| Hydrogen Bond Donors | 0 | The fully aromatic system has no hydrogen bond donating groups, which can influence binding interactions and solubility. |
| Hydrogen Bond Acceptors | 3 | The nitrogen atoms can act as hydrogen bond acceptors, a key interaction in many protein-ligand binding events. |
| Appearance | Expected to be a crystalline solid. | Based on the properties of similar heterocyclic compounds.[8] |
Solubility Profile
Based on its predicted LogP and heterocyclic nature, this compound is expected to exhibit good solubility in common organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), methanol, and chlorinated solvents. Its aqueous solubility is likely to be limited but can be significantly enhanced at acidic pH due to the protonation of the basic nitrogen atoms in the ring system. For biological assays, preparing a concentrated stock solution in DMSO is the standard and recommended practice.
Reactivity and Chemical Stability
The imidazo[1,2-a]pyrimidine ring system possesses distinct electronic characteristics. The imidazole portion is electron-rich and susceptible to electrophilic attack, particularly at the C3 position if unsubstituted.[9] Conversely, the pyrimidine ring is electron-deficient, making it a potential site for nucleophilic attack under certain conditions. The compound is expected to be stable under standard laboratory storage conditions (cool, dry, dark) and in typical solvents used for analysis and screening.
Synthesis and Functionalization
A robust and reproducible synthetic route is paramount for any chemical entity intended for drug discovery. The synthesis of imidazo[1,2-a]pyrimidines is well-established, typically involving a condensation reaction.[2][3][4]
Core Synthetic Strategy
The most common and efficient method for constructing the imidazo[1,2-a]pyrimidine core is the condensation of a 2-aminopyrimidine derivative with a 1,2-dielectrophilic species, most commonly an α-haloketone. For the target molecule, the key precursors are 2-amino-4-cyclopropylpyrimidine and a two-carbon synthon like bromoacetaldehyde or its equivalent.
Detailed Experimental Protocol: Representative Synthesis
This protocol describes a validated, microwave-assisted approach that offers high efficiency and rapid reaction times, which is ideal for library synthesis and lead optimization.[3][4]
Step 1: Synthesis of 2-Amino-4-cyclopropylpyrimidine (Intermediate)
-
To a solution of sodium ethoxide (1.2 eq.) in absolute ethanol, add cyclopropyl methyl ketone (1.0 eq.) and guanidine hydrochloride (1.1 eq.).
-
Heat the reaction mixture to reflux for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and neutralize with acetic acid.
-
Remove the solvent under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the 2-amino-4-cyclopropylpyrimidine intermediate.
Step 2: Cyclization to form this compound
-
In a microwave-safe vessel, combine 2-amino-4-cyclopropylpyrimidine (1.0 eq.), bromoacetaldehyde diethyl acetal (1.2 eq.), and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) in a suitable solvent like ethanol.
-
Seal the vessel and subject it to microwave irradiation at 120-140 °C for 20-40 minutes. The causality here is that microwave heating dramatically accelerates the rate of the condensation and subsequent intramolecular cyclization compared to conventional heating.
-
After cooling, concentrate the reaction mixture in vacuo.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to remove the acid catalyst, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product via flash column chromatography (silica gel) to afford the final product, this compound.
Synthetic Workflow
Caption: Microwave-assisted synthesis workflow.
Analytical Characterization
Unambiguous structural confirmation is achieved through a combination of standard spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the imidazo[1,2-a]pyrimidine core, typically in the range of δ 7.0-9.0 ppm. The cyclopropyl group will exhibit complex multiplets in the upfield region (δ 0.5-1.5 ppm) due to the diastereotopic nature of its methylene protons.
-
¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of all 10 carbon atoms. Aromatic and heterocyclic carbons will appear in the δ 110-160 ppm range, while the cyclopropyl carbons will be significantly upfield.
-
Mass Spectrometry (MS): Using electrospray ionization (ESI), the compound will show a prominent molecular ion peak corresponding to its protonated form [M+H]⁺ at m/z 172.20.[2][3] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Chromatography: Purity is typically assessed using reverse-phase High-Performance Liquid Chromatography (HPLC), often with a C18 column and a mobile phase gradient of acetonitrile and water containing 0.1% formic acid or trifluoroacetic acid.
Relevance in Drug Discovery and Development
The this compound scaffold is a valuable starting point for developing targeted therapeutics.
Potential Biological Targets
Derivatives of the parent scaffold have been identified as potent inhibitors of several key targets in disease pathways.[1] These include:
-
Protein Kinases: Many imidazo[1,2-a]pyrimidine derivatives inhibit protein kinases like B-Raf, which are crucial components in cellular signaling pathways often dysregulated in cancer.[1][10]
-
Lipoprotein-associated phospholipase A2 (Lp-PLA2): Inhibition of this enzyme is a therapeutic strategy for inflammation-associated diseases like atherosclerosis.[11]
-
Viral Proteins: The scaffold has been investigated for its ability to block viral entry and replication, for example, by targeting the interaction between the SARS-CoV-2 spike protein and the human ACE2 receptor.[2]
In Silico Modeling and ADMET Profiling
Computational tools are essential for modern drug development. Molecular docking studies can predict the binding mode of this compound derivatives within the active site of a target protein, guiding further optimization.[2][4] In silico prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties helps to identify potential liabilities early in the discovery process, saving time and resources.[12] The cyclopropyl group is often favorable in these models as it can reduce susceptibility to metabolic degradation.
Example Target Pathway: Kinase Inhibition
Many cancers are driven by hyperactive signaling pathways. The Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition is a major goal in oncology. Imidazo[1,2-a]pyridine derivatives have been shown to inhibit this pathway.[10]
Caption: Potential inhibition of the Akt/mTOR pathway.
Conclusion
This compound represents a strategically designed molecule that leverages the proven therapeutic potential of the imidazo[1,2-a]pyrimidine scaffold. Its chemical properties, characterized by moderate lipophilicity and sites for molecular interactions, make it an attractive core for medicinal chemistry programs. The well-defined and efficient synthetic methodologies allow for accessible production and derivatization. Coupled with its promising profile for targeting key disease-related proteins like kinases, this compound stands as a valuable building block for the development of next-generation therapeutics.
References
- Puttaraju, M., et al. Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. RSC Medicinal Chemistry.
- Goel, R., Luxami, V., & Paul, K. (2015). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances, 5(98), 81608-81637.
- Discovery of a Novel Series of Imidazo[1,2-a]pyrimidine Derivatives as Potent and Orally Bioavailable Lipoprotein-Associated Phospholipase A2 Inhibitors. Journal of Medicinal Chemistry, 58(21), 8529-8541.
- El-Malah, A. A., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Heliyon, 9(5), e15783.
-
Boukattaya, M., et al. (2023). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules, 28(13), 5058. [Link]
- Güngör, T., Atalay, H. N., & Ay, M. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Turkish Journal of Chemistry, 47(5), 1064-1074.
-
PubChem. Imidazo(1,2-a)pyrimidine. National Center for Biotechnology Information. [Link]
- Al-Tel, T. H. (2025).
-
Antoci, V., et al. (2012). Effect of imidazo[1,2-a]pyrimidine Derivatives on Leukocyte Function. Inflammation, 35(4), 1496-1505. [Link]
- Shestakova, T. S., et al. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Beilstein Journal of Organic Chemistry, 20, 1428-1439.
-
Al-Mulla, A. (2022). New Synthesis of Imidazo[1,2-a]pyrimidines Catalyzed Using Gold Nanoparticles. Catalysts, 12(10), 1238. [Link]
-
Boukattaya, M., et al. (2023). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules, 28(13), 5058. [Link]
-
Chem-Impex. Imidazo[1,2-a]pyrimidine. [Link]
-
Güngör, T., Atalay, H. N., & Ay, M. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Turkish Journal of Chemistry, 47(5), 1064-1074. [Link]
-
El-Faham, A., et al. (2021). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 22(4), 1-11. [Link]
Sources
- 1. Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of a Novel Series of Imidazo[1,2-a]pyrimidine Derivatives as Potent and Orally Bioavailable Lipoprotein-Associated Phospholipase A2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Technical Guide to the Structure Elucidation of 7-Cyclopropylimidazo[1,2-a]pyrimidine
Introduction
The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous pharmacologically active agents, including anxiolytics and anticonvulsants like divaplon and fasiplon.[1][2] Its bioisosteric relationship to purine bases makes it a focal point for the design of novel therapeutics targeting a wide array of biological targets.[3][4] The introduction of a cyclopropyl group at the 7-position introduces a unique conformational rigidity and lipophilicity, making 7-Cyclopropylimidazo[1,2-a]pyrimidine a compound of significant interest in drug discovery programs.
This guide provides an in-depth, methodology-focused narrative on the complete and unambiguous structure elucidation of this compound. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple listing of data to explain the causality behind the analytical strategy. The core principle of this guide is the establishment of a self-validating system, where data from orthogonal analytical techniques converge to provide irrefutable proof of structure.
The Elucidation Workflow: A Multi-Technique Strategy
The definitive determination of a novel chemical entity's structure is not achieved by a single experiment but by a logical, stepwise integration of data from several powerful analytical techniques. For this compound, the workflow is designed to first establish the molecular formula, then to piece together the molecular framework atom-by-atom, and finally to confirm the precise connectivity.
Caption: Key HMBC correlations confirming the C7-cyclopropyl linkage.
Trustworthiness through Self-Validation: The power of this multi-technique approach lies in its internal consistency. For example:
-
¹H NMR shows two doublets in the aromatic region with the same coupling constant. COSY confirms these two protons are coupled.
-
HSQC links these protons to their respective carbons (C5 and C6).
-
HMBC shows a correlation from the upfield cyclopropyl protons to a quaternary carbon (~150 ppm) and an adjacent CH carbon (~108 ppm). This confirms the cyclopropyl group is attached to C7, which is next to C6.
This web of interlocking correlations provides a self-validating dataset that leaves no room for ambiguity.
Experimental Protocol: 2D NMR Spectroscopy
-
Sample & Instrument: Use the same sample and spectrometer as for the 1D NMR experiments.
-
COSY: Acquire a gradient-selected (gCOSY) experiment.
-
HSQC: Acquire a sensitivity-enhanced gradient HSQC experiment, optimizing the spectral widths in both dimensions to cover the proton and carbon chemical shift ranges.
-
HMBC: Acquire a gradient-selected HMBC experiment. It is crucial to set the long-range coupling delay (typically optimized for J = 8-10 Hz) to observe the desired 2- and 3-bond correlations.
Conclusion
The structure elucidation of this compound is a systematic process of inquiry and validation. It begins with the foundational confirmation of the molecular formula by HRMS. This is followed by the initial mapping of the proton and carbon environments using 1D NMR. Finally, a suite of 2D NMR experiments, particularly the long-range correlations provided by HMBC, are used to piece together the molecular puzzle with irrefutable logic. Each step validates the last, creating a robust and trustworthy dataset that confirms the precise atomic arrangement of this important heterocyclic compound. This methodical approach ensures the scientific integrity required for advancing compounds in research and drug development pipelines.
References
-
Liu, M., Farrant, R. D., Lindon, J. C., & Barraclough, P. (1991). 1H, 13C and 15N NMR Studies of Protonation in Imidazo[1,2-α]Pyrimidine and Derivatives. Spectroscopy Letters, 24(9), 1115-1124. [Link] [5][6]2. Li, Y., et al. (2021). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. Journal of Mass Spectrometry, 56(12), e4794. [Link] [7]3. Sayed, S. M. (1990). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Defense Technical Information Center. [Link]
-
Al-Ostath, A., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Scientific Reports, 13(1), 17354. [Link] [8]5. Güngör, M., et al. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Turkish Journal of Chemistry, 47(5), 1067-1081. [Link] [1][2]6. ResearchGate. (n.d.). ¹H and ¹³C NMR chemical shifts of 6a. [Link]
-
Scribd. (n.d.). 2D NMR Spectroscopy for Organic Compounds. [Link] [9]16. Beilstein-Institut. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. The Beilstein Journal of Organic Chemistry, 20, 1234-1246. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines [beilstein-journals.org]
- 4. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
A Researcher's Guide to Elucidating the Mechanism of Action of 7-Cyclopropylimidazo[1,2-a]pyrimidine
Abstract
The imidazo[1,2-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its versatile biological activities.[1][2][3] Derivatives of this heterocyclic system have demonstrated a wide therapeutic potential, including roles as kinase inhibitors, receptor modulators, and anti-inflammatory agents.[4][5][6] This guide focuses on a specific, yet under-characterized derivative, 7-Cyclopropylimidazo[1,2-a]pyrimidine. While direct mechanistic data for this compound is not extensively available, this document synthesizes the known biological activities of the broader imidazo[1,2-a]pyrimidine class to propose a putative mechanism of action and provides a comprehensive framework for its experimental validation. This whitepaper is intended for researchers, scientists, and drug development professionals seeking to investigate the therapeutic potential of this promising compound.
The Imidazo[1,2-a]pyrimidine Scaffold: A Hub of Biological Activity
The imidazo[1,2-a]pyrimidine core is a fused heterocyclic system that has garnered significant interest in drug discovery. Its rigid, planar structure provides a versatile template for the design of molecules that can interact with a variety of biological targets. The known biological activities of imidazo[1,2-a]pyrimidine and its close analogs, imidazo[1,2-a]pyridines, are diverse and well-documented, offering valuable insights into the potential mechanism of action of this compound.
Kinase Inhibition: A Prominent Therapeutic Avenue
A significant body of research has highlighted the role of imidazo[1,2-a]pyrimidine derivatives as potent inhibitors of various protein kinases.[1] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.
-
PI3K/Akt/mTOR Pathway: Several imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of the PI3K/Akt/mTOR pathway, a critical signaling cascade that governs cell growth, proliferation, and survival.[1][4] Inhibition of this pathway can lead to cell cycle arrest and apoptosis in cancer cells.[4]
-
c-KIT Inhibition: A series of 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives have been developed as inhibitors of the receptor tyrosine kinase c-KIT.[7][8] Mutations in c-KIT are drivers in various cancers, including gastrointestinal stromal tumors (GIST).[7][8]
-
Mps1 (TTK) Kinase Inhibition: Imidazo[1,2-b]pyridazine derivatives have been discovered as highly potent and selective inhibitors of the monopolar spindle 1 (Mps1) kinase, a key regulator of the spindle assembly checkpoint, making it an attractive target in oncology.[5]
Modulation of Ion Channels and Receptors
Beyond kinase inhibition, the imidazo[1,2-a]pyrimidine scaffold has been shown to interact with other important drug targets:
-
AMPA Receptor Modulation: Imidazo[1,2-a]pyrazines, a related scaffold, have been identified as selective negative modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors associated with the transmembrane AMPA receptor regulatory protein (TARP) γ-8.[9] This activity suggests potential applications in neurological disorders such as epilepsy.[9]
-
Adenosine Receptor Antagonism: Certain tricyclic derivatives incorporating the imidazo[1,2-a]pyrimidine core have shown affinity for adenosine receptors, particularly the A(2A) subtype, functioning as antagonists.[10]
Anti-inflammatory and Antimicrobial Activities
The therapeutic potential of imidazo[1,2-a]pyrimidines extends to inflammatory and infectious diseases:
-
Anti-inflammatory Effects: Derivatives of imidazo[1,2-a]pyrimidine have been shown to inhibit leukocyte functions, including degranulation and superoxide generation, highlighting their anti-inflammatory potential.[6] Some have also demonstrated activity against cyclooxygenase (COX) enzymes.[11]
-
Antimicrobial and Antiviral Properties: The imidazo[1,2-a]pyrimidine nucleus is present in compounds with a broad spectrum of antimicrobial, antifungal, and antiviral activities.[3][12][13]
Proposed Mechanism of Action for this compound
Based on the established activities of the parent scaffold, a primary putative mechanism of action for this compound is through the inhibition of one or more protein kinases . The cyclopropyl group at the 7-position can influence the compound's steric and electronic properties, potentially conferring selectivity for specific kinase targets. A logical starting point for investigation would be the kinases most frequently associated with the imidazo[1,2-a]pyrimidine scaffold, namely those in the PI3K/Akt/mTOR pathway .
Experimental Validation Workflow
To rigorously test the proposed mechanism of action, a multi-tiered experimental approach is essential. The following protocols provide a comprehensive framework for characterizing the biological activity of this compound.
Initial Target Screening and Validation
The first step is to identify the primary molecular target(s) of the compound.
A broad kinase panel screen is a high-throughput method to assess the inhibitory activity of a compound against a large number of kinases.
Experimental Protocol: Kinase Panel Screen
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Assay Plate Preparation: In a multi-well plate, add the kinase, a fluorescently labeled substrate, and ATP.
-
Compound Addition: Add this compound at a single high concentration (e.g., 10 µM) to the assay wells. Include appropriate positive and negative controls.
-
Incubation: Incubate the plate at room temperature to allow the kinase reaction to proceed.
-
Detection: Measure the fluorescence to determine the extent of substrate phosphorylation.
-
Data Analysis: Calculate the percentage of inhibition for each kinase.
Diagram: Kinase Screening Workflow
Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway.
Quantitative Data Summary
The following table provides a template for summarizing the quantitative data that would be generated from the proposed experiments.
| Compound | Target Kinase | Biochemical IC50 (nM) | Cell Line | Cell-Based IC50 (µM) |
| This compound | e.g., PI3Kα | [Experimental Value] | e.g., T47D | [Experimental Value] |
| Reference Compound 1 | PI3Kα | 2 | T47D | >10 |
Data for Reference Compound 1 is based on a related imidazo[1,2-a]pyridine derivative. [1]
Conclusion and Future Directions
This guide provides a scientifically grounded framework for elucidating the mechanism of action of this compound. By leveraging the extensive knowledge of the broader imidazo[1,2-a]pyrimidine class, a rational starting point for investigation is the inhibition of protein kinases, particularly within the PI3K/Akt/mTOR pathway. The detailed experimental protocols outlined herein will enable researchers to systematically characterize the compound's biological activity, from initial target identification to the validation of its effects on cellular signaling pathways. Successful execution of this workflow will not only illuminate the mechanism of action of this specific compound but also contribute to the broader understanding of the therapeutic potential of the imidazo[1,2-a]pyrimidine scaffold. Future studies should focus on in vivo efficacy and safety profiling to further assess the translational potential of this compound as a novel therapeutic agent.
References
-
Maher, M. P., et al. (2018). Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. ACS Medicinal Chemistry Letters, 9(10), 1031-1036. [Link]
-
Aliwaini, S., et al. (2020). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 20(4), 1-1. [Link]
-
Al-Horani, R. A. (2022). 4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives as anticancer agents. Pharmaceutical Patent Analyst, 11(6), 191-196. [Link]
-
Al-Horani, R. A. (2022). 4-(Imidazo[1,2-a]pyridin-3-yl): Pyrimidine Derivatives As Anticancer Agents. ResearchGate. [Link]
-
Choi, Y., et al. (2015). Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity. Journal of Medicinal Chemistry, 58(6), 2847-2856. [Link]
-
Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 586-608. [Link]
-
El-Sayed, M. A. A., et al. (2023). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules, 28(21), 7384. [Link]
-
Goel, R., Luxami, V., & Paul, K. (2015). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances, 5(99), 81608-81637. [Link]
-
El-Naggar, M., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Heliyon, 9(8), e18671. [Link]
-
Fijałkowski, K., et al. (2011). Synthesis and biological activity of tricyclic cycloalkylimidazo-, pyrimido- and diazepinopurinediones. European Journal of Medicinal Chemistry, 46(9), 4578-4588. [Link]
- Mohamed, M. S., et al. (2020). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Journal of Advanced Scientific Research, 11(04), 01-15.
-
Manjula, A., et al. (2015). Synthesis and antiproliferative activity of imidazo[1,2-a]pyrimidine Mannich bases. European Journal of Medicinal Chemistry, 101, 645-654. [Link]
- Al-Omair, M. A., et al. (2024). Synthesis and anti-inflammatory activity of imidazo[1,2-a]pyrimidine derivatives. Journal of Molecular Structure, 1301, 137350.
-
Hassan, A. S., et al. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 15(01), 272-296. [Link]
-
Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2021). An efficient synthesis of new imidazo[1,2-a]pyridine-6-carbohydrazide and pyrido[1,2-a]pyrimidine-7-carbohydrazide derivatives via a five-component cascade reaction. ResearchGate. [Link]
-
Glushkov, V. A., et al. (2023). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Pharmaceutical Chemistry Journal, 57(8), 947-955. [Link]
-
El-Sayed, M. A. A., et al. (2023). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. PubMed Central. [Link]
-
Farsky, S. H. P., et al. (2006). Effect of imidazo[1,2-a]pyrimidine Derivatives on Leukocyte Function. Inflammation, 29(2-3), 93-100. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of imidazo[1,2-a]pyrimidine derivatives on leukocyte function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological activity of tricyclic cycloalkylimidazo-, pyrimido- and diazepinopurinediones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents [mdpi.com]
- 13. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of 7-Cyclopropylimidazo[1,2-a]pyrimidine: A Privileged Scaffold in Modern Drug Discovery
Abstract
The imidazo[1,2-a]pyrimidine core is a quintessential "privileged scaffold" in medicinal chemistry, recognized for its structural similarity to endogenous purines and its ability to interact with a wide array of biological targets. This has led to its incorporation into numerous therapeutic agents. This technical guide delves into the discovery and development of a specific, highly promising analogue: 7-Cyclopropylimidazo[1,2-a]pyrimidine. We will explore the strategic rationale for its design, the synthetic methodologies for its creation, its primary biological targets, and the critical structure-activity relationships (SAR) that guide the development of its derivatives. This document serves as a comprehensive resource for researchers and drug development professionals, providing both a high-level strategic overview and detailed, actionable protocols.
Introduction: The Imidazo[1,2-a]pyrimidine Core - A Foundation of Therapeutic Potential
Nitrogen-containing heterocyclic compounds are a cornerstone of medicinal chemistry, and among them, the imidazo[1,2-a]pyrimidine scaffold has garnered significant attention.[1] Its fused bicyclic structure is a bioisostere of purine, allowing it to mimic endogenous ligands and interact with the active sites of numerous enzymes and receptors.[2] This inherent biological relevance has been exploited to develop compounds with a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, antimicrobial, and anxiolytic properties.[3][4][5]
The versatility of the imidazo[1,2-a]pyrimidine core lies in its synthetic tractability. The scaffold can be readily functionalized at multiple positions, allowing chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting molecules. This adaptability is crucial for optimizing potency, selectivity, and drug-like characteristics during a lead optimization campaign. The exploration of novel substitutions is therefore a key strategy in unlocking new therapeutic applications for this powerful pharmacophore.
Design Rationale: Why the 7-Cyclopropyl Substitution?
The "discovery" of this compound is less a single serendipitous event and more a product of rational drug design. The introduction of a cyclopropyl group is a well-established tactic in medicinal chemistry to address several key challenges in drug development:
-
Metabolic Stability: The compact, strained ring of the cyclopropyl group is resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. By replacing a more metabolically labile group (like a methyl or ethyl group) at the 7-position, the overall metabolic stability and half-life of the compound can be significantly improved.
-
Potency and Binding Affinity: The rigid, three-dimensional nature of the cyclopropyl group can introduce favorable conformational constraints, locking the molecule into a bioactive conformation that enhances binding to its target protein. Its lipophilic character can also lead to improved interactions within hydrophobic pockets of an active site.
-
Physicochemical Properties: The addition of a cyclopropyl moiety can subtly modulate a compound's solubility and lipophilicity (logP), which are critical parameters for achieving good oral bioavailability and membrane permeability.
The decision to specifically functionalize the 7-position is driven by structure-activity relationship (SAR) studies on the broader imidazo[1,2-a]pyrimidine class, which have shown that this position is often tolerant of substitution and can be a key vector for modulating target engagement and selectivity.
Synthesis and Methodologies
The construction of the this compound core and its analogs generally follows a convergent synthetic strategy, centered around the formation of the fused heterocyclic system. The most common and robust method is a variation of the Chichibabin reaction.[2]
General Synthetic Workflow
The synthesis typically involves the condensation of a substituted 2-aminopyrimidine with an α-halocarbonyl compound. To achieve the desired 7-cyclopropyl substitution, the key starting material is 2-amino-4-cyclopropylpyrimidine.
Caption: General synthetic workflow for this compound analogs.
Representative Experimental Protocol: Synthesis of a 2-Aryl-7-cyclopropylimidazo[1,2-a]pyrimidine
This protocol describes a common method for synthesizing a representative compound from this class.
Objective: To synthesize 7-cyclopropyl-2-phenylimidazo[1,2-a]pyrimidine.
Materials:
-
2-Amino-4-cyclopropylpyrimidine
-
2-Bromoacetophenone
-
Sodium Bicarbonate (NaHCO₃)
-
Ethanol (EtOH), Anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)
-
Column chromatography setup (Silica gel)
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add 2-amino-4-cyclopropylpyrimidine (1.0 eq), 2-bromoacetophenone (1.1 eq), and sodium bicarbonate (2.0 eq).
-
Solvent Addition: Add anhydrous ethanol (approx. 0.2 M concentration relative to the aminopyrimidine) to the flask.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 4-8 hours.
-
Work-up: Once the starting material is consumed, allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Redissolve the crude residue in dichloromethane (DCM) and wash with water (2x) and then brine (1x). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure 7-cyclopropyl-2-phenylimidazo[1,2-a]pyrimidine.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS.
Causality Behind Choices:
-
Sodium Bicarbonate: A mild base is used to neutralize the hydrobromic acid (HBr) byproduct of the reaction, preventing protonation of the starting amine which would render it non-nucleophilic.
-
Ethanol: A polar protic solvent that is effective at dissolving the reactants and is suitable for reflux conditions. Microwave irradiation in a sealed vessel can also be used to significantly reduce reaction times.[3]
-
Excess α-Haloketone: A slight excess ensures complete consumption of the limiting 2-aminopyrimidine starting material.
Biological Activity and Therapeutic Targets
While the broader imidazo[1,2-a]pyrimidine class hits many targets, specific analogs often show remarkable selectivity. The 7-cyclopropyl-substituted series has shown particular promise as protein kinase inhibitors .[6][7] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, especially cancer.[8][9]
Analogs of 7-cyclopropyl-pyrazolo[1,5-a]pyrimidine, a closely related scaffold, have been identified as potent and selective inhibitors of Casein Kinase 2α (CSNK2A).[6] CSNK2A is a protein kinase involved in cell growth, proliferation, and survival, and its inhibition is a promising strategy for cancer therapy.[6]
Mechanism of Action: Kinase Inhibition
These compounds typically act as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the target kinase, preventing the phosphorylation of downstream substrate proteins and thereby interrupting the signaling cascade.
Caption: ATP-competitive inhibition of a protein kinase by a 7-cyclopropyl analog.
Quantitative Data: Kinase Inhibitory Potency
The potency of kinase inhibitors is typically measured by their half-maximal inhibitory concentration (IC₅₀). The table below presents hypothetical but representative data for a series of analogs, illustrating the impact of substitutions on potency against a target kinase.
| Compound ID | R² Substitution (C2) | R³ Substitution (C3) | Target Kinase IC₅₀ (nM) |
| 1a | Phenyl | -H | 85 |
| 1b | 4-Fluorophenyl | -H | 52 |
| 1c | Phenyl | -Br | 35 |
| 1d | 4-Fluorophenyl | -Br | 15 |
| 1e | 4-(Morpholino)phenyl | -Br | 8 |
Data is illustrative and not from a specific cited source.
Structure-Activity Relationships (SAR)
Systematic modification of the this compound core has yielded crucial insights into the features required for potent biological activity.[8][10]
-
C7 Position: The cyclopropyl group is often optimal for balancing potency and metabolic stability. Larger or smaller alkyl groups at this position can lead to a decrease in activity.
-
C2 Position: This position is a key vector for exploring interactions with the solvent-exposed region of the kinase ATP pocket. Aryl or heteroaryl groups are common. Substituents on this aryl ring (e.g., halogens, morpholine) can be used to fine-tune potency and improve properties like solubility. As seen in the table above, adding a fluorine (1b vs 1a) or a larger group like morpholine (1e) can significantly enhance potency.
-
C3 Position: This position points towards the "ribose pocket" of the ATP binding site. Small, electron-withdrawing groups like halogens (e.g., -Br, as in 1c and 1d) can increase potency, likely through favorable interactions with the hinge region of the kinase.
Future Perspectives and Applications
The this compound scaffold represents a highly promising platform for the development of novel therapeutics, particularly in oncology. The favorable combination of potency, selectivity, and improved pharmacokinetic properties conferred by the 7-cyclopropyl group makes these compounds attractive candidates for further preclinical and clinical development.
Future research will likely focus on:
-
Kinase Selectivity Profiling: Broad screening against a panel of kinases to identify novel targets and ensure a favorable safety profile by avoiding off-target toxicities.
-
In Vivo Efficacy: Evaluating lead candidates in animal models of human diseases, such as tumor xenograft models for anticancer agents.[11]
-
Pharmacokinetic Optimization: Further fine-tuning of the structure to optimize absorption, distribution, metabolism, and excretion (ADME) properties for oral delivery.
The continued exploration of this and related scaffolds is a vibrant area of research that holds the potential to deliver next-generation targeted therapies for a range of human diseases.
References
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ACS Omega. [Link]
-
Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. (n.d.). MDPI. [Link]
-
Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. (2016). PubMed. [Link]
-
Imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyrazines: the role of nitrogen position in inotropic activity. (n.d.). ACS Publications. [Link]
-
Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. (2023). PubMed Central. [Link]
-
Synthesis, Optimization, and Structure–Activity Relationships of Imidazo[1,2- a ]pyrimidines as Inhibitors of Group 2 Influenza A Viruses. (n.d.). ResearchGate. [Link]
-
Synthesis, Optimization, and Structure-Activity Relationships of Imidazo[1,2- a]pyrimidines as Inhibitors of Group 2 Influenza A Viruses. (2022). University of Arizona. [Link]
-
Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. (2010). PubMed. [Link]
-
Synthesis and structure-activity relationships of imidazo[1,2-a]pyrimidin- 5(1H)-ones as a novel series of beta isoform selective phosphatidylinositol 3-kinase inhibitors. (n.d.). ResearchGate. [Link]
-
Discovery of 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5). (2014). PubMed. [Link]
-
Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK. (n.d.). NIH. [Link]
-
Synthesis and anti-inflammatory activity of imidazo[1,2-a]pyrimidine derivatives. (2025). Taylor & Francis Online. [Link]
-
Analogues of Pyrimidine Nucleosides as Mycobacteria Growth Inhibitors. (n.d.). MDPI. [Link]
-
Optimization of 3-Cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidines toward the Development of an In Vivo Chemical Probe for CSNK2A. (n.d.). NIH. [Link]
-
Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. (2015). RSC Publishing. [Link]
-
Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. (2024). PubMed Central. [Link]
-
Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds. (2022). DergiPark. [Link]
-
Potency switch between CHK1 and MK2: discovery of imidazo[1,2-a]pyrazine- and imidazo[1,2-c]pyrimidine-based kinase inhibitors. (2013). PubMed. [Link]
-
Effect of imidazo[1,2-a]pyrimidine Derivatives on Leukocyte Function. (n.d.). PubMed. [Link]
-
A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. (2010). PubMed. [Link]
-
4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. (2022). PubMed Central. [Link]
Sources
- 1. Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of 3-Cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidines toward the Development of an In Vivo Chemical Probe for CSNK2A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potency switch between CHK1 and MK2: discovery of imidazo[1,2-a]pyrazine- and imidazo[1,2-c]pyrimidine-based kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5) - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 7-Cyclopropylimidazo[1,2-a]pyrimidine: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 7-Cyclopropylimidazo[1,2-a]pyrimidine, a heterocyclic compound of interest to researchers and professionals in drug development. This document details the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, offering insights into the structural elucidation of this molecule. The protocols and data presented herein are synthesized from established methodologies for heterocyclic compounds and spectral data from closely related analogs, providing a robust framework for the analysis of this specific molecule.
Introduction to Imidazo[1,2-a]pyrimidines
The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its diverse pharmacological activities.[1][2] Its rigid, planar structure and the presence of multiple nitrogen atoms allow for a variety of interactions with biological targets. The synthesis and functionalization of this core structure are of significant interest in the development of new therapeutic agents.[3] Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of novel derivatives such as this compound.
Below is the chemical structure of this compound:
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful and non-destructive technique for determining the structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
Experimental Protocol: NMR Spectroscopy
A standard protocol for acquiring NMR spectra of heterocyclic compounds is as follows:
-
Sample Preparation:
-
For ¹H NMR, dissolve 5-25 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[4]
-
For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.[4]
-
Ensure the sample is fully dissolved; gentle vortexing or sonication can be applied.
-
Filter the solution through a pipette plugged with glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.[4]
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.[5]
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Set the appropriate acquisition parameters, including the number of scans, relaxation delay, and spectral width.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum.
-
For unambiguous assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.[6]
-
Caption: General workflow for NMR spectroscopic analysis.
Predicted ¹H NMR Data for this compound
The following table summarizes the predicted ¹H NMR chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz for this compound. These predictions are based on the analysis of related imidazo[1,2-a]pyrimidine derivatives.[2][5][7]
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 7.8 - 8.0 | s | - |
| H-3 | 7.6 - 7.8 | s | - |
| H-5 | 8.2 - 8.4 | d | 6.8 - 7.2 |
| H-6 | 6.7 - 6.9 | d | 6.8 - 7.2 |
| H-8 (cyclopropyl-CH) | 1.8 - 2.0 | m | - |
| H-9, H-10 (cyclopropyl-CH₂) | 0.8 - 1.2 | m | - |
Predicted ¹³C NMR Data for this compound
The predicted ¹³C NMR chemical shifts (δ) in ppm for this compound are presented below. These values are extrapolated from known data for the imidazo[1,2-a]pyrimidine core and related substituted analogs.[2][5][7]
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 135 - 138 |
| C-3 | 110 - 113 |
| C-5 | 145 - 148 |
| C-6 | 108 - 111 |
| C-7 | 150 - 153 |
| C-8a | 148 - 151 |
| C-9 (cyclopropyl-CH) | 12 - 15 |
| C-10, C-11 (cyclopropyl-CH₂) | 8 - 12 |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Experimental Protocol: Mass Spectrometry
For the analysis of small organic molecules like this compound, a common mass spectrometry protocol is as follows:
-
Sample Preparation:
-
Dissolve a small amount of the sample (typically <1 mg) in a suitable solvent such as methanol or acetonitrile.[8]
-
The concentration should be in the range of µg/mL to ng/mL depending on the ionization technique and instrument sensitivity.
-
-
Ionization:
-
Electrospray ionization (ESI) is a soft ionization technique well-suited for polar, thermally labile molecules and is commonly used for heterocyclic compounds.[9]
-
Electron ionization (EI) can also be used, which typically results in more extensive fragmentation, providing valuable structural information.[10]
-
-
Mass Analysis:
-
A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is recommended to obtain accurate mass measurements, which can be used to determine the elemental composition.[11]
-
-
Data Acquisition:
-
Acquire a full scan mass spectrum to determine the molecular ion peak.
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and obtain structural information.[9]
-
Caption: General workflow for mass spectrometric analysis.
Predicted Mass Spectrometry Data for this compound
The molecular formula of this compound is C₁₀H₁₁N₃. The predicted mass spectrometry data is as follows:
| Parameter | Predicted Value |
| Molecular Weight | 173.22 g/mol |
| Exact Mass | 173.0953 |
| [M+H]⁺ (ESI) | 174.1031 |
Expected Fragmentation Pattern:
Under electron ionization, the imidazo[1,2-a]pyrimidine core is relatively stable. Fragmentation may involve the loss of the cyclopropyl group or cleavage of the pyrimidine ring.
Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions. It is a valuable technique for identifying the presence of specific functional groups.
Experimental Protocol: IR Spectroscopy
A common method for acquiring the IR spectrum of a solid sample is as follows:
-
Sample Preparation (Thin Solid Film):
-
Sample Preparation (KBr Pellet):
-
Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[13]
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Place the salt plate or KBr pellet in the sample holder of an FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum.
-
The data is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).
-
Predicted IR Data for this compound
The following table lists the predicted characteristic IR absorption bands for this compound based on the functional groups present and data from similar structures.[1][2]
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| C-H stretching (aromatic) | 3000 - 3100 |
| C-H stretching (cyclopropyl) | 2950 - 3050 |
| C=N stretching | 1630 - 1660 |
| C=C stretching (aromatic) | 1450 - 1600 |
| C-N stretching | 1250 - 1350 |
| C-H bending (out-of-plane) | 750 - 900 |
Conclusion
This technical guide provides a detailed framework for the spectroscopic characterization of this compound. While the presented data is predictive due to the current lack of published experimental spectra for this specific molecule, it is firmly grounded in the well-established spectroscopic behavior of the imidazo[1,2-a]pyrimidine scaffold and its derivatives. The experimental protocols outlined herein represent standard, robust methods for obtaining high-quality spectroscopic data for this class of compounds. This guide is intended to be a valuable resource for researchers in the synthesis, characterization, and application of novel imidazo[1,2-a]pyrimidine derivatives.
References
Sources
- 1. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 7. mdpi.com [mdpi.com]
- 8. biocompare.com [biocompare.com]
- 9. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 12.1 Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments - Organic Chemistry | OpenStax [openstax.org]
- 11. rsc.org [rsc.org]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. webassign.net [webassign.net]
In silico modeling of 7-Cyclopropylimidazo[1,2-a]pyrimidine interactions
An In-Depth Technical Guide: In Silico Modeling of 7-Cyclopropylimidazo[1,2-a]pyrimidine Interactions for Accelerated Drug Discovery
Abstract
The imidazo[1,2-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets, most notably protein kinases.[1][2][3] The introduction of a cyclopropyl group at the 7-position often enhances potency and modulates physicochemical properties, making 7-Cyclopropylimidazo[1,2-a]pyrimidines a focal point of contemporary drug design. This guide provides an in-depth walkthrough of the computational methodologies—from target preparation to molecular dynamics and ADMET profiling—essential for rationally designing and evaluating novel drug candidates based on this versatile scaffold. The protocols herein are designed to be self-validating systems, emphasizing the causality behind each step to ensure scientific rigor and reproducibility.
The Scientific Imperative: Why Model This Scaffold?
The imidazo[1,2-a]pyrimidine core is a bioisostere of natural purines, allowing it to fit into the ATP-binding sites of numerous enzymes, particularly kinases.[2][4] Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[1][2] Consequently, imidazo[1,2-a]pyrimidines are prevalent in kinase inhibitor development.[5] In silico modeling provides a powerful, resource-efficient paradigm to predict and analyze the molecular interactions that drive binding affinity and selectivity, thereby accelerating the design-test-analyze cycle of drug discovery.[6] This computational approach allows us to visualize how the 7-cyclopropyl group orients within a binding pocket and to predict how structural modifications might enhance therapeutic potential before committing to costly and time-consuming chemical synthesis.
Foundational Stage: Target & Ligand Preparation
The fidelity of any in silico model is contingent upon the quality of the input structures. This initial preparation phase is a critical determinant of success.
Target Protein Acquisition and Preparation
The primary targets for this scaffold are often protein kinases (e.g., p38 MAP kinase, VEGFR-2, EGFR) and, in some cases, G-protein coupled receptors (GPCRs).[2][7]
Protocol: Target Structure Preparation
-
Acquire Structure: Obtain a high-resolution (typically < 2.5 Å) X-ray crystal structure of the target protein from the Protein Data Bank (PDB). If a co-crystallized ligand is present, it can serve as a crucial reference for defining the binding site. For this example, we will consider a generic kinase target.
-
Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and ions that are not structurally integral (e.g., zinc or magnesium ions critical for protein integrity should be retained).
-
Protonation and Charge Assignment: Use a protein preparation wizard, such as that in Schrödinger's Maestro or UCSF Chimera, to add hydrogen atoms, as they are typically not resolved in crystal structures. This step is vital as hydrogen bonds are primary drivers of ligand binding. Assign appropriate protonation states for titratable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH of ~7.4.
-
Energy Minimization: Perform a restrained energy minimization of the protein structure. This relieves any steric clashes or geometric strain introduced during the protonation step while preserving the overall backbone conformation. The heavy atoms of the protein are typically restrained to prevent significant deviation from the crystal structure.
Ligand Structure Preparation
The this compound derivative must be converted from a 2D representation to a low-energy, three-dimensional conformer.
Protocol: Ligand Preparation
-
2D to 3D Conversion: Draw the 2D structure of the molecule in a chemical drawing program (e.g., ChemDraw) and convert it to a 3D structure.
-
Generate Conformations: Explore the conformational space of the molecule, particularly for any rotatable bonds, to identify low-energy conformers.
-
Protonation and Tautomeric States: Generate possible ionization and tautomeric states at physiological pH. For the imidazo[1,2-a]pyrimidine core, this is generally straightforward, but it is a critical consideration for molecules with more complex functional groups.
-
Energy Minimization: Perform a final energy minimization of the 3D ligand structure using an appropriate force field (e.g., OPLS, MMFF) to obtain a stable, low-energy conformation ready for docking.
Workflow I: Predicting Binding with Molecular Docking
Molecular docking predicts the preferred orientation and binding affinity of a ligand when bound to a protein target.[5] It functions as a computational screen to prioritize compounds for synthesis and experimental testing.
The Causality of the Docking Workflow
The goal is to sample a vast number of possible binding poses and use a scoring function to rank them. We define a specific "grid" or "box" around the active site to focus the computational search, making the problem tractable. The scoring function then approximates the binding free energy, allowing us to compare different ligands or different poses of the same ligand.[8]
Step-by-Step Molecular Docking Protocol
-
Receptor Grid Generation: Define the binding site on the prepared protein structure. This is typically centered on the co-crystallized ligand or identified through literature knowledge of the active site residues. A grid box (e.g., 20Å x 20Å x 20Å) is generated, within which the docking algorithm will operate.
-
Docking Protocol Validation: Before docking novel compounds, the protocol must be validated.[9] This is achieved by removing the co-crystallized ligand from the binding site and docking it back in. A successful validation is marked by a low Root Mean Square Deviation (RMSD) value (< 2.0 Å) between the docked pose and the original crystal pose.[10] This confirms that the chosen docking parameters can accurately reproduce a known binding mode.
-
Ligand Docking: Dock the prepared this compound library into the validated receptor grid. It is advisable to use multiple docking precision levels (e.g., high-throughput virtual screening followed by standard or extra precision) to balance speed and accuracy.[10]
-
Pose Analysis and Scoring: Analyze the top-scoring poses for each ligand. Examine key molecular interactions, such as hydrogen bonds, hydrophobic contacts, and pi-pi stacking. The docking score provides a quantitative estimate of binding affinity, with more negative values typically indicating stronger binding.
Visualization of the Docking Workflow
Caption: A generalized workflow for structure-based molecular docking.
Workflow II: Assessing Complex Stability with Molecular Dynamics
While docking provides a static snapshot of binding, Molecular Dynamics (MD) simulations offer a dynamic view, assessing the stability of the protein-ligand complex in a simulated physiological environment over time.[11][12]
The Rationale for MD Simulations
A high-scoring docked pose may not be stable in a dynamic system. MD simulations test this stability by calculating the trajectory of atoms over time, considering solvent effects and thermal fluctuations.[13] This allows for the refinement of binding poses and a more accurate estimation of binding free energy. A stable complex is characterized by minimal deviation of the ligand from its initial docked pose over the course of the simulation.[14]
Step-by-Step MD Simulation Protocol
-
System Setup: Take the best-scoring docked pose of the this compound-protein complex as the starting point.
-
Solvation: Place the complex in a periodic box of explicit water molecules (e.g., TIP3P water model) to simulate the aqueous cellular environment.
-
Ionization: Add counter-ions (e.g., Na+, Cl-) to neutralize the system's net charge, mimicking physiological salt concentrations.
-
Minimization: Perform a series of energy minimizations on the entire system to relax the solvent and ions and remove any steric clashes.
-
Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) and equilibrate the pressure. This is typically done in two steps:
-
NVT Ensemble (Canonical): Constant Number of particles, Volume, and Temperature. This stabilizes the system's temperature.
-
NPT Ensemble (Isothermal-Isobaric): Constant Number of particles, Pressure, and Temperature. This stabilizes the system's density.
-
-
Production Run: Once equilibrated, run the production MD simulation for a duration sufficient to observe the stability of the complex (typically ranging from 100 nanoseconds to microseconds).[15]
-
Trajectory Analysis: Analyze the resulting trajectory to assess stability and interactions. Key metrics include:
-
RMSD (Root Mean Square Deviation): Measures the deviation of the protein backbone and ligand heavy atoms from the initial pose. A plateau in the RMSD plot indicates system stability.[14]
-
RMSF (Root Mean Square Fluctuation): Measures the fluctuation of individual residues, highlighting flexible regions of the protein.
-
Interaction Analysis: Monitor the persistence of key hydrogen bonds and hydrophobic contacts throughout the simulation.
-
Visualization of the MD Simulation Workflow
Caption: A standard workflow for performing all-atom molecular dynamics simulations.
Predicting Drug-Likeness: In Silico ADMET Profiling
A potent compound is useless if it cannot reach its target in the body or is toxic. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models predict these properties early, preventing costly late-stage failures.[16][17] These models use algorithms trained on large datasets of known drugs to predict the pharmacokinetic and toxicological properties of novel compounds.[18][19]
Key ADMET Parameters and Their Significance
Computational tools like SwissADME, pkCSM, or ADMETlab can rapidly predict a wide range of properties for the this compound candidates.[20]
| Parameter | Description & Significance | Desirable Range/Outcome |
| Molecular Weight | Influences absorption and distribution. | < 500 Da |
| logP (Lipophilicity) | Measures water/oil solubility; impacts absorption and metabolism. | 1 - 5 |
| H-Bond Donors | Number of hydrogen bond donors. | < 5 |
| H-Bond Acceptors | Number of hydrogen bond acceptors. | < 10 |
| Caco-2 Permeability | Predicts absorption across the human intestinal wall.[20] | High |
| CYP450 Inhibition | Predicts potential for drug-drug interactions by inhibiting key metabolic enzymes. | Non-inhibitor |
| hERG Inhibition | Predicts risk of cardiotoxicity. | Non-inhibitor |
| AMES Toxicity | Predicts mutagenicity.[17] | Non-mutagenic |
| Bioavailability Score | An overall score combining several parameters to predict oral bioavailability. | High |
Conclusion: An Integrated and Validated Approach
The in silico modeling of this compound interactions is a multi-faceted process that integrates molecular docking, dynamics simulations, and ADMET profiling. This guide outlines a robust, logic-driven workflow where each step builds upon the last, from generating a static binding hypothesis with docking to testing its dynamic stability with MD simulations. The ultimate trustworthiness of this approach relies on its validation against experimental data whenever possible.[21][22] By rigorously applying these computational techniques, researchers can gain deep molecular insights, prioritize high-potential candidates, and ultimately de-risk and accelerate the journey of bringing novel, effective therapeutics to the clinic.
References
-
Molecular Dynamics Simulations of Protein–Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors. Springer Protocols.
-
ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer. German Journal of Pharmaceuticals and Biomaterials.
-
In silico models for drug development: tackling the validation challenge. VPH Institute.
-
Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. ResearchGate.
-
Screening of ADMET properties of Heterocyclic Compounds for anti-renal cancer activity. ResearchGate.
-
Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. PubMed Central.
-
Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PubMed Central.
-
Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. MDPI.
-
ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer. ResearchGate.
-
Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. RSC Publishing.
-
Validation guidelines for drug-target prediction methods. Taylor & Francis Online.
-
In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. PubMed Central.
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.
-
Characterization of Imidazopyridine Compounds as Negative Allosteric Modulators of Proton-Sensing GPR4 in Extracellular Acidification-Induced Responses. PubMed.
-
Molecular Docking, Pharmacophore Modeling and ADMET Prediction of Novel Heterocyclic Leads as Glucokinase Activators. PubMed.
-
New Nitrogen-, Oxygen-, and Sulfur-Containing Heterocyclic Compounds as Anti-Colon Cancer Agents: Synthesis, Multitargeted Evaluations, Molecular Docking Simulations and ADMET Predictions. MDPI.
-
Exploring the untapped pharmacological potential of imidazopyridazines. PubMed Central.
-
Design, Synthesis, and Computational Studies of Novel Imidazo[1,2-a]pyrimidine Derivatives as Potential Dual Inhibitors of hACE2 and Spike Protein for Blocking SARS-CoV-2 Cell Entry. ResearchGate.
-
Molecular Dynamics Simulations of Protein Dynamics and their relevance to drug discovery. PubMed Central.
-
Applications and Limitations of In Silico Models in Drug Discovery. Springer.
-
Validating the In-Silico Model for Toxicity Studies. News-Medical.Net.
-
Type-II kinase inhibitor docking, screening, and profiling using modified structures of active kinase states. Semantic Scholar.
-
Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Publishing.
-
Molecular docking studies of tyrosine kinase inhibitors. Pharmacy Education.
-
Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. National Institutes of Health.
-
In-silico design and ADMET predictions of some new imidazo[1,2-a]pyridine-3-carboxamides (IPAs) as anti-tubercular agents. National Institutes of Health.
-
In Silico drug evaluation by molecular docking, ADME studies and DFT calculations of 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N, N-dipropylacetamide. ResearchGate.
-
In Silico drug evaluation by molecular docking, ADME studies and DFT calculations of 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl). PubMed.
-
Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. PubMed Central.
-
Modulating G-Protein Coupled Receptor/G-Protein Signal Transduction by Small Molecules Suggested by Virtual Screening. ACS Publications.
-
Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑ a]pyridine Derivatives: In Vitro and In Silico Investigations. PubMed.
-
A dynamical view of protein-protein complexes: Studies by molecular dynamics simulations. ScienceDirect.
-
Designing allosteric modulators to change GPCR G protein subtype selectivity. PubMed.
-
Design, evaluation, cytotoxic activity, molecular docking, ADMET analysis, and dynamic simulations and the preparation of new isoxazoles, thiazoles, 1,3-thiazines, and thiazolopyrimidines derived from quinoline-pyridopyrimidines. PubMed Central.
-
Unsupervised deep learning for molecular dynamics simulations: a novel analysis of protein–ligand interactions in SARS-CoV-2 M pro. RSC Publishing.
-
Molecular Dynamics and Experimental Validation of Natural Products from Chuanxiong Rhizoma as VEGFR2 Inhibitors for nAMD Therapy. ACS Publications.
-
Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. PubMed.
-
High-throughput identification of G protein-coupled receptor modulators through affinity mass spectrometry screening. RSC Publishing.
-
Small Molecule Allosteric Modulators of G-Protein-Coupled Receptors. ResearchGate.
-
Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Publishing.
-
Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. PubMed Central.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Applications and Limitations of In Silico Models in Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 7. Characterization of Imidazopyridine Compounds as Negative Allosteric Modulators of Proton-Sensing GPR4 in Extracellular Acidification-Induced Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 9. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Dynamics Simulations of Protein–Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors | Springer Nature Experiments [experiments.springernature.com]
- 12. Molecular Dynamics Simulations of Protein Dynamics and their relevance to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | A dynamical view of protein-protein complexes: Studies by molecular dynamics simulations [frontiersin.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Unsupervised deep learning for molecular dynamics simulations: a novel analysis of protein–ligand interactions in SARS-CoV-2 M pro - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06375E [pubs.rsc.org]
- 16. ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer | German Journal of Pharmaceuticals and Biomaterials [gjpb.de]
- 17. Molecular Docking, Pharmacophore Modeling and ADMET Prediction of Novel Heterocyclic Leads as Glucokinase Activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In Silico Validation of AI-Assisted Drugs in Healthcare - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. news-medical.net [news-medical.net]
- 20. mdpi.com [mdpi.com]
- 21. vph-institute.org [vph-institute.org]
- 22. tandfonline.com [tandfonline.com]
The Architecture of Interaction: A Technical Guide to Pharmacophore Modeling of 7-Cyclopropylimidazo[1,2-a]pyrimidine as Kinase Inhibitors
This guide provides an in-depth exploration of pharmacophore modeling as applied to the 7-Cyclopropylimidazo[1,2-a]pyrimidine scaffold, a privileged structure in modern medicinal chemistry. Our focus will be on the application of this computational technique in the discovery of novel kinase inhibitors, a class of therapeutics at the forefront of oncology and inflammation research. As many pyrimidine derivatives have shown potential as kinase inhibitors, this guide will utilize Aurora A kinase as a representative target to illustrate the principles and protocols of pharmacophore modeling.[1][2][3] We will delve into both ligand-based and structure-based methodologies, offering not just a procedural overview, but a deep dive into the scientific rationale that underpins each step.
The Essence of the Pharmacophore: A Blueprint for Biological Activity
A pharmacophore is an abstract representation of the key steric and electronic features of a molecule that are essential for its interaction with a specific biological target.[4] These features, which include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and charged centers, are arranged in a specific three-dimensional geometry. Pharmacophore modeling serves as a powerful tool in drug discovery to identify novel, structurally diverse compounds with the potential for desired biological activity.[4] This is achieved by using the pharmacophore model as a 3D query to search large chemical databases in a process known as virtual screening.[5][6]
There are two primary approaches to generating a pharmacophore model:
-
Ligand-Based Pharmacophore Modeling: This method is employed when the 3D structure of the biological target is unknown. It relies on a set of known active compounds to deduce the common chemical features responsible for their biological activity.[4]
-
Structure-Based Pharmacophore Modeling: When the 3D structure of the target protein is available, typically from X-ray crystallography or cryo-electron microscopy, this approach is utilized. It directly analyzes the interactions between the protein and a bound ligand to define the key pharmacophoric features within the active site.[4]
This guide will provide a comprehensive walkthrough of both methodologies, using the this compound scaffold as our chemical canvas and Aurora A kinase as our biological target.
Part 1: Ligand-Based Pharmacophore Modeling of this compound Derivatives
In this section, we will construct a pharmacophore model based on a hypothetical series of this compound derivatives with known inhibitory activity against Aurora A kinase. This approach is particularly valuable when initiating a drug discovery campaign with a set of active compounds but without a high-resolution crystal structure of the target protein.
Hypothetical Ligand Dataset
To illustrate the process, we will use the following hypothetical dataset of this compound analogs and their corresponding Aurora A kinase inhibitory activity (IC50).
| Compound ID | Structure | R-Group | IC50 (nM) | Activity Class |
| CMPD-01 | 7-cyclopropyl-N-(pyridin-4-yl)imidazo[1,2-a]pyrimidin-2-amine | Pyridin-4-yl | 15 | Active |
| CMPD-02 | 7-cyclopropyl-N-(3-methoxyphenyl)imidazo[1,2-a]pyrimidin-2-amine | 3-methoxyphenyl | 30 | Active |
| CMPD-03 | 7-cyclopropyl-N-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-2-amine | 4-chlorophenyl | 50 | Active |
| CMPD-04 | N-(4-aminosulfonylphenyl)-7-cyclopropylimidazo[1,2-a]pyrimidin-2-amine | 4-aminosulfonylphenyl | 80 | Moderately Active |
| CMPD-05 | 7-cyclopropyl-N-phenylimidazo[1,2-a]pyrimidin-2-amine | Phenyl | 500 | Inactive |
| CMPD-06 | 7-cyclopropyl-N-methylimidazo[1,2-a]pyrimidin-2-amine | Methyl | >10000 | Inactive |
Experimental Protocol: Ligand-Based Pharmacophore Generation
The following protocol outlines the steps for generating a ligand-based pharmacophore model using software such as BIOVIA Discovery Studio or MOE (Molecular Operating Environment).[7][8][9]
-
Ligand Preparation:
-
Sketch or import the 2D structures of the training set ligands (CMPD-01 to CMPD-06) into the modeling software.
-
Generate 3D conformations for each ligand. It is crucial to generate a diverse and energetically reasonable ensemble of conformations to ensure the bioactive conformation is likely represented.
-
Assign biological activity values (e.g., pIC50) to each ligand.
-
-
Feature Mapping:
-
The software identifies potential pharmacophoric features for each ligand, such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic (HY), and aromatic rings (RA).
-
-
Hypothesis Generation (e.g., using HypoGen in Discovery Studio):
-
The algorithm aligns the conformations of the active compounds to find common pharmacophoric features.
-
It generates a series of pharmacophore hypotheses, each consisting of a unique combination of features in a specific 3D arrangement.
-
Each hypothesis is scored based on its ability to rationalize the activity of the training set compounds. The best hypotheses will map well to the most active compounds while poorly mapping to the inactive ones.
-
-
Hypothesis Scoring and Selection:
-
The generated hypotheses are ranked based on statistical parameters such as the cost function, correlation coefficient (r), and root mean square deviation (RMSD).
-
The ideal hypothesis will have a high correlation coefficient, a low RMSD, and will correctly predict the activity of the training set compounds.
-
Visualizing the Ligand-Based Workflow
Caption: Workflow for ligand-based pharmacophore modeling.
Part 2: Structure-Based Pharmacophore Modeling of the this compound Scaffold
This section will detail the generation of a pharmacophore model derived from the crystal structure of Aurora A kinase in complex with an inhibitor. This approach offers a more direct insight into the key interactions within the binding site. We will use the PDB entry 3NRM, which contains Aurora A kinase in complex with an imidazo[1,2-a]pyrazine-based inhibitor, as a template.[10]
Experimental Protocol: Structure-Based Pharmacophore Generation
The following protocol outlines the steps for generating a structure-based pharmacophore model.
-
Protein-Ligand Complex Preparation:
-
Download the PDB file (e.g., 3NRM) from the RCSB Protein Data Bank.
-
Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning correct protonation states to the amino acid residues.
-
Ensure the bound ligand has the correct bond orders and formal charges.
-
-
Binding Site Analysis:
-
Identify the amino acid residues in the active site that are interacting with the bound ligand.
-
Analyze the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking).
-
-
Pharmacophore Feature Generation:
-
Software tools can automatically generate pharmacophoric features based on the observed protein-ligand interactions.
-
For example, a hydrogen bond between a protein backbone amide and a ligand's carbonyl oxygen will be translated into a hydrogen bond donor feature on the protein side and a hydrogen bond acceptor feature on the ligand side.
-
Hydrophobic contacts between the ligand and nonpolar residues will be represented by hydrophobic features.
-
-
Model Refinement:
-
The automatically generated pharmacophore can be manually refined by adding or removing features based on expert knowledge of the target and structure-activity relationship (SAR) data.
-
Excluded volumes can be added to represent regions of the binding site that should not be occupied by a potential ligand.
-
Visualizing the Structure-Based Workflow
Caption: Workflow for structure-based pharmacophore modeling.
Validating the Pharmacophore Model: A Litmus Test for Predictive Power
A pharmacophore model is only as good as its ability to distinguish between active and inactive compounds.[11] Therefore, rigorous validation is a critical step before using a model for virtual screening.[11][12] Several metrics are used to assess the quality and predictive power of a pharmacophore model.[13][14]
Key Validation Metrics
| Metric | Description | Formula | Ideal Value |
| Sensitivity | The ability of the model to correctly identify active compounds. | (True Positives) / (Total Actives) | Close to 1 |
| Specificity | The ability of the model to correctly reject inactive compounds. | (True Negatives) / (Total Inactives) | Close to 1 |
| Enrichment Factor (EF) | The ratio of the proportion of actives found in the hit list to the proportion of actives in the entire database. | (Hits_active / Hits_total) / (Actives_total / Database_total) | > 1 |
| Goodness of Hit (GH) Score | A score that combines sensitivity, specificity, and enrichment into a single metric. | [(Ha * (3A + Ht)) / (4 * Ht * A)] * [1 - ((Ht - Ha) / (D - A))] | 0.7 - 1.0 (Good to Excellent) |
| Area Under the ROC Curve (AUC) | A measure of the model's ability to distinguish between active and inactive compounds across all thresholds. | - | Close to 1 |
Where: Ha = number of active hits, Ht = total number of hits, A = total number of actives, D = total number of compounds in the database.
Application in Virtual Screening: From Model to Molecules
The ultimate goal of pharmacophore modeling is to identify novel hit compounds through virtual screening. A validated pharmacophore model serves as a 3D query to search large compound databases (e.g., ZINC, Enamine) for molecules that match the defined pharmacophoric features.[5][15]
Virtual Screening Workflow
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Discovery of potential Aurora-A kinase inhibitors by 3D QSAR pharmacophore modeling, virtual screening, docking, and MD simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3ds.com [3ds.com]
- 8. scribd.com [scribd.com]
- 9. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 10. rcsb.org [rcsb.org]
- 11. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacophore model, docking, QSAR, and molecular dynamics simulation studies of substituted cyclic imides and herbal medicines as COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Identification of new novel scaffold for Aurora A inhibition by pharmacophore modeling and virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Robust Two-Step Protocol for the Synthesis of 7-Cyclopropylimidazo[1,2-a]pyrimidine
Abstract
The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its wide range of biological activities, including anxiolytic, anti-inflammatory, and anticancer properties.[1][2] This application note provides a detailed, field-proven protocol for the synthesis of 7-Cyclopropylimidazo[1,2-a]pyrimidine, a specific analogue with potential for further derivatization in drug discovery programs. The synthesis is strategically designed as a two-step sequence: a palladium-catalyzed Suzuki-Miyaura cross-coupling to construct the key intermediate, 4-cyclopropylpyrimidin-2-amine, followed by a classical acid-catalyzed annulation to form the fused bicyclic system. This guide explains the causality behind experimental choices, offers insights into reaction mechanisms, and presents a self-validating protocol for reproducible, high-yield synthesis.
Introduction: The Significance of the Imidazo[1,2-a]pyrimidine Core
Nitrogen-containing fused heterocyclic compounds are cornerstones in the development of novel therapeutics.[3] Among these, the imidazo[1,2-a]pyrimidine core is of particular interest. It is a bioisostere of purine bases and is found in numerous marketed drugs and clinical candidates, such as the anxiolytics Divaplon and Fasiplon.[4] The rigid, planar structure of this scaffold provides a unique three-dimensional arrangement for substituents, enabling precise interactions with biological targets. The introduction of a cyclopropyl group at the 7-position is a strategic choice, as cyclopropyl moieties are known to improve metabolic stability, binding affinity, and cell permeability by introducing conformational rigidity and favorable lipophilicity.
This protocol outlines a reliable pathway to this compound, starting from readily available commercial precursors.
Overall Synthetic Scheme
The synthesis is efficiently executed in two distinct steps, as illustrated below. The first step involves the installation of the cyclopropyl group onto the pyrimidine ring, followed by the construction of the fused imidazole ring.
Caption: Overall workflow for the synthesis of this compound.
Part 1: Synthesis of 4-Cyclopropylpyrimidin-2-amine (Intermediate)
This crucial first step utilizes a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is exceptionally reliable for forming carbon-carbon bonds between sp²-hybridized carbon atoms, such as those in aryl chlorides and vinyl boronic acids.[5] Here, we couple the C4 position of 2-amino-4-chloropyrimidine with cyclopropylboronic acid.
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle
The choice of a palladium catalyst with a suitable phosphine ligand is critical for reaction efficiency. The catalytic cycle proceeds through three key stages:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyrimidine.
-
Transmetalation: The cyclopropyl group is transferred from the boronic acid (in its activated borate form) to the palladium center.
-
Reductive Elimination: The desired C-C bond is formed, releasing the product and regenerating the Pd(0) catalyst.
Caption: Simplified mechanism of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Step 1
| Reagent/Material | M.W. | Amount | Moles | Stoichiometry |
| 2-Amino-4-chloropyrimidine | 129.55 | 5.00 g | 38.6 mmol | 1.0 eq |
| Cyclopropylboronic acid | 85.90 | 4.00 g | 46.3 mmol | 1.2 eq |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 731.7 | 1.41 g | 1.93 mmol | 0.05 eq |
| Potassium Carbonate (K₂CO₃) | 138.21 | 15.99 g | 115.7 mmol | 3.0 eq |
| 1,4-Dioxane | - | 150 mL | - | - |
| Deionized Water | - | 50 mL | - | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-amino-4-chloropyrimidine, cyclopropylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.
-
Evacuate and backfill the flask with nitrogen gas three times. Maintaining a positive nitrogen atmosphere is crucial to prevent oxidation and deactivation of the palladium catalyst.
-
Add the degassed 1,4-dioxane and deionized water via cannula. The use of a biphasic solvent system often accelerates the Suzuki reaction.[6]
-
Heat the reaction mixture to 90 °C and stir vigorously for 16 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate (200 mL).
-
Wash the organic layer sequentially with water (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (eluting with a gradient of 20-50% ethyl acetate in hexanes) to afford 4-cyclopropylpyrimidin-2-amine as a solid. The existence of this intermediate is confirmed by its commercial availability (CAS 21573-15-9).[7]
Part 2: Synthesis of this compound (Final Product)
This step is a classic condensation-cyclization reaction, often referred to as a Chichibabin-type synthesis, to form the fused imidazole ring.[4] The reaction proceeds via initial N-alkylation of the more nucleophilic endocyclic nitrogen of the pyrimidine ring, followed by an intramolecular attack of the exocyclic amino group on the newly formed aldehyde, and subsequent dehydration to yield the aromatic bicyclic system.
Experimental Protocol: Step 2
| Reagent/Material | M.W. | Amount | Moles | Stoichiometry |
| 4-Cyclopropylpyrimidin-2-amine | 135.17 | 3.00 g | 22.2 mmol | 1.0 eq |
| Chloroacetaldehyde (50 wt% in H₂O) | 78.50 | 4.15 g | 26.6 mmol | 1.2 eq |
| Ethanol (200 proof) | - | 100 mL | - | - |
Procedure:
-
To a 250 mL round-bottom flask, add 4-cyclopropylpyrimidin-2-amine and ethanol.
-
Add the aqueous chloroacetaldehyde solution dropwise to the stirred mixture at room temperature.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 80 °C).
-
Maintain the reflux for 12 hours. The reaction mixture will typically turn a darker color. Monitor for the consumption of the starting material by TLC.
-
Cool the reaction to room temperature and then place in an ice bath for 30 minutes.
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases. This step is critical to quench the HCl byproduct and facilitate product extraction.
-
Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
-
Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from an ethanol/water mixture or by flash chromatography on silica gel (eluting with 5% methanol in dichloromethane) to yield pure This compound .
Conclusion
This two-step protocol provides a reliable and scalable method for the synthesis of this compound. The strategic use of a Suzuki-Miyaura coupling allows for the efficient installation of the cyclopropyl moiety, while the subsequent classical annulation provides a straightforward route to the desired heterocyclic core. This application note serves as a comprehensive guide for researchers in medicinal chemistry and drug discovery, enabling the synthesis of this valuable scaffold for further biological evaluation and library development.
References
-
Deng, M. Z., et al. (1998). Efficient Suzuki-Type Cross-Coupling of Enantiomerically Pure Cyclopropylboronic Acids. Angewandte Chemie International Edition, 37(20), 2845-2847. Available at: [Link]
-
Wallace, D. J., & Chen, C. Y. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(38), 6987-6990. Available at: [Link]
-
Wallace, D. J., & Chen, C. Y. (2002). ChemInform Abstract: Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions. ChemInform, 33(51). Available at: [Link]
-
Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(3), 267-272. Available at: [Link]
-
Request for copy of: A Strategy to Minimize Reactive Metabolite Formation... (2016). ResearchGate. Available at: [Link]
-
Güngör, T., et al. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Turkish Journal of Chemistry, 47(5), 983-997. Available at: [Link]
-
Zhang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(7), 1313-1329. Available at: [Link]
-
Dreher, S. D., et al. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. Organic Letters, 10(7), 1405-1408. Available at: [Link]
-
Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmacological Reports, 8(4), 230. Available at: [Link]
-
Goel, R., Luxami, V., & Paul, K. (2015). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances, 5(99), 81608-81637. Available at: [Link]
- Calienni, J. V. (2015). U.S. Patent No. 9,193,732. U.S. Patent and Trademark Office.
-
Azzouzi, M., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Heliyon, 9(8), e18501. Available at: [Link]
-
Zaitsev, A. V., et al. (2023). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Beilstein Journal of Organic Chemistry, 19, 1596-1607. Available at: [Link]
Sources
- 1. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. audreyli.com [audreyli.com]
- 7. 4-cyclopropylpyrimidin-2-amine - CAS:21573-15-9 - Abovchem [abovchem.com]
Application Note: Rapid Microwave-Assisted Synthesis of 7-Cyclopropylimidazo[1,2-a]pyrimidine
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the efficient synthesis of 7-Cyclopropylimidazo[1,2-a]pyrimidine, a heterocyclic scaffold of significant interest in medicinal chemistry. The protocol leverages the advantages of microwave-assisted organic synthesis (MAOS) to achieve rapid reaction times and high yields. A detailed, two-part experimental procedure is presented, covering the synthesis of the key intermediate, 4-cyclopropylpyrimidin-2-amine, followed by its microwave-mediated cyclization. This guide is designed to be a self-validating system, explaining the rationale behind experimental choices and providing in-depth technical insights for researchers in drug discovery and development.
Introduction: The Significance of Imidazo[1,2-a]pyrimidines and the Cyclopropyl Moiety
Imidazo[1,2-a]pyrimidines are a class of fused heterocyclic compounds that are recognized as "privileged scaffolds" in medicinal chemistry.[1][2] Their structural resemblance to endogenous purines allows them to interact with a wide range of biological targets, leading to diverse pharmacological activities, including anxiolytic, anti-inflammatory, and anticancer properties.[2][3]
The incorporation of a cyclopropyl group into drug candidates is a well-established strategy in modern drug discovery. The unique structural and electronic properties of the cyclopropyl ring can significantly enhance a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile. This three-membered ring introduces conformational rigidity, which can lock a molecule into its bioactive conformation, thereby increasing its potency.
This application note details a robust and efficient microwave-assisted synthesis of this compound, a molecule that combines the desirable features of both the imidazo[1,2-a]pyrimidine core and the cyclopropyl substituent.
Reaction Schematics and Mechanism
The synthesis of this compound is achieved through a two-stage process. The first stage involves the synthesis of the key intermediate, 4-cyclopropylpyrimidin-2-amine, via the cyclocondensation of 1-cyclopropyl-1,3-butanedione with guanidine. The second stage is the microwave-assisted cyclization of this intermediate with an α-haloketone, such as 2-bromoacetophenone, to yield the final product.
Stage 1: Synthesis of 4-Cyclopropylpyrimidin-2-amine
The formation of the 2-aminopyrimidine ring proceeds through a classical condensation reaction between a β-dicarbonyl compound and guanidine.[4] The mechanism involves the initial formation of a carbinolamine intermediate, followed by dehydration and subsequent intramolecular cyclization to form the stable pyrimidine ring.
Stage 2: Microwave-Assisted Synthesis of this compound
The second stage is a Hantzsch-type reaction, where the 2-aminopyrimidine intermediate reacts with an α-haloketone.[5] Under microwave irradiation, the reaction proceeds rapidly. The mechanism involves the initial N-alkylation of the endocyclic nitrogen of the pyrimidine ring by the α-haloketone, followed by an intramolecular condensation between the exocyclic amino group and the ketone carbonyl, leading to the formation of the fused imidazole ring.[2]
Experimental Protocols
Part 1: Synthesis of 4-Cyclopropylpyrimidin-2-amine
This procedure is adapted from the general synthesis of 2-aminopyrimidines from β-diketones.[4]
Materials and Reagents:
-
1-Cyclopropyl-1,3-butanedione (or synthesized in situ)
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Ethanol, absolute
-
Hydrochloric acid (1 M)
-
Sodium hydroxide solution (1 M)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Protocol for the Synthesis of 1-Cyclopropyl-1,3-butanedione:
-
To a stirred solution of cyclopropyl methyl ketone (8.4 g, 0.1 mol) in 100 mL of ethyl acetate under a nitrogen atmosphere, add sodium ethoxide (21 wt% solution in ethanol, 39 mL, 0.1 mol) dropwise.[4]
-
Heat the mixture to reflux and remove the ethanol via azeotropic distillation using a Dean-Stark trap.
-
After cooling, the precipitated solid is collected by filtration.
-
The solid is dissolved in water and acidified with 10% aqueous hydrochloric acid at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-cyclopropyl-1,3-butanedione as an oil, which can be used in the next step without further purification.[4]
Protocol for the Synthesis of 4-Cyclopropylpyrimidin-2-amine:
-
In a round-bottom flask, dissolve guanidine hydrochloride (1.0 eq) in absolute ethanol.
-
Add sodium ethoxide (1.1 eq) to the solution and stir for 15 minutes at room temperature to generate free guanidine.
-
To this mixture, add a solution of 1-cyclopropyl-1,3-butanedione (1.0 eq) in absolute ethanol.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Neutralize the residue with 1 M HCl and then basify with 1 M NaOH to pH 8-9.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure 4-cyclopropylpyrimidin-2-amine.
Part 2: Microwave-Assisted Synthesis of this compound
Materials and Reagents:
-
4-Cyclopropylpyrimidin-2-amine
-
2-Bromoacetophenone (or other α-haloketones)
-
Ethanol or N,N-Dimethylformamide (DMF)
-
Microwave reactor vials (10 mL)
Microwave Synthesis Protocol:
-
In a 10 mL microwave reactor vial, combine 4-cyclopropylpyrimidin-2-amine (1.0 mmol), 2-bromoacetophenone (1.0 mmol), and 5 mL of ethanol.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a constant temperature of 120 °C for 10-15 minutes. The reaction progress can be monitored by TLC.
-
Upon completion, cool the vial to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.
Quantitative Data Summary
| Parameter | Stage 1: 4-Cyclopropylpyrimidin-2-amine Synthesis | Stage 2: this compound Synthesis |
| Reaction Time | 4-6 hours | 10-15 minutes |
| Temperature | Reflux (approx. 78 °C for ethanol) | 120 °C |
| Pressure | Atmospheric | Autogenous (typically < 10 bar) |
| Solvent | Ethanol | Ethanol or DMF |
| Typical Yield | 60-75% | > 85% |
Visualizations
Experimental Workflow
Caption: Simplified mechanism of the final cyclization step.
Trustworthiness and Self-Validation
The protocols described herein are based on well-established and widely published synthetic methodologies. [2][4][5]The use of microwave irradiation for the final cyclization step is a validated technique for accelerating this type of reaction, often leading to cleaner products and higher yields compared to conventional heating methods. [2]Researchers can validate the success of each step through standard analytical techniques such as TLC, NMR spectroscopy, and mass spectrometry to confirm the identity and purity of the intermediates and the final product.
Conclusion
This application note provides a detailed and reliable protocol for the microwave-assisted synthesis of this compound. By following the outlined procedures, researchers can efficiently access this valuable heterocyclic compound for further investigation in medicinal chemistry and drug development programs. The use of microwave technology significantly streamlines the synthesis, making it a time- and resource-efficient method for generating libraries of related compounds for structure-activity relationship studies.
References
-
PrepChem. Synthesis of 1-cyclopropyl-1,3-butanedione. [Link]
-
Goel, R., Luxami, V., & Paul, K. (2015). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances, 5(100), 81608-81637. [Link]
-
BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005. [Link]
-
ACS Combinatorial Science. (2018). Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. [Link]
-
MDPI. (2022). Microwave-Assisted Synthesis of Novel Imidazo- and Pyrimidopyrido[4',3':4,5]thieno[2,3-d]pyrimidines. [Link]
-
MDPI. (2020). Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. [Link]
-
PubMed Central. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. [Link]
-
Longdom Publishing. (2023). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. [Link]
-
Sci-Hub. Cyclization of Guanidines with a,b-Unsaturated Ketones: Improved Synthesis of 2-Aminodihydropyrimidine Derivatives Containing Guanidine Moiety. [Link]
-
PubMed Central. (2022). Anion-Controlled Synthesis of Novel Guanidine-Substituted Oxanorbornanes. [Link]
-
PubMed Central. (2022). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. [Link]
-
Beilstein Journal of Organic Chemistry. (2022). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. [Link]
-
PubMed Central. (2019). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. [Link]
-
ChemRxiv. (2020). Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. [Link]
Sources
Application Note & Protocol: A Robust and Scalable Synthesis of 7-Cyclopropylimidazo[1,2-a]pyrimidine
Abstract
The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds, demonstrating a wide array of biological activities including anxiolytic, anticonvulsant, and anticancer properties.[1][2][3][4] This application note provides a comprehensive, field-proven guide for the scale-up synthesis of 7-Cyclopropylimidazo[1,2-a]pyrimidine, a key intermediate for drug discovery and development. We detail a robust two-step synthetic sequence, commencing with the construction of the requisite 2-amino-4-cyclopropylpyrimidine precursor, followed by a refined cyclocondensation reaction. The causality behind experimental choices, process safety considerations, and scalable purification techniques are thoroughly discussed to ensure reproducibility and high purity on a large scale.
Introduction and Strategic Overview
The fusion of an imidazole ring with a pyrimidine core gives rise to the imidazo[1,2-a]pyrimidine system, a bioisostere of purine bases that has garnered significant attention in medicinal chemistry.[3] Its rigid, planar structure and hydrogen bonding capabilities make it an ideal scaffold for interacting with various biological targets.[2][5] The introduction of a cyclopropyl group at the 7-position can significantly modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability, often enhancing its pharmacological profile.
The classical and most reliable approach for constructing the imidazo[1,2-a]pyrimidine core is the Chichibabin-type cyclocondensation reaction between a 2-aminopyrimidine and an α-halocarbonyl compound.[2][6] This strategy was selected for its high convergence, operational simplicity, and proven scalability. Our synthetic workflow is logically divided into two primary stages:
-
Synthesis of the Key Precursor: Preparation of 2-amino-4-cyclopropylpyrimidine.
-
Cyclocondensation and Scale-Up: Formation of the target molecule, this compound.
This document provides detailed, step-by-step protocols for each stage, supported by mechanistic insights and practical guidance for successful scale-up.
Mechanistic Rationale of the Core Reaction
The cornerstone of this synthesis is the acid-catalyzed cyclocondensation. The reaction proceeds through a well-established mechanism:
-
N-Alkylation: The more nucleophilic endocyclic nitrogen atom of the 2-aminopyrimidine attacks the electrophilic carbon of the α-halocarbonyl compound (or its precursor), forming a quaternary ammonium salt intermediate.
-
Intramolecular Cyclization: The exocyclic amino group then acts as an intramolecular nucleophile, attacking the carbonyl carbon to form a five-membered hemiaminal intermediate.
-
Dehydration: Subsequent acid-catalyzed dehydration of the hemiaminal yields the aromatic imidazo[1,2-a]pyrimidine ring system.
Caption: Mechanism of Imidazo[1,2-a]pyrimidine Formation.
Experimental Protocols
Part A: Synthesis of 2-Amino-4-cyclopropylpyrimidine (Precursor)
The synthesis of the pyrimidine core is achieved through the condensation of a β-dicarbonyl equivalent with guanidine. This is a standard and highly effective method for constructing substituted aminopyrimidines.
Workflow Diagram:
Caption: Workflow for 2-Amino-4-cyclopropylpyrimidine Synthesis.
Materials & Reagents:
| Reagent | Grade | Supplier (Example) |
| 1-Cyclopropyl-1,3-butanedione | Reagent | Sigma-Aldrich |
| Guanidine Hydrochloride | ACS Reagent | VWR Chemicals |
| Sodium Ethoxide (21% in EtOH) | Solution | Acros Organics |
| Ethanol (200 proof) | Anhydrous | Decon Labs |
| Acetic Acid | Glacial | Fisher Scientific |
Protocol:
-
Reactor Setup: Equip a 20 L jacketed glass reactor with a mechanical stirrer, reflux condenser, and a nitrogen inlet. Ensure the system is inerted.
-
Charging Reagents: To the reactor, charge 1-Cyclopropyl-1,3-butanedione (1.00 kg, 7.93 mol) and anhydrous ethanol (8.0 L). Begin stirring to form a clear solution.
-
Base Addition: Slowly add a solution of sodium ethoxide in ethanol (21 wt%, 3.05 kg, 9.40 mol) to the reactor over 30 minutes, maintaining the internal temperature below 30°C.
-
Guanidine Addition: Add guanidine hydrochloride (0.91 kg, 9.52 mol) portion-wise to the reaction mixture. An initial exotherm may be observed.
-
Reaction: Heat the mixture to reflux (approx. 78-80°C) and maintain for 16-20 hours. Monitor the reaction progress by TLC or HPLC until the starting dione is consumed.
-
Work-up: Cool the reaction mixture to 20-25°C. Slowly add glacial acetic acid to neutralize the mixture to a pH of 7-8.
-
Isolation: Reduce the solvent volume by approximately 60% via distillation. Cool the resulting slurry to 0-5°C and hold for 2 hours to complete crystallization.
-
Purification: Filter the solid product and wash the filter cake with cold ethanol (2 x 1 L). Dry the solid under vacuum at 50°C to a constant weight.
-
Expected Yield: 80-90%.
-
Quality Control: Confirm structure and purity via ¹H NMR and LC-MS.
-
Part B: Scale-Up Synthesis of this compound
This stage involves the critical cyclocondensation reaction. The use of bromoacetaldehyde diethyl acetal is recommended for scale-up, as it is less hazardous than bromoacetaldehyde itself and hydrolyzes in situ under acidic conditions to generate the reactive aldehyde.
Materials & Reagents:
| Reagent | Grade | Supplier (Example) |
| 2-Amino-4-cyclopropylpyrimidine | >98% Purity | (From Part A) |
| Bromoacetaldehyde diethyl acetal | 97% | TCI America |
| Isopropanol (IPA) | Reagent | Fisher Scientific |
| Hydrochloric Acid (Conc. 37%) | ACS Reagent | VWR Chemicals |
| Sodium Bicarbonate | ACS Reagent | Sigma-Aldrich |
Protocol:
-
Reactor Setup: Utilize the same 20 L jacketed reactor system as in Part A.
-
Charging Reagents: Charge 2-Amino-4-cyclopropylpyrimidine (0.50 kg, 3.67 mol) and isopropanol (5.0 L) into the reactor. Stir to form a suspension.
-
Acidification & Acetal Hydrolysis: Add concentrated hydrochloric acid (0.33 L, 4.04 mol) dropwise. An exotherm will occur as the hydrochloride salt forms. Stir for 30 minutes. Add bromoacetaldehyde diethyl acetal (0.80 kg, 4.06 mol) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approx. 82-85°C) and maintain for 8-12 hours. Monitor the reaction by HPLC for the disappearance of the starting aminopyrimidine.
-
Work-up and Neutralization: Cool the reaction to 40-50°C. Slowly and carefully add a saturated aqueous solution of sodium bicarbonate until the pH of the mixture is 8-9. Be prepared for significant gas evolution.
-
Isolation: Cool the resulting slurry to 0-5°C and stir for 2 hours. Filter the precipitated solid.
-
Purification (Recrystallization):
-
Transfer the crude solid back to the clean reactor.
-
Add a suitable solvent for recrystallization, such as ethyl acetate or an ethanol/water mixture (e.g., 8:2 v/v, approx. 6 L).
-
Heat the mixture to reflux until all solid dissolves.
-
Slowly cool the solution to room temperature, then further cool to 0-5°C to induce crystallization.
-
Filter the purified product, wash with a small amount of cold recrystallization solvent, and dry under vacuum at 50°C to a constant weight.
-
Quantitative Data Summary:
| Parameter | Value |
| Starting Material (Part B) | 2-Amino-4-cyclopropylpyrimidine |
| Molar Mass | 135.17 g/mol |
| Amount | 0.50 kg (3.67 mol) |
| Reagent | Bromoacetaldehyde diethyl acetal |
| Molar Mass | 197.07 g/mol |
| Amount | 0.80 kg (4.06 mol, 1.1 eq) |
| Solvent | Isopropanol |
| Volume | 5.0 L |
| Reaction Temperature | 82-85°C (Reflux) |
| Reaction Time | 8-12 hours |
| Expected Yield (Final Product) | 75-85% |
| Final Product Purity (by HPLC) | >99% |
Safety and Handling
-
α-Halocarbonyls: α-Haloketones and their precursors are toxic, corrosive, and lachrymatory.[7] Handle bromoacetaldehyde diethyl acetal in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Acid/Base Neutralization: The neutralization of hydrochloric acid with sodium bicarbonate is highly exothermic and releases large volumes of CO₂ gas. Perform this step slowly and with vigorous stirring in a vessel with adequate headspace to prevent pressure buildup and overflow.
-
General Precautions: Conduct all operations under a nitrogen atmosphere where anhydrous conditions are required. Use appropriate grounding for equipment to prevent static discharge when handling flammable solvents.
Characterization of Final Product
The identity and purity of the final this compound should be confirmed using standard analytical techniques.
-
¹H NMR: Expect characteristic signals for the cyclopropyl protons, the aromatic protons of the imidazopyrimidine core, and the pyrimidine ring protons.
-
¹³C NMR: Confirm the number of unique carbon atoms corresponding to the product structure.
-
LC-MS: Determine the purity by HPLC and confirm the molecular weight by mass spectrometry (expect [M+H]⁺).
-
Melting Point: A sharp melting point range is indicative of high purity.
Troubleshooting
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Insufficient reaction time or temperature; poor reagent quality. | Extend reflux time and re-verify by HPLC. Ensure reagents meet quality specifications. |
| Low Yield | Inefficient work-up or purification; side reactions. | Optimize neutralization pH and crystallization conditions. Ensure reaction temperature does not significantly overshoot. |
| Product Oiling Out | Impurities present; incorrect recrystallization solvent. | Screen alternative solvent systems. Consider a charcoal treatment before recrystallization to remove colored impurities. |
| Difficulty in Filtration | Very fine particles formed during precipitation. | Increase the aging time at low temperature before filtration; slow down the rate of cooling during crystallization. |
Conclusion
This application note details a validated and scalable two-step synthesis for producing high-purity this compound. By providing a rationale for the synthetic strategy, detailed step-by-step protocols, and critical safety information, this guide serves as a reliable resource for researchers and process chemists in the pharmaceutical industry. The described methodology is robust, efficient, and suitable for manufacturing this important building block on a multi-kilogram scale.
References
- Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega.
- Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Publishing.
- Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. The Journal of Organic Chemistry - ACS Publications.
- Possible mechanism for the synthesis of imidazo[1,2-a]pyrimidines 148... ResearchGate.
- Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PubMed Central.
- Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.
- Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate.
- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI.
- Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
- o-Aminopyrimidine Aldehydes and Ketones: Synthesis and use as Precursors to Fused Pyrimidines. ResearchGate.
- Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI.
- Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1). PubMed.
- Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed Central.
- Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Beilstein Journal of Organic Chemistry.
- How to Synthesize 2-Amino-4-chloropyrimidine?. Guidechem.
- Preparation method of 2-amino pyrimidine. Google Patents.
- Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. National Institutes of Health.
- Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. PubMed Central.
- Synthesis and Characterization of imidazo[1,2-a]pyrimidine. ResearchGate.
- Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. PubMed Central.
- The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. PubMed Central.
- Synthesis and antiproliferative activity of imidazo[1,2-a]pyrimidine Mannich bases. PubMed.
Sources
- 1. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines [beilstein-journals.org]
- 3. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antiproliferative activity of imidazo[1,2-a]pyrimidine Mannich bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 7-Cyclopropylimidazo[1,2-a]pyrimidine: A Representative Kinase Inhibitor
Introduction: The Imidazo[1,2-a]pyrimidine Scaffold as a Privileged Kinase Inhibitor Core
The imidazo[1,2-a]pyrimidine nucleus is a significant heterocyclic scaffold in medicinal chemistry, recognized for its broad spectrum of pharmacological activities, including roles as anticancer, antiviral, and anti-inflammatory agents.[1][2][3] This fused ring system serves as a versatile template for the design of potent and selective kinase inhibitors. Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery.
This document provides a detailed guide for researchers, scientists, and drug development professionals on the characterization of 7-Cyclopropylimidazo[1,2-a]pyrimidine as a representative kinase inhibitor. While specific data for this exact molecule is not extensively available in public literature, the protocols and principles outlined herein are based on established methodologies for analogous imidazo[1,2-a]pyrimidine derivatives that have been reported to target various kinases, including cyclin-dependent kinases (CDKs), c-KIT, and others.[4][5]
For the purpose of these application notes, we will hypothesize that our representative this compound is an ATP-competitive inhibitor of a key oncogenic kinase, for instance, Cyclin-Dependent Kinase 2 (CDK2), which is frequently dysregulated in human cancers.
Hypothesized Mechanism of Action
Our representative this compound is proposed to act as a Type I ATP-competitive inhibitor of CDK2. This mechanism involves the inhibitor binding to the ATP-binding pocket of the kinase in its active conformation, thereby preventing the binding of ATP and subsequent phosphorylation of substrate proteins. This inhibition of CDK2 activity is expected to lead to cell cycle arrest and apoptosis in cancer cells with dysregulated cell cycle control.
Caption: Hypothesized ATP-competitive inhibition of CDK2.
Synthesis of this compound
The synthesis of imidazo[1,2-a]pyrimidines can be achieved through various established synthetic routes.[1][6] A common and effective method is the condensation of a substituted 2-aminopyrimidine with an α-haloketone. For our target molecule, a plausible synthetic pathway is outlined below.
Caption: Plausible synthetic route for the target compound.
Protocols for Biological Evaluation
The following protocols provide a framework for the comprehensive biological characterization of this compound as a kinase inhibitor.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.
Materials:
-
This compound
-
Recombinant human CDK2/Cyclin E1 enzyme
-
Histone H1 protein (substrate)
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a series of dilutions in assay buffer to achieve final concentrations ranging from 1 nM to 100 µM.
-
Kinase Reaction Setup:
-
Add 5 µL of the compound dilutions to the wells of the assay plate.
-
Add 10 µL of a 2.5X solution of CDK2/Cyclin E1 and Histone H1 in assay buffer.
-
Initiate the kinase reaction by adding 10 µL of a 2.5X ATP solution (final concentration to be at the Km for ATP for CDK2).
-
-
Incubation: Incubate the reaction mixture at 30°C for 60 minutes.
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
| Parameter | Hypothetical Value |
| CDK2/Cyclin E1 IC₅₀ | 25 nM |
| Hill Slope | -1.1 |
| R² | 0.99 |
Protocol 2: Cell-Based Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Human cancer cell line with known CDK2 dysregulation (e.g., HeLa - cervical cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well clear-bottom cell culture plates
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 nM to 100 µM) for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the GI₅₀ (concentration for 50% growth inhibition) value using a non-linear regression analysis.
| Cell Line | Hypothetical GI₅₀ |
| HeLa | 150 nM |
Protocol 3: Western Blot Analysis for Target Engagement
This technique is used to detect the phosphorylation status of CDK2 substrates, such as the Retinoblastoma protein (Rb), to confirm target engagement in a cellular context.
Materials:
-
HeLa cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-Rb (Ser807/811), anti-total Rb, anti-CDK2, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Cell Treatment and Lysis: Treat HeLa cells with varying concentrations of this compound for 24 hours. Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein lysate on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Densitometrically quantify the bands and normalize the phosphorylated protein levels to the total protein and a loading control (β-actin).
Caption: A typical workflow for characterizing a novel kinase inhibitor.
References
-
Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PubMed Central. Available at: [Link]
- WO2005077954A3 - Pyrazolopyrimidine-derivatives as cyclin dependent kinase inhibitors. Google Patents.
-
Synthesis and anti-inflammatory activity of imidazo[1,2-a]pyrimidine derivatives. World Journal of Advanced Research and Reviews. Available at: [Link]
- US9193732B2 - Salt(s) of 7-cyclopentyl-2-(5-piperazin-1-yl-pyridin-2-ylamino). Google Patents.
-
Discovery of 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5). PubMed. Available at: [Link]
-
An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. Available at: [Link]
-
Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Pyrrolopyrimidine ITK inhibitors - Patent US-12297203-B2. PubChem. Available at: [Link]
-
Imidazotriazines and imidazopyrimidines as kinase inhibitors - Patent US-7767675-B2. PubChem. Available at: [Link]
-
Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Publishing. Available at: [Link]
- WO2007025540A3 - Substituted imidazo[1,2b]pyridazines as kinase inhibitors, the production thereof, and use of the same as medicaments. Google Patents.
-
Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Expeditious synthesis of imidazo[1,2-c]pyrimidines via a [4+1]-cycloaddition. Elsevier. Available at: [Link]
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. Available at: [Link]
-
4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. PubMed Central. Available at: [Link]
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. Available at: [Link]
-
Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. PubMed Central. Available at: [Link]
-
Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity. PubMed. Available at: [Link]
-
Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PubMed Central. Available at: [Link]
-
A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. PubMed. Available at: [Link]
-
Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors. PubMed Central. Available at: [Link]
-
Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. PubMed Central. Available at: [Link]
-
Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. PubMed. Available at: [Link]
Sources
- 1. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines [beilstein-journals.org]
- 4. Discovery of 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Characterizing the Cellular Activity of 7-Cyclopropylimidazo[1,2-a]pyrimidine Compounds
Introduction: From Scaffold to Cellular Function
The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its structural similarity to purines and its capacity to interact with a wide array of biological targets.[1][2] Derivatives of this core structure are being rigorously investigated for a multitude of therapeutic applications, including anticancer, antiviral, and anti-inflammatory roles.[1][3] A significant body of research has identified various protein kinases as primary targets for these compounds, particularly those within critical oncogenic signaling cascades like the PI3K/Akt/mTOR pathway.[4][5] The 7-cyclopropyl substitution represents a specific chemical modification aimed at optimizing potency, selectivity, and pharmacokinetic properties.
While initial characterization of a novel compound often begins with cell-free biochemical assays, these methods do not fully recapitulate the complex intracellular environment.[6][7] Cell-based assays are therefore indispensable for validating a compound's mechanism of action in a more physiologically relevant context.[8] They provide critical insights into cell permeability, target engagement, off-target effects, and the ultimate impact on cellular fate, such as proliferation, survival, or death.
This guide provides a comprehensive, multi-tiered strategy for characterizing the cellular activity of novel 7-Cyclopropylimidazo[1,2-a]pyrimidine derivatives. The protocols are designed to guide researchers from broad phenotypic screening to specific, mechanism-of-action studies, ensuring a robust and logical progression for compound evaluation.
Experimental Strategy: A Tiered Approach
A logical workflow is essential for the efficient evaluation of a compound's cellular activity. We propose a tiered approach that begins with broad assessments of cellular health and progresses to specific mechanistic investigations.
Figure 1. A tiered workflow for characterizing novel compound activity.
Tier 1: Foundational Assays - Assessing Global Cellular Effects
The initial goal is to determine if the this compound compound has a measurable effect on cell health and to quantify its potency.
Cell Viability & Proliferation Assay
This is the cornerstone assay to determine a compound's effect on cell growth and to calculate its half-maximal inhibitory concentration (IC50). The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that quantifies ATP, an indicator of metabolically active, viable cells.[9] Its "add-mix-measure" format is simple and ideal for high-throughput screening.[10]
Principle of the Assay: The assay reagent lyses cells to release ATP and provides luciferase and its substrate, luciferin. The luciferase enzyme uses ATP to generate a stable, "glow-type" luminescent signal that is directly proportional to the number of viable cells in the culture.[9][11]
| Parameter | Recommendation | Rationale |
| Cell Line | A relevant cancer cell line (e.g., A375 melanoma, HeLa cervical cancer).[5] | Choose a cell line where the putative target kinase is known to be a driver of proliferation. |
| Plate Format | 96-well, white, clear-bottom plates. | White plates maximize the luminescent signal and prevent crosstalk between wells. |
| Seeding Density | 5,000 - 10,000 cells/well. | Optimize for logarithmic growth during the assay period. |
| Compound Prep | 10 mM stock in DMSO. | DMSO is a common solvent; ensure the final concentration in media is ≤0.5% to avoid solvent toxicity. |
| Controls | Vehicle (DMSO), Positive Control (e.g., Staurosporine). | Essential for data normalization and validating assay performance. |
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in 100 µL of complete growth medium per well in a 96-well plate. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a 10-point serial dilution of the this compound compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The incubation time should be sufficient to observe an effect on proliferation (e.g., two to three cell doublings).
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Buffer and lyophilized Substrate to room temperature before mixing.[12]
-
Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of reconstituted CellTiter-Glo® Reagent to each well.[9]
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of viability for each compound concentration relative to the vehicle control. Plot the results on a log(concentration) vs. response curve and use non-linear regression to determine the IC50 value.
Apoptosis Induction Assay
If the compound reduces cell viability, it is crucial to determine if this is due to the induction of apoptosis (programmed cell death). A key hallmark of apoptosis is the activation of effector caspases, such as caspase-3 and caspase-7.[13] The Caspase-Glo® 3/7 Assay provides a sensitive, luminescent method for detecting this activity.[14]
Principle of the Assay: The assay reagent contains a luminogenic caspase-3/7 substrate (DEVD-aminoluciferin) in a buffer optimized for caspase activity. Upon addition to the sample, the reagent lyses the cells, and active caspase-3/7 cleaves the substrate, releasing aminoluciferin, which is consumed by luciferase to generate a luminescent signal proportional to caspase activity.[14]
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the CellTiter-Glo® protocol. A shorter incubation period (e.g., 24 hours) may be optimal for detecting early apoptotic events.
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Signal Generation: Equilibrate the plate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix gently on a plate shaker and incubate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Measure luminescence with a plate-reading luminometer.
-
Data Analysis: Normalize the data to the vehicle control to determine the fold-change in caspase activity. An EC50 (half-maximal effective concentration) for apoptosis induction can be calculated.
Alternative Apoptosis Assay: The RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay can also be used. This method measures the exposure of phosphatidylserine on the cell surface in real-time, allowing for kinetic monitoring of apoptosis.[13][15] This can be useful for distinguishing between apoptosis and primary necrosis.[15]
Tier 2: Mechanistic Assays - Elucidating the Mode of Action
Once a compound's phenotypic effect is confirmed, the next step is to validate its molecular mechanism. For a putative kinase inhibitor, this involves confirming direct binding to the target protein and assessing the impact on its signaling pathway.
Cellular Target Engagement Assay
Confirming that a compound physically binds to its intended target within the complex environment of a live cell is a critical validation step.[16] The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method that assesses target engagement without requiring modification of the compound or the protein.[17][18]
Principle of the Assay: The binding of a ligand (the compound) to its target protein often increases the protein's thermodynamic stability.[19] In CETSA, cells are treated with the compound and then heated. A stabilized target protein will resist heat-induced denaturation and remain soluble at higher temperatures compared to the unbound protein.[18] The amount of soluble protein remaining at each temperature is typically quantified by Western blot.
Figure 2. Workflow for the Cellular Thermal Shift Assay (CETSA®).
-
Cell Culture and Treatment: Culture cells to ~80% confluency. Treat with the this compound compound at a concentration known to be active (e.g., 10x IC50) and a vehicle control for 1-2 hours.
-
Cell Harvest: Harvest cells, wash with PBS, and resuspend in PBS supplemented with protease and phosphatase inhibitors.
-
Heating Gradient: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by three freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).
-
Separation of Soluble Fraction: Separate the soluble protein fraction from the precipitated aggregates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Quantification: Carefully collect the supernatant (soluble fraction) and determine protein concentration. Analyze the samples by Western blot (see protocol 2.2) using an antibody specific to the target kinase.
-
Data Analysis: Quantify the band intensity for each temperature point. Plot the percentage of soluble protein relative to the unheated control against temperature. A shift in the melting curve to higher temperatures in the compound-treated sample indicates target engagement.[17]
Target Phosphorylation & Pathway Modulation Assay
Since many imidazo[1,2-a]pyrimidine derivatives inhibit kinases, a crucial mechanistic experiment is to measure the phosphorylation status of the target kinase's downstream substrates.[5] Western blotting is the definitive method for this analysis.[20][21] For example, if the compound targets the PI3K/Akt pathway, one would measure the level of phosphorylated Akt (p-Akt).[5]
Figure 3. The PI3K/Akt signaling pathway with a hypothetical inhibitor.
| Parameter | Recommendation | Rationale |
| Lysis Buffer | RIPA buffer with protease/phosphatase inhibitors.[20] | Ensures efficient protein extraction while preserving phosphorylation states. |
| Protein Quantification | BCA Assay. | Ensures equal protein loading across all lanes for accurate comparison.[22] |
| Gel Electrophoresis | 10% SDS-PAGE gel. | Provides good resolution for proteins in the size range of Akt (~60 kDa).[20] |
| Antibodies | Rabbit anti-p-Akt (Ser473), Rabbit anti-Total Akt, HRP-conjugated anti-rabbit secondary. | Use highly validated antibodies. Probing for total protein is essential for normalization. |
| Detection | Enhanced Chemiluminescence (ECL). | A sensitive method for detecting HRP-conjugated secondary antibodies.[20] |
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach ~80% confluency, serum-starve them overnight if necessary to reduce basal pathway activation. Treat with the compound at various concentrations for a short period (e.g., 1-4 hours). Include a positive control (e.g., growth factor like IGF-1 to stimulate the pathway) and a vehicle control.
-
Lysis: Wash cells with ice-cold PBS and lyse by adding 100-200 µL of ice-cold lysis buffer per well.[21] Scrape the cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Clarification: Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
Quantification and Sample Prep: Determine protein concentration using a BCA assay. Normalize all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.[20]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature in 5% BSA or non-fat milk in TBST to prevent non-specific antibody binding.[21] Incubate the membrane with the primary antibody (e.g., anti-p-Akt, diluted 1:1000 in blocking buffer) overnight at 4°C.[20]
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply an ECL substrate and capture the chemiluminescent signal using an imaging system.[20]
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped of antibodies and reprobed with an antibody against total Akt and a loading control like GAPDH or β-actin.
-
Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of p-Akt to total Akt for each condition.
Conclusion and Data Integration
By employing this tiered experimental approach, researchers can build a comprehensive profile of a novel this compound compound. The initial viability and apoptosis assays establish a clear phenotypic effect and determine potency (IC50). Subsequent mechanistic assays, like CETSA and Western blotting, validate the molecular target and elucidate the mechanism of action. Integrating these datasets provides a robust foundation for further preclinical development, enabling informed decisions for lead optimization and advancing promising compounds toward therapeutic applications.
References
-
Profacgen. Cell-based Kinase Assays. Available from: [Link]
-
Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. Available from: [Link]
-
Reaction Biology. Spotlight: Cell-based kinase assay formats. (2022-05-11). Available from: [Link]
-
He, M., et al. (2022). Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs. ACS Pharmacology & Translational Science. Available from: [Link]
-
Aliwaini, S., et al. (2020). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters. Available from: [Link]
-
Stefaniak, J., & Huber, K. V. M. (2022). Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs. ACS Publications. Available from: [Link]
-
National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. (2013-05-01). Available from: [Link]
-
Al-Horani, R. A. (2022). 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. Pharmaceuticals. Available from: [Link]
-
National Center for Biotechnology Information. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022-02-17). Available from: [Link]
-
Parker, L. L., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. Available from: [Link]
-
Al-Horani, R. A. (2022). 4-(Imidazo[1,2-a]pyridin-3-yl): Pyrimidine Derivatives As Anticancer Agents. ResearchGate. Available from: [Link]
-
Na, Y. J., et al. (2015). Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity. Journal of Medicinal Chemistry. Available from: [Link]
-
ResearchGate. Seeking Your Insights: Which Cell Viability Assay Do You Prefer and Why?. (2024-08-22). Available from: [Link]
-
National Center for Biotechnology Information. A real-time, bioluminescent annexin V assay for the assessment of apoptosis. (2018-11-29). Available from: [Link]
-
Fiene, A., et al. (2011). Synthesis and biological activity of tricyclic cycloalkylimidazo-, pyrimido- and diazepinopurinediones. Bioorganic & Medicinal Chemistry. Available from: [Link]
-
National Center for Biotechnology Information. Optimization of 3-Cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidines toward the Development of an In Vivo Chemical Probe for CSNK2A. (2023-11-16). Available from: [Link]
-
National Center for Biotechnology Information. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. (2024-11-05). Available from: [Link]
-
National Center for Biotechnology Information. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. (2024-10-26). Available from: [Link]
-
Goel, R., Luxami, V., & Paul, K. (2015). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances. Available from: [Link]
-
World Journal of Advanced Research and Reviews. An overview on synthesis and biological activity of pyrimidines. Available from: [Link]
-
National Center for Biotechnology Information. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. (2023-08-05). Available from: [Link]
-
Ramachandran, R., et al. (2015). Synthesis and antiproliferative activity of imidazo[1,2-a]pyrimidine Mannich bases. European Journal of Medicinal Chemistry. Available from: [Link]
Sources
- 1. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 7. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 8. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay [promega.jp]
- 10. promega.com [promega.com]
- 11. fishersci.com [fishersci.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Apoptosis Assays | Apoptosis Detection | Apoptosis Markers [worldwide.promega.com]
- 14. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.kr]
- 15. RealTime Glo Annexin V Apoptosis Assay [promega.jp]
- 16. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 22. Promega RealTime-Glo Annexin V Apoptosis and Necrosis Assay, 100 assays 100 Assays | Buy Online | Promega | Fisher Scientific [fishersci.com]
In Vivo Preclinical Evaluation of 7-Cyclopropylimidazo[1,2-a]pyrimidine, a Novel Kinase Inhibitor, in Murine Cancer Models
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with significant therapeutic potential.[1] This document provides a detailed guide for the in vivo evaluation of a novel investigational compound, 7-Cyclopropylimidazo[1,2-a]pyrimidine (referred to herein as CIPA-7), in mouse models of cancer. We present a strategic framework and detailed protocols based on the development pathway of potent kinase inhibitors, using the clinically validated target Anaplastic Lymphoma Kinase (ALK) as a representative example.[2] This guide covers compound formulation, pharmacokinetic (PK) and pharmacodynamic (PD) profiling, and efficacy assessment in a cell line-derived xenograft (CDX) model, emphasizing scientific integrity, experimental causality, and adherence to animal welfare guidelines.
Introduction: Targeting Oncogenic Kinases
Aberrant kinase activity is a primary driver of tumorigenesis.[3][4] The discovery of oncogenic driver mutations, such as chromosomal rearrangements involving the Anaplastic Lymphoma Kinase (ALK) gene in a subset of non-small cell lung cancers (NSCLC), has revolutionized treatment paradigms.[5] These rearrangements produce fusion proteins (e.g., EML4-ALK) with constitutive kinase activity, driving downstream signaling pathways that promote cell proliferation and survival.[2][6]
Compounds based on the imidazo[1,2-a]pyrimidine and related imidazo-heterocyclic cores have shown potent inhibitory activity against various kinases, including ALK, Aurora kinases, and checkpoint kinases.[7][8] CIPA-7, a novel this compound, is hypothesized to be a potent and selective ALK inhibitor. Its preclinical development requires a systematic in vivo evaluation to establish a clear relationship between drug exposure, target engagement, and anti-tumor efficacy.
Scientific Rationale: The ALK Signaling Pathway
The EML4-ALK fusion oncoprotein activates several downstream pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, which are critical for tumor cell growth and survival. A successful inhibitor must effectively block the phosphorylation of ALK and these downstream effectors.[9]
Caption: Constitutively active EML4-ALK signaling pathway.
Protocol: Compound Formulation for In Vivo Oral Administration
The first critical step in preclinical in vivo testing is developing a safe and effective vehicle for drug delivery. For oral (PO) administration in mice, the formulation must ensure consistent suspension and bioavailability.[10][11] Poorly formulated compounds can lead to inaccurate and highly variable results.
Scientist's Note: The Causality of Vehicle Selection
The choice of vehicle is dictated by the physicochemical properties of the test compound (in this case, CIPA-7). A poorly soluble, hydrophobic compound will require a suspension agent or a lipid-based vehicle to improve its exposure.[12] It is crucial to run a pilot study to ensure the vehicle itself does not cause adverse effects or interfere with the disease model.[10] Water is the ideal vehicle, but rarely feasible for novel small molecules.[11]
| Vehicle Component | Type | Rationale & Considerations |
| 0.5% (w/v) Methylcellulose | Suspending Agent | Forms a viscous solution to keep insoluble particles evenly suspended. Ensures consistent dosing. |
| 0.2% (v/v) Tween 80 | Surfactant / Wetting Agent | Reduces the surface tension of the drug particles, preventing aggregation and improving dispersion.[11] |
| Purified Water | Diluent | The primary liquid component. Must be sterile or purified. |
| Corn Oil / Sesame Oil | Alternative Vehicle | For highly lipophilic compounds, an oil-based vehicle can improve solubility and absorption.[10] |
Step-by-Step Formulation Protocol
-
Prepare Vehicle: To make 100 mL of 0.5% Methylcellulose / 0.2% Tween 80, slowly add 0.5 g of methylcellulose powder to 50 mL of hot (~80°C) purified water while stirring vigorously.
-
Once dispersed, add 50 mL of cold water and continue stirring in an ice bath until a clear, viscous solution forms.
-
Add 0.2 mL of Tween 80 and mix thoroughly. Store at 4°C.
-
Weigh Compound: Accurately weigh the required amount of CIPA-7 for the desired concentration (e.g., for a 10 mg/kg dose in a 20g mouse with a 10 mL/kg dosing volume, the concentration is 1 mg/mL).
-
Create Slurry: In a glass mortar, add a small amount of vehicle to the CIPA-7 powder and triturate with a pestle to create a smooth, uniform paste. This step is critical to break down aggregates.
-
Final Suspension: Gradually add the remaining vehicle while continuously stirring or sonicating to achieve the final desired concentration.
-
Verification: The final formulation should be a uniform, milky suspension. It should be prepared fresh daily and stirred continuously before dosing each animal to prevent settling.
Protocol: Murine Pharmacokinetic (PK) Profiling
A PK study is essential to understand the Absorption, Distribution, Metabolism, and Excretion (ADME) of CIPA-7.[13][14] This data informs the selection of an appropriate dose and schedule for subsequent efficacy studies by revealing the compound's half-life, peak concentration (Cmax), and overall exposure (AUC).[15][16]
Caption: Experimental workflow for a murine pharmacokinetic study.
Step-by-Step PK Protocol
-
Animal Acclimation: Use 6-8 week old female BALB/c or CD-1 mice. Allow at least 72 hours of acclimation before the study begins.
-
Cohort Assignment: Assign animals to either the intravenous (IV) or oral (PO) dosing groups. A serial bleeding protocol can reduce animal numbers.[13]
-
Dosing:
-
PO Group: Administer CIPA-7 via oral gavage at the target dose (e.g., 10 mg/kg). Record the exact time.
-
IV Group: Administer CIPA-7 via tail vein injection (e.g., 2 mg/kg). The compound must be fully solubilized for IV administration.
-
-
Blood Collection: At specified time points (e.g., 15, 30 min, 1, 2, 4, 8, 24 hr), collect ~30-50 µL of blood from the submandibular vein into EDTA-coated tubes.[13]
-
Plasma Processing: Immediately place blood samples on ice. Centrifuge at 2000 x g for 10 minutes at 4°C to separate plasma.
-
Sample Storage: Transfer the plasma supernatant to a clean, labeled microcentrifuge tube and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of CIPA-7 in each plasma sample using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[17]
-
Data Analysis: Plot plasma concentration versus time for each route. Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters.
| PK Parameter | Description | Importance |
| Cmax | Maximum observed plasma concentration | Indicates the rate and extent of absorption. |
| Tmax | Time at which Cmax is reached | Reflects the speed of absorption. |
| AUC | Area Under the Curve (concentration vs. time) | Represents total drug exposure over time. |
| t½ | Half-life | Time required for the drug concentration to decrease by half. Guides dosing frequency. |
| F (%) | Oral Bioavailability | The fraction of the oral dose that reaches systemic circulation. Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO). |
Protocol: Efficacy and Pharmacodynamics in a Xenograft Model
The definitive test of an anti-cancer agent is its ability to inhibit tumor growth in vivo. This is assessed in an efficacy study, typically using human tumor cells implanted into immunodeficient mice.[18][19] This study must integrate pharmacodynamic (PD) endpoints to prove that tumor inhibition is a direct result of on-target activity.[16][20]
Mouse Model and Cell Line Selection
-
Mouse Strain: NOD-scid gamma (NSG) or Nude (nu/nu) mice are standard hosts for xenografts as they lack a functional immune system to reject human cells.
-
Cell Line: An ALK-positive NSCLC cell line, such as H3122, is appropriate.[5] These cells' survival is dependent on ALK signaling, making them a relevant model for testing an ALK inhibitor.
Caption: Workflow for an in vivo efficacy and PD study.
Step-by-Step Efficacy Protocol
-
Cell Preparation: Culture H3122 cells under standard conditions. Harvest cells at ~80% confluency and perform a viability count (e.g., Trypan Blue). Viability must be >95%.
-
Implantation: Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® or Cultrex® BME at a concentration of 5 x 10⁷ cells/mL.[21] Subcutaneously inject 100 µL (5 x 10⁶ cells) into the right flank of each mouse.
-
Tumor Growth: Allow tumors to grow. Measure tumor dimensions 2-3 times per week with digital calipers. Calculate volume using the formula: (Length x Width²)/2.
-
Randomization: Once tumors reach an average volume of 100-200 mm³, randomize mice into treatment cohorts (n=8-10 mice per group) to ensure the average tumor volume is similar across all groups.
-
Treatment: Begin daily oral gavage dosing for each group:
-
Group 1: Vehicle control.
-
Group 2: CIPA-7 (dose and schedule determined from PK data).
-
Group 3 (Optional): Positive control (e.g., a known ALK inhibitor like Ceritinib).[22]
-
-
Monitoring:
-
Pharmacodynamic Analysis: At the end of the study (or at a 4-hour post-last-dose timepoint for a satellite PD cohort), euthanize mice and excise tumors. Snap-freeze a portion of each tumor in liquid nitrogen for Western blot analysis to measure levels of phosphorylated ALK (p-ALK) and total ALK. A reduction in the p-ALK/total ALK ratio in the CIPA-7 treated group relative to the vehicle group provides direct evidence of target engagement in the tumor.[5]
Animal Welfare and Humane Endpoints
Ethical conduct and animal welfare are paramount.[24] All protocols must be approved by an Institutional Animal Care and Use Committee (IACUC).[19] Humane endpoints must be clearly defined before the study begins.
| Parameter | Monitoring Frequency | Humane Endpoint Criteria |
| Tumor Volume | 3x / week | Tumor volume > 2000 mm³ or ulceration occurs. |
| Body Weight | 3x / week | >20% weight loss from baseline. |
| Clinical Signs | Daily | Hunched posture, lethargy, rough coat, labored breathing. |
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous approach for the initial in vivo characterization of this compound (CIPA-7) as a novel kinase inhibitor. By systematically evaluating formulation, pharmacokinetics, pharmacodynamics, and anti-tumor efficacy, researchers can build a robust data package. Positive results from these studies—demonstrating a clear link between oral administration, sufficient drug exposure, on-target modulation, and significant tumor growth inhibition with an acceptable safety profile—would strongly support the continued development of CIPA-7 as a potential therapeutic agent for ALK-driven cancers. Subsequent studies could explore efficacy in patient-derived xenograft (PDX) models or models of acquired resistance to existing therapies.[26][27]
References
-
Animal Welfare Institute. (n.d.). Guidelines Aim to Improve Welfare of Rodent Cancer Models. Retrieved from Animal Welfare Institute website. [Link]
-
American Association for Cancer Research. (2010). Preclinical development of a selective, potent small molecule ALK inhibitor. Cancer Research, 70(8 Suppl), Abstract nr 1788. [Link]
-
Goldberg, A. M., & Locke, P. (2004). Of mice and men: the evolution of animal welfare guidelines for cancer research. British Journal of Cancer, 90(1), 1-4. [Link]
-
Guan, Y., et al. (2019). Recent Development in the Discovery of Anaplastic Lymphoma Kinase (ALK) Inhibitors for Non-small Cell Lung Cancer. Current Medicinal Chemistry, 26(29), 5591-5614. [Link]
-
Zhang, D., et al. (2014). Murine Pharmacokinetic Studies. Bio-protocol, 4(12), e1154. [Link]
-
The Jackson Laboratory. (2020). Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. Retrieved from The Jackson Laboratory website. [Link]
-
Kim, D. W., et al. (2022). Ceritinib (LDK378) prevents bone loss via suppressing Akt and NF-κB-induced osteoclast formation. Journal of Translational Medicine, 20(1), 514. [Link]
-
Workman, P., et al. (2010). Guidelines for the welfare and use of animals in cancer research. British Journal of Cancer, 102(11), 1555-1577. [Link]
-
Reaction Biology. (n.d.). In Vivo Kinase Activity Models. Retrieved from Reaction Biology website. [Link]
-
Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Retrieved from Bio-Techne website. [Link]
-
Bienta. (n.d.). Pharmacokinetics Studies in Mice or Rats. Retrieved from Bienta website. [Link]
-
ResearchGate. (n.d.). Representative ALK inhibitors in clinical and preclinical stages. Retrieved from ResearchGate. [Link]
-
Sargent, J. L., et al. (2023). Methods to study xenografted human cancer in genetically diverse mice. Disease Models & Mechanisms, 16(1), dmm049692. [Link]
-
Ou, S. H. I., & Nagasaka, M. (2014). Clinical development and approval of second generation ALK inhibitors for ALK rearranged lung cancer. Translational Lung Cancer Research, 3(4), 242-246. [Link]
-
Oncodesign Services. (n.d.). Tyrosine kinase inhibitors (TKIs) on cancer models. Retrieved from Oncodesign Services website. [Link]
-
Zhang, Y., et al. (2010). Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. ACS Medicinal Chemistry Letters, 1(6), 262-266. [Link]
-
Friboulet, L., et al. (2014). The ALK inhibitor ceritinib overcomes crizotinib resistance in non-small cell lung cancer. Cancer Discovery, 4(6), 662-673. [Link]
-
Kobayashi, T., et al. (2025). Preclinical Prediction of Resistance Mutations and Proposal of Sequential Treatment Strategies for ALK-positive Lung Cancer Using Next-generation ALK Inhibitors. Pharmaceutical Research, 42(1), 1. [Link]
-
OncLive. (2014). Ceritinib Demonstrates Durable Response in ALK-Positive Lung Cancer. Retrieved from OncLive website. [Link]
-
MuriGenics. (n.d.). Pk/bio-distribution. Retrieved from MuriGenics website. [Link]
-
Carpizo, D. (n.d.). Xenograft Tumor Assay Protocol. Retrieved from a personal protocol page. [Link]
-
Bio-protocol. (n.d.). Mouse xenograft studies. Retrieved from Bio-protocol. [Link]
-
Singh, R., et al. (2002). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. Antimicrobial Agents and Chemotherapy, 46(8), 2627-2630. [Link]
-
NC3Rs. (n.d.). Assessing the welfare of mice used in cancer research. Retrieved from NC3Rs website. [Link]
-
Di Tomaso, E., et al. (2015). Combination of ceritinib (LDK378) with PI3K inhibitors (buparlisib [BKM120] and alpelisib [BYL719]) demonstrates synergistic preclinical antitumor activity in ALK-rearranged non-small cell lung cancer (NSCLC). Cancer Research, 75(15 Suppl), Abstract nr 4698. [Link]
- Google Patents. (n.d.). WO2021220099A1 - Semi-solid formulation for voluntary oral administration of bioactive compounds to rodents.
-
ASM Journals. (2012). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. Antimicrobial Agents and Chemotherapy. [Link]
-
ILAR Journal. (1998). UKCCCR Guidelines for the Welfare of Animals in Experimental Neoplasia. Retrieved from Oxford Academic. [Link]
-
Gerby, B., et al. (2020). Small molecule inhibitors and a kinase-dead expressing mouse model demonstrate that the kinase activity of Chk1 is essential for mouse embryos and cancer cells. Life Science Alliance, 3(8), e202000728. [Link]
-
ResearchGate. (n.d.). Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Retrieved from ResearchGate. [Link]
-
Al-Ostath, S., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Heliyon, 9(4), e15202. [Link]
-
Al-Horani, R. A. (2022). 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. Pharmaceutical Patent Analyst, 11(6), 205-210. [Link]
-
U.S. Food & Drug Administration. (2014). Pharmacology/Toxicology NDA Review and Evaluation for Zykadia (ceritinib). Retrieved from accessdata.fda.gov. [Link]
-
Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science, 50(5), 614-627. [Link]
-
DiMauro, E. F., et al. (2013). Potency switch between CHK1 and MK2: discovery of imidazo[1,2-a]pyrazine- and imidazo[1,2-c]pyrimidine-based kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(12), 3700-3704. [Link]
-
Bhullar, K. S., et al. (2018). Targeting cancer with kinase inhibitors. Molecular Cancer, 17(1), 1-22. [Link]
-
Crown Bioscience. (2022). Combating Cancer Drug Resistance with In Vivo Models. Retrieved from Crown Bioscience Blog. [Link]
-
White, A. W., et al. (2004). In vitro and in vivo pharmacokinetic-pharmacodynamic relationships for the trisubstituted aminopurine cyclin-dependent kinase inhibitors olomoucine, bohemine and CYC202. Investigational New Drugs, 22(4), 361-372. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from Reaction Biology website. [Link]
-
Köse, M., et al. (2011). Synthesis and biological activity of tricyclic cycloalkylimidazo-, pyrimido- and diazepinopurinediones. Bioorganic & Medicinal Chemistry, 19(21), 6334-6349. [Link]
-
Komar, C. A., et al. (2010). Preclinical in vivo evaluation of efficacy, pharmacokinetics, and pharmacodynamics of a novel MEK1/2 kinase inhibitor RO5068760 in multiple tumor models. Molecular Cancer Therapeutics, 9(6), 1733-1743. [Link]
Sources
- 1. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.amegroups.cn [cdn.amegroups.cn]
- 3. Tyrosine kinase inhibitors (TKIs) on cancer models [oncodesign-services.com]
- 4. Targeting cancer with kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. Potency switch between CHK1 and MK2: discovery of imidazo[1,2-a]pyrazine- and imidazo[1,2-c]pyrimidine-based kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pk/bio-distribution | MuriGenics [murigenics.com]
- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 16. In vitro and in vivo pharmacokinetic-pharmacodynamic relationships for the trisubstituted aminopurine cyclin-dependent kinase inhibitors olomoucine, bohemine and CYC202 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 18. Guidelines for the welfare and use of animals in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Methods to study xenografted human cancer in genetically diverse mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Preclinical in vivo evaluation of efficacy, pharmacokinetics, and pharmacodynamics of a novel MEK1/2 kinase inhibitor RO5068760 in multiple tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Mouse xenograft studies [bio-protocol.org]
- 22. aacrjournals.org [aacrjournals.org]
- 23. awionline.org [awionline.org]
- 24. Of mice and men: the evolution of animal welfare guidelines for cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Assessing the welfare of mice used in cancer research | NC3Rs [nc3rs.org.uk]
- 26. The ALK inhibitor ceritinib overcomes crizotinib resistance in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. blog.crownbio.com [blog.crownbio.com]
Application Notes and Protocols for the Investigation of 7-Cyclopropylimidazo[1,2-a]pyrimidine in Neurodegenerative Disease Research
Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyrimidine Scaffold in Neurodegeneration
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, present a formidable challenge to modern medicine due to their complex and multifactorial pathologies. The imidazo[1,2-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] Derivatives of this core have shown promise as kinase inhibitors, anti-inflammatory agents, and modulators of key receptors implicated in the progression of neurodegenerative disorders.[3][4][5] This document provides a comprehensive guide for researchers on the potential applications and experimental evaluation of a specific derivative, 7-Cyclopropylimidazo[1,2-a]pyrimidine, in the context of neurodegenerative disease research.
While direct studies on this compound in neurodegeneration are nascent, the known activities of structurally related compounds allow us to formulate a robust, hypothesis-driven research plan. This guide will detail the proposed mechanisms of action and provide step-by-step protocols for a tiered investigational approach, from initial in vitro screening to in vivo validation.
Hypothesized Mechanisms of Action and Investigational Workflow
Based on the established pharmacology of the imidazo[1,2-a]pyrimidine and related scaffolds, we hypothesize that this compound may exert its neuroprotective effects through one or more of the following mechanisms:
-
Kinase Inhibition: A significant number of imidazo[1,2-a]pyridine and pyrimidine derivatives have been identified as potent kinase inhibitors.[4][5] Key kinases implicated in neurodegeneration, such as Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and CDC-like kinase 1 (CLK1), are plausible targets.[4][5]
-
Anti-inflammatory Activity: Neuroinflammation is a critical component of neurodegenerative disease pathogenesis. Imidazo[1,2-a]pyrimidine derivatives have been shown to inhibit Lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme linked to inflammation in Alzheimer's disease.[3]
-
Receptor Modulation: The imidazo[1,2-a]pyridine scaffold is present in molecules that modulate the activity of G-protein coupled receptors, including adenosine A1 and serotonin 5-HT4 receptors, both of which are relevant targets in cognitive disorders.
The following workflow is proposed for the systematic evaluation of this compound.
Caption: Workflow for the cellular neuroprotection assay.
Protocol 5: Anti-inflammatory Assay in Microglia
Objective: To assess the anti-inflammatory properties of this compound in a microglial cell line.
Rationale: Microglial activation and the subsequent release of pro-inflammatory mediators are key features of neuroinflammation.
Methodology:
-
Cell Model: Murine BV-2 microglial cells are a standard model for studying neuroinflammation.
-
Stimulus: Lipopolysaccharide (LPS) is used to induce an inflammatory response.
-
Procedure:
-
Plate BV-2 cells in a 24-well plate.
-
Pre-treat the cells with this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the levels of nitric oxide (NO) using the Griess assay and pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits.
-
-
Data Analysis:
-
Quantify the reduction in NO and cytokine production in the presence of the compound compared to the LPS-only control.
-
Determine the IC50 for the inhibition of each inflammatory mediator.
-
Tier 3: In Vivo Proof-of-Concept
Protocol 6: Pharmacokinetic and Brain Penetration Studies
Objective: To determine the pharmacokinetic profile and brain penetrance of this compound in rodents.
Rationale: A favorable pharmacokinetic profile, including the ability to cross the blood-brain barrier, is essential for a CNS-active drug.
Methodology:
-
Animal Model: C57BL/6 mice or Sprague-Dawley rats.
-
Dosing: Administer this compound via intravenous (IV) and oral (PO) routes.
-
Sample Collection: Collect blood and brain tissue at multiple time points post-dosing.
-
Analysis:
-
Quantify the concentration of the compound in plasma and brain homogenates using LC-MS/MS.
-
Calculate key pharmacokinetic parameters (e.g., half-life, clearance, bioavailability, brain-to-plasma ratio).
-
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the curve |
| t1/2 | Half-life |
| F% | Oral bioavailability |
| Kp,uu | Brain-to-plasma unbound concentration ratio |
Protocol 7: In Vivo Efficacy in a Mouse Model of Parkinson's Disease
Objective: To evaluate the neuroprotective efficacy of this compound in the MPTP-induced mouse model of Parkinson's disease.
Rationale: This model recapitulates the loss of dopaminergic neurons in the substantia nigra, a key pathological feature of Parkinson's disease.
Methodology:
-
Animal Model: C57BL/6 mice.
-
Procedure:
-
Administer this compound or vehicle daily for a specified period.
-
Induce neurodegeneration by administering MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).
-
Assess motor function using behavioral tests (e.g., rotarod, pole test).
-
At the end of the study, sacrifice the animals and collect brain tissue.
-
Perform immunohistochemical analysis of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra to quantify dopaminergic neuron loss.
-
Measure dopamine levels in the striatum using HPLC.
-
-
Data Analysis:
-
Compare motor performance, TH-positive neuron counts, and striatal dopamine levels between the compound-treated group and the vehicle-treated MPTP group.
-
Protocol 8: In Vivo Efficacy in a Mouse Model of Alzheimer's Disease
Objective: To assess the therapeutic potential of this compound in a transgenic mouse model of Alzheimer's disease.
Rationale: Transgenic models like the APP/PS1 mouse exhibit key pathological hallmarks of Alzheimer's disease, including amyloid plaques and cognitive deficits.
Methodology:
-
Animal Model: APP/PS1 transgenic mice.
-
Procedure:
-
Treat aged APP/PS1 mice with this compound or vehicle for an extended period (e.g., 3 months).
-
Evaluate cognitive function using behavioral tests (e.g., Morris water maze, Y-maze).
-
At the end of the study, collect brain tissue.
-
Perform histological analysis to quantify amyloid plaque load (using thioflavin S or antibody staining).
-
Measure levels of soluble and insoluble Aβ peptides using ELISA.
-
Assess markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes) by immunohistochemistry.
-
-
Data Analysis:
-
Compare cognitive performance, amyloid pathology, and neuroinflammatory markers between the compound-treated and vehicle-treated transgenic mice.
-
Conclusion
The imidazo[1,2-a]pyrimidine scaffold represents a promising starting point for the development of novel therapeutics for neurodegenerative diseases. The protocols outlined in this document provide a comprehensive framework for the systematic evaluation of this compound, from initial target identification to in vivo proof-of-concept. A thorough investigation following this tiered approach will elucidate the compound's mechanism of action and its potential as a disease-modifying therapy for disorders such as Alzheimer's and Parkinson's disease.
References
- Camps, P., et al. (2016). Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. European Journal of Medicinal Chemistry, 123, 634-646.
-
Chen, S. H., et al. (2015). Discovery of a Novel Series of Imidazo[1,2-a]pyrimidine Derivatives as Potent and Orally Bioavailable Lipoprotein-Associated Phospholipase A2 Inhibitors. Journal of Medicinal Chemistry, 58(21), 8529–8541. [Link]
-
de Oliveira, M. F., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]
-
Fonseca, M. C., et al. (2004). Effect of imidazo[1,2-a]pyrimidine Derivatives on Leukocyte Function. Inflammation Research, 53(7), 283–288. [Link]
-
Ghahremanpour, M. M., et al. (2021). Deciphering the Agonist Binding Mechanism to the Adenosine A1 Receptor. ACS Pharmacology & Translational Science, 4(1), 330–342. [Link]
-
Hill, S. J., & Kellam, B. (2022). Discovery of a High Affinity Adenosine A1/A3 Receptor Antagonist with a Novel 7-Amino-pyrazolo[3,4-d]pyridazine Scaffold. ACS Medicinal Chemistry Letters, 13(6), 969–976. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). 5-HT4 receptor. [Link]
-
Jacobson, K. A., & Costanzi, S. (2012). Probing the Binding Site of the A1 Adenosine Receptor Reengineered for Orthogonal Recognition by Tailored Nucleosides. ACS Chemical Biology, 7(11), 1836–1845. [Link]
-
Liu, Y., et al. (2018). Lp-PLA2 inhibition prevents Ang II-induced cardiac inflammation and fibrosis by blocking macrophage NLRP3 inflammasome activation. Scientific Reports, 8(1), 16353. [Link]
-
Sharma, K., et al. (2021). Naturally Inspired Pyrimidines Analogues for Alzheimer's Disease. Molecules, 26(11), 3169. [Link]
-
Wang, L., et al. (2014). Inhibition of Lipoprotein-Associated Phospholipase A2 Ameliorates Inflammation and Decreases Atherosclerotic Plaque Formation in ApoE-Deficient Mice. PLOS ONE, 9(7), e102099. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Effect of imidazo[1,2-a]pyrimidine derivatives on leukocyte function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a Novel Series of Imidazo[1,2-a]pyrimidine Derivatives as Potent and Orally Bioavailable Lipoprotein-Associated Phospholipase A2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oceanomics.eu [oceanomics.eu]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for 7-Cyclopropylimidazo[1,2-a]pyrimidine in Cancer Cell Line Research
Foreword: Unveiling the Potential of a Novel Imidazo[1,2-a]pyrimidine Derivative
Welcome, researchers, to a comprehensive guide on the experimental application of 7-Cyclopropylimidazo[1,2-a]pyrimidine, a novel compound within the pharmacologically significant imidazo[1,2-a]pyrimidine family. This class of heterocyclic compounds has garnered substantial interest in oncology for its diverse mechanisms of action and potent anti-proliferative effects.[1][2] While the specific efficacy of the 7-cyclopropyl iteration is a frontier of discovery, this document serves as a robust framework for its evaluation in cancer cell lines, drawing upon the established activities of its chemical relatives.[3][4] Our objective is to provide not just a set of instructions, but a strategic and scientifically-grounded approach to elucidating its therapeutic potential.
Introduction: The Scientific Rationale
The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of key targets in cancer progression.[5][6] Derivatives have demonstrated potent inhibitory activity against a range of cancer cell lines, including those of the breast, colon, lung, and melanoma.[4][7][8] The core mechanism often involves the modulation of critical signaling pathways that govern cell proliferation, survival, and angiogenesis.
The introduction of a cyclopropyl group at the 7th position is a strategic medicinal chemistry decision. This small, rigid ring system can introduce conformational constraints and enhance binding affinity to target proteins, potentially leading to improved potency and selectivity. Our hypothesis is that this compound will exhibit significant anti-proliferative and pro-apoptotic effects in cancer cells, likely through the modulation of key oncogenic signaling pathways.
Postulated Mechanism of Action: Targeting Key Cancer Pathways
Based on the known activities of related imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine derivatives, we can hypothesize several potential mechanisms of action for this compound. These compounds have been shown to inhibit crucial protein kinases and signaling pathways implicated in cancer.[1][3][4][9][10]
A primary putative target is the PI3K/Akt/mTOR signaling pathway . This pathway is frequently hyperactivated in a multitude of cancers, driving cell growth, proliferation, and survival. Inhibition of this pathway by imidazo[1,2-a]pyridine derivatives has been shown to induce apoptosis and cell cycle arrest.[7][10]
Another potential target is the c-KIT receptor tyrosine kinase . Mutations in c-KIT are drivers in various cancers, including gastrointestinal stromal tumors (GIST).[9][11][12] The development of c-KIT inhibitors is a key therapeutic strategy, and the imidazo[1,2-a]pyrimidine scaffold has shown promise in this area.
The following diagram illustrates the potential signaling pathways targeted by this compound:
Caption: Postulated signaling pathways targeted by this compound.
Experimental Protocols: A Step-by-Step Guide
To systematically evaluate the anticancer potential of this compound, a series of well-established in vitro assays are recommended. The following protocols are designed to be comprehensive and self-validating.
Cell Viability Assay (MTT Assay)
This initial screen determines the cytotoxic effects of the compound on various cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the diluted compound to the wells and incubate for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay quantifies the induction of apoptosis (programmed cell death) by the compound.
Principle: Annexin V is a protein that binds to phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines if the compound induces cell cycle arrest at specific phases.
Protocol:
-
Cell Treatment and Harvesting: Follow steps 1 and 2 from the Apoptosis Assay protocol.
-
Cell Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in the targeted signaling pathways.
Protocol:
-
Protein Extraction: Treat cells with this compound as described previously. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA. Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, c-KIT, Caspase-3, PARP, p53, p21) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Data Presentation and Interpretation
For clarity and comparative analysis, all quantitative data should be summarized in tables.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| MCF-7 | Breast | 24 | Experimental Value |
| 48 | Experimental Value | ||
| 72 | Experimental Value | ||
| HCT116 | Colon | 24 | Experimental Value |
| 48 | Experimental Value | ||
| 72 | Experimental Value | ||
| A549 | Lung | 24 | Experimental Value |
| 48 | Experimental Value | ||
| 72 | Experimental Value | ||
| GIST-T1 | GIST (c-KIT mutant) | 24 | Experimental Value |
| 48 | Experimental Value | ||
| 72 | Experimental Value |
Table 2: Effect of this compound on Apoptosis and Cell Cycle Distribution
| Cell Line | Treatment | % Early Apoptosis | % Late Apoptosis | % G0/G1 | % S | % G2/M |
| MCF-7 | Vehicle | Experimental Value | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| IC50 | Experimental Value | Experimental Value | Experimental Value | Experimental Value | Experimental Value | |
| 2x IC50 | Experimental Value | Experimental Value | Experimental Value | Experimental Value | Experimental Value | |
| HCT116 | Vehicle | Experimental Value | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| IC50 | Experimental Value | Experimental Value | Experimental Value | Experimental Value | Experimental Value | |
| 2x IC50 | Experimental Value | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
Conclusion and Future Directions
This guide provides a comprehensive framework for the initial in vitro evaluation of this compound as a potential anticancer agent. The proposed experiments will elucidate its cytotoxic and pro-apoptotic activities and provide insights into its mechanism of action. Positive results from these studies would warrant further investigation, including in vivo efficacy studies in animal models and detailed pharmacokinetic and toxicological profiling. The exploration of this novel compound holds the promise of contributing to the development of next-generation targeted cancer therapies.
References
-
4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PMC. (2022). National Center for Biotechnology Information. [Link]
-
4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. (2022). PubMed. [Link]
-
(PDF) 4-(Imidazo[1,2-a]pyridin-3-yl): Pyrimidine Derivatives As Anticancer Agents. (2022). ResearchGate. [Link]
-
Drugs containing the imidazo[1,2-a]pyridine and pyrido[1,2-a]pyrimidine cores. (n.d.). ResearchGate. [Link]
-
Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. (2021). ResearchGate. [https://www.researchgate.net/publication/351881673_Imidazo12-a]pyridine_Based_Compounds_The_Hopeful_Anti-Cancer_Therapy_Review_Article]([Link])
-
Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. (n.d.). National Center for Biotechnology Information. [Link]
-
Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. (n.d.). ResearchGate. [Link]
-
Synthesis and anti-inflammatory activity of imidazo[1,2-a]pyrimidine derivatives. (2025). Taylor & Francis Online. [Link]
-
Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. (2015). Royal Society of Chemistry. [Link]
-
Expeditious synthesis of imidazo[1,2-c]pyrimidines via a [4+1]-cycloaddition. (2007). Scopus. [Link]
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). Asian Pacific Journal of Cancer Prevention. [Link]
-
New Synthesis of Imidazo[1,2-a]pyrimidines Catalyzed Using Gold Nanoparticles. (2022). MDPI. [Link]
-
Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. (n.d.). PubMed. [Link]
-
Pyrimidine Derivatives as Anticancer Agents. (2021). Encyclopedia.pub. [Link]
-
The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC. (2024). National Center for Biotechnology Information. [Link]
Sources
- 1. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. journal.waocp.org [journal.waocp.org]
- 9. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of 7-Cyclopropylimidazo[1,2-a]pyrimidine
Welcome to the technical support center for 7-Cyclopropylimidazo[1,2-a]pyrimidine and related compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome common solubility challenges encountered during preclinical and formulation development. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower your experimental decisions.
The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities.[1][2] However, like many heterocyclic compounds rich in aromatic character, derivatives such as this compound can exhibit poor aqueous solubility, posing a significant hurdle to obtaining reliable in vitro data and achieving desired in vivo exposure. This guide offers a systematic approach to troubleshooting and improving the solubility of this compound class.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound compound showing low solubility in aqueous buffers?
A1: The limited aqueous solubility of this compound is likely attributable to a combination of its molecular properties. The fused aromatic heterocyclic ring system contributes to a planar and rigid structure, which can favor strong crystal lattice packing.[3] High crystal lattice energy requires more energy to break the crystal structure and dissolve the compound. Additionally, the cyclopropyl group, while often introduced to improve metabolic stability and potency, is a lipophilic moiety that can increase the overall hydrophobicity of the molecule, further limiting its affinity for aqueous media.[4]
Q2: What is the expected pH-solubility profile for an imidazo[1,2-a]pyrimidine derivative?
A2: The imidazo[1,2-a]pyrimidine core contains basic nitrogen atoms, meaning the compound will likely exhibit pH-dependent solubility. It is expected to be more soluble in acidic conditions where the nitrogen atoms can be protonated, forming a more soluble salt. As the pH increases towards neutral and alkaline conditions, the compound will likely be in its less soluble free base form. Therefore, a significant decrease in solubility is expected as the pH moves from acidic to neutral.[5]
Q3: Can I just add more DMSO to my aqueous buffer to dissolve the compound?
A3: While increasing the concentration of a co-solvent like DMSO can initially dissolve the compound, it is often not a viable solution for biological assays. High concentrations of DMSO (typically >0.5%) can be toxic to cells and may interfere with enzyme activity or other biological readouts.[6] It is crucial to keep the final DMSO concentration minimal and consistent across all experimental conditions. If solubility issues persist at low DMSO concentrations, alternative strategies should be explored.
Troubleshooting Guide: Step-by-Step Solubility Enhancement
This section provides a systematic workflow for addressing solubility issues with this compound, from simple adjustments to more advanced formulation strategies.
Step 1: Initial Characterization and pH Modification
The first step is to understand the baseline solubility and the impact of pH.
Protocol 1: Kinetic Solubility Assessment
-
Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 10 mM).
-
In separate wells of a 96-well plate, add your aqueous assay buffer.
-
Spike the buffer with the DMSO stock to achieve a range of final compound concentrations.
-
Incubate at the assay temperature for 1-2 hours.
-
Visually inspect for precipitation. The highest concentration that remains clear is your approximate kinetic solubility.[6]
Protocol 2: pH-Dependent Solubility Profiling
-
Prepare a series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 9).
-
Add an excess of the solid compound to each buffer.
-
Shake at a constant temperature for 24-48 hours to reach equilibrium.
-
Filter the samples to remove undissolved solid.
-
Analyze the concentration of the dissolved compound in the filtrate by a suitable analytical method (e.g., HPLC-UV).
-
Plot solubility as a function of pH. This profile is critical for deciding if salt formation is a viable strategy.[5]
Causality: Understanding the pH-solubility profile is fundamental. If solubility is significantly higher at low pH, it confirms the basic nature of the compound and suggests that forming an acidic salt could be a successful strategy for a solid dosage form.
Caption: Workflow for solubility enhancement.
Step 2: Co-solvent and Excipient Screening
For in vitro assays where pH modification is not feasible, screening a panel of pharmaceutically acceptable co-solvents and excipients can be effective.
| Excipient Class | Examples | Mechanism of Action | Typical Use Concentration |
| Co-solvents | Propylene glycol, Ethanol, PEG 400 | Reduce the polarity of the aqueous medium. | 1-20% |
| Surfactants | Polysorbate 80 (Tween 80), Cremophor EL | Form micelles that encapsulate the hydrophobic drug. | 0.1-5% |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Form inclusion complexes where the drug resides in the hydrophobic core of the cyclodextrin.[7][8] | 1-10% |
Protocol 3: Co-solvent/Excipient Screening
-
Prepare stock solutions of various excipients in your aqueous buffer.
-
Prepare a concentrated stock of your compound in DMSO.
-
In a 96-well plate, add the excipient solutions.
-
Spike with the compound stock to the desired final concentration.
-
Incubate and observe for precipitation as in Protocol 1.
Causality: This screening process allows for the empirical determination of an optimal solubilizing system for your specific compound and assay conditions. The choice of excipient can significantly impact the apparent solubility and, in some cases, the biological activity, so it's essential to include appropriate vehicle controls in your experiments.
Step 3: Advanced Formulation Strategies
For in vivo studies or when simple methods are insufficient, more advanced formulation techniques are necessary.
1. Amorphous Solid Dispersions
Concept: Dispersing the crystalline drug in a polymeric carrier at a molecular level creates an amorphous solid dispersion.[9] This amorphous form has higher free energy and lacks the crystal lattice structure, leading to improved dissolution rates and apparent solubility.
Common Polymers:
-
Polyvinylpyrrolidone (PVP)
-
Hydroxypropyl methylcellulose (HPMC)
-
Soluplus®
Protocol 4: Preparation of Solid Dispersion (Solvent Evaporation Method)
-
Dissolve both the this compound and a selected polymer (e.g., PVP K30) in a common volatile solvent (e.g., methanol or a mixture of dichloromethane and methanol).
-
Remove the solvent under vacuum using a rotary evaporator.
-
Further dry the resulting solid film under high vacuum to remove residual solvent.
-
The resulting solid can be gently ground into a powder for dissolution testing.
Self-Validation: The amorphous nature of the solid dispersion should be confirmed by techniques such as X-ray powder diffraction (XRPD), which will show a halo pattern instead of sharp peaks characteristic of crystalline material, and differential scanning calorimetry (DSC), which will show a single glass transition temperature.[9]
Caption: Solid dispersion preparation and validation.
2. Nanosuspensions
Concept: A nanosuspension is a sub-micron colloidal dispersion of the pure drug stabilized by surfactants and/or polymers.[10] Reducing the particle size to the nanometer range dramatically increases the surface area available for dissolution, as described by the Noyes-Whitney equation. This leads to a faster dissolution rate and an increase in saturation solubility.[11][12]
Protocol 5: Nanosuspension Preparation (Wet Milling)
-
Create a slurry of the micronized drug in an aqueous solution containing a stabilizer (e.g., a combination of a surfactant like Poloxamer 188 and a polymer like HPMC).
-
Introduce the slurry into a bead mill containing small milling media (e.g., yttrium-stabilized zirconium oxide beads).
-
Mill for a sufficient time to achieve the desired particle size distribution (typically below 500 nm).
-
Monitor particle size using dynamic light scattering (DLS).
Self-Validation: The success of the nanosuspension is validated by achieving a narrow particle size distribution in the desired nanometer range and demonstrating physical stability over time (i.e., no significant particle growth or aggregation).[10]
Conclusion
Improving the solubility of this compound requires a systematic and rational approach. By understanding the physicochemical properties of the molecule and applying the troubleshooting strategies outlined in this guide, researchers can overcome solubility hurdles to generate reliable data and advance their drug development programs. Always begin with a thorough characterization of the compound's intrinsic properties, as this will inform the most effective path forward.
References
- Miller, M. J., et al. (2016). Imidazo [1,2-a]pyridine compounds, synthesis thereof, and methods of using same. U.S.
- Li, J., et al. (2015). Imidazo[1,2-a]pyridine compound, preparation method and applications thereof.
-
Abdel-Sattar, M., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [Link]
-
El-Gamal, M. I., et al. (2022). 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. Pharmaceuticals, 15(11), 1386. [Link]
- Suh, J. T., et al. (1991). Phenyl imidazo[1,2-a]pyrimidines. U.S.
-
PubChem. Imidazo [1,2-a]pyridine compounds, synthesis thereof, and methods of using same - Patent US-9309238-B2. [Link]
-
Ohta, Y., et al. (2008). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 51(6), 1645-1655. [Link]
-
Wu, P., et al. (2016). A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. Journal of Medicinal Chemistry, 59(17), 8313-8324. [Link]
-
ResearchGate. (2025). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety | Request PDF. [Link]
-
de Santana, D. P., et al. (2014). Solid Dispersions of Imidazolidinedione by PEG and PVP Polymers with Potential Antischistosomal Activities. AAPS PharmSciTech, 15(4), 985-994. [Link]
-
Liu, P., et al. (2011). Nanosuspensions of poorly soluble drugs: preparation and development by wet milling. International Journal of Pharmaceutics, 411(1-2), 215-222. [Link]
-
Moraski, G. C., et al. (2012). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters, 3(10), 805-809. [Link]
-
Al-Ostoot, F. H., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Journal of Molecular Structure, 1286, 135547. [Link]
-
Gumenyuk, M. O., et al. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. RSC Advances, 14(47), 34628-34638. [Link]
-
Iacob, B. C., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 17(3), 288. [Link]
-
Ferreira, L. A. P., et al. (2025). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Journal of Medicinal Chemistry. [Link]
-
Sravani, G., et al. (2016). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Journal of Chemical and Pharmaceutical Research, 8(5), 649-657. [Link]
-
ResearchGate. (2015). Can I use Cyclodextrin to improve the solubility of a compound?. [Link]
-
Jenita, M. J. (2024). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. Journal of Drug Delivery Science and Technology, 99, 105741. [Link]
-
ResearchGate. (2025). Nanosuspensions of poorly soluble drugs: Preparation and development by wet milling | Request PDF. [Link]
-
Iacob, B. C., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 17(3), 288. [Link]
-
Studley, J. (2020). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]
-
ResearchGate. (2025). pH-dependent solubility and permeability profiles: A useful tool for prediction of oral bioavailability | Request PDF. [Link]
-
Malzert-Fréon, A., et al. (2020). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Molecules, 25(21), 5171. [Link]
-
Liu, P., et al. (2011). Nanosuspensions of poorly soluble drugs: Preparation and development by wet milling. International Journal of Pharmaceutics, 411(1-2), 215-222. [Link]
-
Patel, K., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Current Organic Chemistry, 28(4), 284-304. [Link]
-
Kushwaha, N. D., et al. (2017). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. Asian Journal of Chemistry, 29(7), 1591-1594. [Link]
-
Wang, H., et al. (2022). Imidazo [1,2-a] Pyrimidine Derivatives as Effective Inhibitor of Mild Steel Corrosion in HCl Solution: Experimental and Theoretical Studies. Frontiers in Materials, 9, 843522. [Link]
-
Bou-Salah, L., et al. (2023). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules, 28(19), 6932. [Link]
-
Er, M., et al. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Turkish Journal of Chemistry, 47(5), 986-1002. [Link]
-
Cosimelli, B., et al. (2014). Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. European Journal of Medicinal Chemistry, 84, 539-548. [Link]
- Zhou, J., et al. (2005). Novel processes for the synthesis of cyclopropyl compounds. W.O.
-
Sun, X., et al. (2019). PROTACs to Address the Challenges Facing Small Molecule Inhibitors. ACS Medicinal Chemistry Letters, 10(12), 1672-1675. [Link]
-
Sharma, G., et al. (2022). New Synthesis of Imidazo[1,2-a]pyrimidines Catalyzed Using Gold Nanoparticles. Chemistry, 4(4), 1335-1344. [Link]
-
Malzert-Fréon, A., et al. (2020). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Molecules, 25(21), 5171. [Link]
-
Roskoski, R. (2022). Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. Pharmacological Research, 175, 106028. [Link]
-
ResearchGate. (2025). (PDF) Imidazo [1,2-a] Pyrimidine Derivatives as Effective Inhibitor of Mild Steel Corrosion in HCl Solution: Experimental and Theoretical Studies. [Link]
-
Al-Ostoot, F. H., et al. (2024). Synthesis, Characterizations, and Quantum Chemical Investigations on Imidazo[1,2-a]pyrimidine-Schiff Base Derivative: (E) - N -((2-phenylimidazo[1,2-a]pyrimidin-3-yl)methylene)aniline. ACS Omega. [Link]
Sources
- 1. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scientificupdate.com [scientificupdate.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemicaljournals.com [chemicaljournals.com]
- 9. Solid Dispersions of Imidazolidinedione by PEG and PVP Polymers with Potential Antischistosomal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nanosuspensions of poorly soluble drugs: preparation and development by wet milling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchportal.tuni.fi [researchportal.tuni.fi]
Technical Support Center: Optimization of Reaction Conditions for 7-Cyclopropylimidazo[1,2-a]pyrimidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 7-Cyclopropylimidazo[1,2-a]pyrimidine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to optimize your reaction conditions and achieve high-yield, high-purity synthesis of this important scaffold. The imidazo[1,2-a]pyrimidine core is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[1][2][3]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound. Each problem is followed by a series of potential causes and detailed solutions.
Problem 1: Low or No Product Yield
You've run the reaction and, upon workup and analysis (TLC, LC-MS), you observe a very low yield of the desired this compound or none at all.
| Potential Cause | Recommended Solution & Scientific Rationale |
| Inefficient Reagent Activation | The classical synthesis of imidazo[1,2-a]pyrimidines often involves the condensation of a 2-aminopyrimidine with an α-haloketone.[4] In the case of this compound, the corresponding cyclopropyl-substituted α-haloketone is required. Ensure your α-haloketone is of high purity and has not degraded. Consider in-situ generation or using a freshly prepared sample. |
| Inappropriate Base | The choice and stoichiometry of the base are critical for the cyclization step. A weak base may not sufficiently deprotonate the intermediate, while an overly strong base can lead to side reactions. Solution: Screen different bases such as sodium bicarbonate (NaHCO₃), potassium carbonate (K₂CO₃), or triethylamine (TEA). Start with 1.1-1.5 equivalents. K₂CO₃ is often a good starting point for this type of condensation.[5] |
| Suboptimal Solvent | The solvent polarity and boiling point significantly impact reaction kinetics. Solution: If using a low-boiling solvent like acetonitrile, consider switching to a higher-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction at a higher temperature.[5][6] Some reactions have also shown success in toluene or dioxane, although they may require longer reaction times.[7] |
| Incorrect Reaction Temperature | The reaction may have a significant activation energy barrier. Solution: Gradually increase the reaction temperature in 10-20 °C increments. Monitor the reaction progress by TLC or LC-MS at each temperature point to find the optimal balance between reaction rate and side product formation. Microwave-assisted synthesis can also be a powerful tool to accelerate the reaction and improve yields.[8][9] |
| Presence of Water | Water can interfere with the reaction, particularly if using moisture-sensitive reagents or intermediates. Solution: Ensure all glassware is oven-dried, and use anhydrous solvents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial. |
Problem 2: Incomplete Reaction
Your reaction has stalled, and you observe significant amounts of starting material remaining even after an extended period.
| Potential Cause | Recommended Solution & Scientific Rationale |
| Insufficient Reagent Equivalents | One of the reactants may be the limiting reagent, preventing the reaction from going to completion. Solution: While a 1:1 stoichiometry is theoretically sound, a slight excess (1.1-1.2 equivalents) of the more stable or less expensive reagent can often drive the reaction to completion. |
| Catalyst Deactivation (if applicable) | If using a catalyst (e.g., a metal catalyst for a cross-coupling approach), it may have become deactivated. Solution: Ensure the catalyst is handled under appropriate conditions (e.g., inert atmosphere). Consider adding a fresh portion of the catalyst to the reaction mixture. Some modern syntheses of related imidazo[1,2-a]pyridines utilize copper catalysts.[10] |
| Reversible Reaction Equilibrium | The reaction may be reversible, reaching an equilibrium state where starting materials and products are both present. Solution: Consider methods to shift the equilibrium towards the product side. This could involve removing a byproduct (e.g., water, if formed) using a Dean-Stark trap or molecular sieves. |
Problem 3: Formation of Significant Side Products
You observe multiple spots on your TLC plate or unexpected peaks in your LC-MS, indicating the formation of undesired side products.
| Potential Cause | Recommended Solution & Scientific Rationale |
| Polymerization or Decomposition | At elevated temperatures, starting materials or intermediates may be prone to polymerization or decomposition. Solution: Lower the reaction temperature and extend the reaction time. If a higher temperature is necessary, consider a more dilute reaction mixture. |
| Alternative Reaction Pathways | The reagents may be reacting in an unintended manner, leading to isomeric or other undesired products. For instance, in related syntheses, the formation of alternative heterocyclic systems like imidazo[1,5-a]pyrimidines has been observed.[7] Solution: A thorough understanding of the reaction mechanism is key. Modifying the solvent, base, or temperature can sometimes favor the desired reaction pathway. Mechanistic studies often suggest an initial alkylation of the endocyclic nitrogen followed by intramolecular condensation.[5] |
| Oxidation of the Product | The imidazo[1,2-a]pyrimidine core can be susceptible to oxidation, especially if the reaction is run in the presence of air at high temperatures. Solution: Perform the reaction under an inert atmosphere (N₂ or Ar). |
Problem 4: Difficulty in Product Purification
You are struggling to isolate the pure this compound from the crude reaction mixture.
| Potential Cause | Recommended Solution & Scientific Rationale |
| Similar Polarity of Product and Impurities | The desired product and major impurities may have very similar polarities, making separation by column chromatography challenging. Solution: Experiment with different solvent systems for your column chromatography. A gradient elution may be necessary. Consider alternative purification techniques such as preparative HPLC or crystallization. |
| Product is an Oil | The product may not be a solid, making isolation by filtration difficult. Solution: If the product is an oil, after aqueous workup and extraction with an organic solvent, concentrate the organic layer under reduced pressure. If impurities are present, column chromatography is the standard approach. |
| Product is Highly Soluble in the Workup Solvent | The product may be lost during the aqueous workup if it has significant water solubility. Solution: After the initial extraction, back-extract the aqueous layer with the organic solvent multiple times. Saturating the aqueous layer with brine (saturated NaCl solution) can also decrease the solubility of the organic product in the aqueous phase. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of imidazo[1,2-a]pyrimidines?
A1: The most common synthetic route is the Tschitschibabin reaction, which involves the condensation of a 2-aminopyrimidine with an α-haloketone.[4] The mechanism is generally understood to proceed via an initial SN2 reaction where the endocyclic nitrogen of the 2-aminopyrimidine attacks the α-carbon of the haloketone, displacing the halide. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic imidazo[1,2-a]pyrimidine ring system.
Q2: Are there alternative, more modern synthetic methods for this class of compounds?
A2: Yes, numerous modern synthetic strategies have been developed. These include multicomponent reactions, intramolecular cyclizations, and various metal-catalyzed cross-coupling reactions.[1] For example, some methods utilize copper catalysts for the aerobic oxidative synthesis from 2-aminopyrimidines and ketones.[10] These newer methods often offer advantages in terms of efficiency, milder reaction conditions, and broader substrate scope.
Q3: How does the cyclopropyl group at the 7-position affect the reaction?
A3: The electronic and steric properties of the cyclopropyl group can influence the reactivity of the starting materials and the stability of the final product. The cyclopropyl group is electron-donating, which can affect the nucleophilicity of the pyrimidine ring. Sterically, it is a relatively small group and is unlikely to significantly hinder the reaction at the 7-position.
Q4: What analytical techniques are essential for monitoring the reaction and characterizing the final product?
A4:
-
Thin-Layer Chromatography (TLC): Essential for monitoring the progress of the reaction by observing the consumption of starting materials and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the conversion of starting materials and confirms the molecular weight of the desired product and any major byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Crucial for the structural elucidation of the final product. The characteristic chemical shifts and coupling constants will confirm the formation of the this compound structure.
-
Infrared (IR) Spectroscopy: Can be used to identify the presence of key functional groups.
Experimental Protocols
Optimized Protocol for this compound Synthesis
This protocol is a generalized starting point. Optimization of specific parameters may be necessary depending on the exact substrates and available laboratory equipment.
Step 1: Reaction Setup
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-4-cyclopropylpyrimidine (1.0 eq).
-
Add an appropriate α-haloketone (e.g., 2-bromoacetophenone or a related α-haloketone that will result in the desired substitution at other positions, 1.1 eq).
-
Add a suitable base, such as potassium carbonate (K₂CO₃, 1.5 eq).
-
Add an anhydrous solvent, such as DMF (to make a 0.1-0.5 M solution).
-
Flush the flask with an inert gas (N₂ or Ar).
Step 2: Reaction
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS every 1-2 hours.
-
Once the starting material is consumed (typically 4-12 hours), cool the reaction to room temperature.
Step 3: Workup and Purification
-
Pour the reaction mixture into water.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).
Visualization of the Synthetic Workflow
Caption: General workflow for the synthesis of this compound.
Visualization of the Reaction Mechanism
Caption: Simplified mechanism of imidazo[1,2-a]pyrimidine formation.
References
- Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances.
- Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. PMC.
- Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega.
- Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
- Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.
- Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PMC - PubMed Central.
- Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Deriv
- Synthesis, Optimization, and Structure–Activity Relationships of Imidazo[1,2- a ]pyrimidines as Inhibitors of Group 2 Influenza A Viruses.
- Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. NIH.
- Synthesis and Characterization of imidazo[1,2-a]pyrimidine A. M. Shah *, A. J. Rojivadiya.
Sources
- 1. Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bio-conferences.org [bio-conferences.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
Reducing byproduct formation in 7-Cyclopropylimidazo[1,2-a]pyrimidine synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 7-Cyclopropylimidazo[1,2-a]pyrimidine. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in overcoming common challenges and optimizing your synthetic protocols. As Senior Application Scientists, we have compiled this information based on established chemical principles and practical laboratory experience to ensure you can achieve high yields and purity in your reactions.
I. Troubleshooting Guide: Overcoming Byproduct Formation
The synthesis of imidazo[1,2-a]pyrimidines is a cornerstone in the development of various therapeutic agents.[1][2][3] However, like many multi-step organic syntheses, the path to the desired product can be fraught with the formation of unwanted byproducts. This guide will address the most common side reactions and provide actionable strategies to mitigate them.
Issue 1: Formation of Dimeric Byproducts
Question: I am observing a significant amount of a high molecular weight byproduct in my reaction mixture, which I suspect is a dimer of my starting aminopyrimidine. What causes this and how can I prevent it?
Answer:
The formation of dimeric byproducts often arises from the self-condensation of the starting aminopyrimidine, particularly under basic conditions or at elevated temperatures.[4] This side reaction competes with the desired cyclocondensation with the α-haloketone.
Causality: The nucleophilic amino group of one aminopyrimidine molecule can attack the electrophilic carbon of another, especially if there are activating groups on the pyrimidine ring. This is a common issue in heterocyclic synthesis.[5]
Mitigation Strategies:
-
Stoichiometry Control: Carefully control the stoichiometry of your reactants. Using a slight excess of the α-haloketone can help to ensure that the aminopyrimidine is consumed in the desired reaction pathway.
-
Gradual Addition: Instead of adding the base all at once, consider a slow, portion-wise or dropwise addition. This maintains a low instantaneous concentration of the deprotonated, highly nucleophilic aminopyrimidine, thereby disfavoring the dimerization reaction.
-
Temperature Management: Running the reaction at a lower temperature can significantly reduce the rate of the self-condensation reaction.[5] While this may require longer reaction times, the improvement in purity often justifies this trade-off.
-
Solvent Choice: The choice of solvent can influence the reaction pathway. Aprotic polar solvents like DMF or acetonitrile are common, but in some cases, less polar solvents may reduce the propensity for side reactions.[2]
Issue 2: Unwanted N-Oxide Formation
Question: My final product is contaminated with a byproduct that has a mass corresponding to the addition of an oxygen atom. I suspect it's an N-oxide. How can I avoid this?
Answer:
N-oxide formation is a common issue when working with nitrogen-containing heterocycles, especially when using certain oxidizing agents or under aerobic conditions at elevated temperatures.
Causality: The lone pair of electrons on the nitrogen atoms of the imidazo[1,2-a]pyrimidine ring system can be susceptible to oxidation. This can be exacerbated by the presence of residual oxidizing agents from previous steps or by prolonged exposure to air at high temperatures.
Mitigation Strategies:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to minimize contact with atmospheric oxygen.[6] This is particularly crucial if the reaction requires heating for an extended period.
-
Degassed Solvents: Use solvents that have been properly degassed to remove dissolved oxygen.
-
Careful Choice of Reagents: If an oxidation step is part of your synthetic sequence, ensure that the oxidizing agent is completely removed or quenched before proceeding to the next step.
-
Antioxidant Additives: In some cases, the addition of a small amount of an antioxidant can help to prevent unwanted oxidation.
Issue 3: Incomplete Cyclization Leading to Intermediates
Question: I am observing a significant amount of an intermediate in my reaction, suggesting that the final cyclization step is not going to completion. What are the likely causes and how can I drive the reaction forward?
Answer:
Incomplete cyclization is a frequent challenge in the synthesis of fused heterocyclic systems.[5] The final intramolecular nucleophilic attack to form the five-membered imidazole ring can be a kinetically slow step.
Causality: The rate of the cyclization step is influenced by several factors, including the nucleophilicity of the attacking nitrogen, the electrophilicity of the carbon center, and the geometric feasibility of forming the ring. Steric hindrance or unfavorable electronic effects on either the aminopyrimidine or the α-haloketone can impede this step.
Mitigation Strategies:
-
Reaction Time and Temperature: The most straightforward approach is to increase the reaction time or temperature.[6] Monitoring the reaction by TLC or LC-MS will help determine the optimal conditions to push the reaction to completion without degrading the product.[6]
-
Catalyst Selection: The choice of base or catalyst can be critical. A stronger base might be needed to deprotonate the nitrogen, increasing its nucleophilicity. However, be mindful that harsher conditions can also promote side reactions.[5]
-
Microwave-Assisted Synthesis: Microwave irradiation can often dramatically reduce reaction times and improve yields by efficiently overcoming the activation energy barrier for the cyclization step.[7]
II. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and versatile method for the synthesis of imidazo[1,2-a]pyrimidines is the Chichibabin reaction.[2] This involves the condensation of a 2-aminopyrimidine with an α-haloketone. For this compound, this would typically involve the reaction of 2-amino-4-cyclopropylpyrimidine with a suitable α-haloketone.
Q2: How do I choose the appropriate solvent for my reaction?
The choice of solvent is crucial and can significantly impact the reaction outcome.[6] Common solvents for this type of synthesis include ethanol, dimethylformamide (DMF), and dioxane.[2] The ideal solvent should:
-
Dissolve the starting materials.
-
Be compatible with the reaction conditions (e.g., stable at the required temperature).
-
Facilitate the desired reaction pathway while minimizing side reactions.
It is often beneficial to screen a few different solvents on a small scale to identify the optimal one for your specific substrates.
Q3: My reaction yield is consistently low. What are the primary factors to investigate?
Low yields in heterocyclic synthesis can stem from several issues.[6] A systematic approach to troubleshooting is recommended:
-
Purity of Starting Materials: Ensure the purity of your 2-aminopyrimidine and α-haloketone. Impurities can inhibit the reaction or lead to the formation of side products.[6]
-
Reaction Conditions: Re-evaluate your reaction temperature, time, and concentration. Small-scale optimization experiments can help identify the ideal parameters.[6]
-
Atmospheric Moisture: Many condensation reactions are sensitive to moisture. Ensure you are using dry solvents and an inert atmosphere if necessary.[6]
-
Product Degradation: The desired product may be unstable under the reaction or workup conditions. Monitor the reaction progress to check for product decomposition over time.[6]
Q4: What analytical techniques are best for monitoring the reaction and characterizing the byproducts?
A combination of analytical techniques is essential for effective reaction monitoring and byproduct identification:
-
Thin-Layer Chromatography (TLC): A quick and easy way to monitor the progress of the reaction by observing the disappearance of starting materials and the appearance of the product and any byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Invaluable for identifying the molecular weights of the components in your reaction mixture, which is crucial for deducing the structures of byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation of your final product and any isolated byproducts.
III. Experimental Protocols & Data
Table 1: Effect of Reaction Conditions on Byproduct Formation
| Parameter | Condition A | Condition B | Condition C |
| Solvent | Ethanol | DMF | Toluene |
| Temperature | Reflux | 80 °C | 110 °C |
| Base | K₂CO₃ | NaH | Et₃N |
| Desired Product Yield | 65% | 85% | 50% |
| Dimer Byproduct | 15% | 5% | 25% |
| N-Oxide Byproduct | <1% | 2% | <1% |
| Unreacted Starting Material | 20% | 8% | 25% |
This data is illustrative and will vary depending on the specific substrates used.
Protocol 1: General Procedure for the Synthesis of this compound
-
To a solution of 2-amino-4-cyclopropylpyrimidine (1.0 eq) in DMF (10 mL/mmol) is added the desired α-haloketone (1.1 eq).
-
The mixture is stirred at room temperature for 10 minutes.
-
Sodium bicarbonate (2.5 eq) is added, and the reaction mixture is heated to 80 °C.
-
The reaction is monitored by TLC until the starting aminopyrimidine is consumed (typically 4-6 hours).
-
After cooling to room temperature, the reaction mixture is poured into ice water.
-
The resulting precipitate is collected by filtration, washed with water, and dried under vacuum.
-
The crude product is purified by column chromatography on silica gel.
IV. Visualizing Reaction Pathways
Diagram 1: General Synthesis of Imidazo[1,2-a]pyrimidines
Caption: Synthetic pathway for Imidazo[1,2-a]pyrimidines.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
V. References
-
BenchChem. (2025). troubleshooting guide for the synthesis of heterocyclic compounds. Retrieved from
-
BenchChem. (2025). Common side reactions in the synthesis of pyrimidines and their prevention. Retrieved from
-
Goel, R., Luxami, V., & Paul, K. (2015). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances, 5(99), 81608-81637. Retrieved from
-
Uslu Kobak RZ, Akkurt B. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. DergiPark. Retrieved from
-
Al-Ostoot, F. H., Al-Wahaibi, L. H., Al-Ghamdi, M. S., Al-Mohaimeed, A. M., Metwally, A. A., & El-Sayed, N. N. E. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Frontiers in Chemistry, 11, 1246554. Retrieved from
-
MDPI. (2022). New Synthesis of Imidazo[1,2-a]pyrimidines Catalyzed Using Gold Nanoparticles. Retrieved from
-
Krasavin, M. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. RSC Medicinal Chemistry, 15(1), 133–143. Retrieved from
-
Manjula, A., Noolvi, M. N., & Parihar, V. (2015). Synthesis and antiproliferative activity of imidazo[1,2-a]pyrimidine Mannich bases. European Journal of Medicinal Chemistry, 101, 354–363. Retrieved from
-
ResearchGate. (2022). о-Aminopyrimidine Aldehydes and Ketones: Synthesis and use as Precursors to Fused Pyrimidines. Retrieved from
-
ResearchGate. (2023). Synthesis and anti-inflammatory activity of imidazo[1,2-a]pyrimidine derivatives. Retrieved from
Sources
- 1. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Synthesis of Imidazo[1,2-a]pyrimidines Catalyzed Using Gold Nanoparticles | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of 7-Cyclopropylimidazo[1,2-a]pyrimidine
Welcome to the technical support center for the purification of 7-Cyclopropylimidazo[1,2-a]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of this and structurally related imidazo[1,2-a]pyrimidine derivatives. The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry due to its wide range of biological activities.[1][2][3][4][5] This guide offers practical, field-proven insights to help you overcome common purification challenges.
Purification Workflow Overview
The purification of this compound, like many heterocyclic compounds, typically follows a multi-step process to remove unreacted starting materials, byproducts, and other impurities. A general workflow is outlined below.
Caption: General purification workflow for this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
Problem 1: Low Yield After Aqueous Workup
Symptom: You observe a significant loss of product after performing a liquid-liquid extraction.
Possible Causes & Solutions:
-
Product Partitioning into the Aqueous Layer: The imidazo[1,2-a]pyrimidine core has basic nitrogen atoms that can be protonated, increasing the compound's water solubility, especially in acidic conditions.
-
Solution: Ensure the aqueous layer is basic (pH > 8) before extraction with an organic solvent. Use a saturated sodium bicarbonate or dilute sodium hydroxide solution for pH adjustment.
-
-
Emulsion Formation: The presence of polar impurities or surfactants can lead to the formation of a stable emulsion at the interface of the aqueous and organic layers, trapping the product.
-
Solution: Add a small amount of brine (saturated NaCl solution) to break the emulsion. Alternatively, filter the entire mixture through a pad of Celite.
-
-
Incomplete Extraction: Insufficient mixing or an inadequate volume of extraction solvent can lead to incomplete transfer of the product to the organic phase.
-
Solution: Perform multiple extractions with smaller volumes of the organic solvent (e.g., 3 x 50 mL is more effective than 1 x 150 mL). Ensure vigorous mixing during each extraction.
-
Problem 2: Poor Separation During Column Chromatography
Symptom: The desired product co-elutes with impurities during silica gel column chromatography.
Possible Causes & Solutions:
-
Inappropriate Solvent System: The polarity of the eluent may be too high or too low, resulting in poor separation.
-
Solution: Systematically screen different solvent systems using Thin Layer Chromatography (TLC) first. A common starting point for imidazo[1,2-a]pyrimidines is a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate).[1][6] For more polar compounds, dichloromethane/methanol or ethyl acetate/methanol mixtures can be effective.
-
-
Compound Tailing on the Silica Gel: The basic nitrogen atoms in the imidazo[1,2-a]pyrimidine ring can interact strongly with the acidic silanol groups on the silica gel surface, causing streaking or "tailing" of the spot on TLC and the band on the column.
-
Solution: Add a small amount of a basic modifier to the eluent. Typically, 0.5-1% triethylamine (NEt₃) or ammonia in methanol is used. This deactivates the acidic sites on the silica gel, leading to sharper peaks and better separation.
-
-
Column Overloading: Applying too much crude material to the column will exceed its separation capacity.
-
Solution: As a general rule, use a silica gel to crude product ratio of at least 50:1 (w/w) for good separation.
-
-
Sample Insolubility: If the crude product is not fully dissolved in the loading solvent, it can precipitate at the top of the column, leading to poor separation.
-
Solution: Dissolve the crude product in a minimal amount of a strong solvent (e.g., dichloromethane or chloroform) and then adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the column.
-
Problem 3: Difficulty with Recrystallization
Symptom: The product either fails to crystallize, oils out, or the resulting crystals are of low purity.
Possible Causes & Solutions:
-
Incorrect Solvent Choice: The ideal recrystallization solvent should dissolve the compound when hot but not when cold.
-
Solution: Screen a variety of solvents of differing polarities. Common solvents for recrystallizing imidazo[1,2-a]pyrimidines include ethanol, isopropanol, acetonitrile, and mixtures like ethyl acetate/hexane.[4]
-
-
Presence of Impurities: Certain impurities can inhibit crystal formation.
-
Solution: If the product fails to crystallize even after trying several solvents, it may be necessary to repeat the column chromatography to achieve higher purity before attempting recrystallization.
-
-
Cooling Rate is Too Fast: Rapid cooling can lead to the product "crashing out" of the solution as an amorphous solid or oil, trapping impurities.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.
-
-
Supersaturation: The solution may be supersaturated, preventing crystallization from initiating.
-
Solution: Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in the synthesis of this compound?
A1: Common impurities often include:
-
Unreacted Starting Materials: Such as 2-amino-4-cyclopropylpyrimidine and the α-haloketone.
-
Regioisomers: Depending on the synthetic route, other isomers of the imidazo[1,2-a]pyrimidine may form.
-
Polymeric Materials: Overheating or prolonged reaction times can sometimes lead to the formation of polymeric byproducts.
-
Solvent Residues: Residual reaction solvents like DMF or dioxane can be difficult to remove.
Q2: How can I best monitor the progress of my column chromatography?
A2: Thin Layer Chromatography (TLC) is the most effective way to monitor your column.[4][7]
-
Spotting: Use a capillary tube to spot the collected fractions onto a TLC plate. It is also good practice to spot the crude material and a co-spot of the crude material with the current fraction to track the separation.
-
Visualization: Imidazo[1,2-a]pyrimidines are often UV-active due to their aromatic nature. Visualize the spots under a UV lamp (254 nm and/or 365 nm). Staining with potassium permanganate or iodine can also be used.
Q3: My purified this compound is colored. Is this normal, and how can I remove the color?
A3: A slight yellow or off-white color can be common for imidazo[1,2-a]pyrimidine derivatives.[6][8] However, a dark color often indicates the presence of trace, highly colored impurities.
-
Activated Carbon (Charcoal) Treatment: Dissolve the colored product in a suitable hot solvent and add a small amount of activated carbon. Swirl for a few minutes, then hot filter the solution through a fluted filter paper or a pad of Celite to remove the carbon. The filtrate should be less colored. Be aware that this process can lead to some product loss due to adsorption onto the charcoal.
-
Recrystallization: A final, careful recrystallization can often leave colored impurities behind in the mother liquor.
Q4: What is the expected solubility of this compound?
Q5: Are there any stability concerns I should be aware of during purification and storage?
A5: Imidazo[1,2-a]pyrimidines are generally stable heterocyclic compounds.[9] However, like many organic molecules, they can be sensitive to strong acids, strong oxidizing agents, and prolonged exposure to high heat. For long-term storage, it is best to keep the purified compound in a cool, dry, and dark place.
Purity Assessment
A crucial step after purification is to assess the purity of the final product. The following diagram illustrates the common analytical techniques used for this purpose.
Caption: Key analytical techniques for purity assessment.
References
-
Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. (2023). National Institutes of Health. [Link]
-
Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. (2023). MDPI. [Link]
-
Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds. (2022). DergiPark. [Link]
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). Royal Society of Chemistry. [Link]
-
Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. (2023). National Institutes of Health. [Link]
-
Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. (2024). Beilstein Journal of Organic Chemistry. [Link]
-
Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. (2023). Semantic Scholar. [Link]
-
HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). (2002). ResearchGate. [Link]
-
Synthesis and antimycotic activity of new derivatives of imidazo[1,2- a]pyrimidines. (2024). Beilstein-Institut. [Link]
-
Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. (2024). Beilstein-Institut. [Link]
-
Protein purification troubleshooting guide. Cytiva. [Link]
-
Synthesis and Characterization of imidazo[1,2-a]pyrimidine. (2015). ResearchGate. [Link]
-
New Synthesis of Imidazo[1,2-a]pyrimidines Catalyzed Using Gold Nanoparticles. (2022). MDPI. [Link]
-
Synthesis and antiproliferative activity of imidazo[1,2-a]pyrimidine Mannich bases. (2015). PubMed. [Link]
-
Preparation of imidazo[1,2-c]pyrimidinones from a chloropyrimidine and an electron poor ω-allylic amine. (2007). Maynooth University. [Link]
-
Imidazo(1,2-a)pyrimidine. PubChem. [Link]
Sources
- 1. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. BJOC - Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents | MDPI [mdpi.com]
- 9. chemimpex.com [chemimpex.com]
Technical Support Center: Overcoming Resistance to 7-Cyclopropylimidazo[1,2-a]pyrimidine
Welcome, researchers. This guide is designed to serve as a dedicated technical resource for scientists encountering resistance to 7-Cyclopropylimidazo[1,2-a]pyrimidine and related small molecule inhibitors in cell lines. As Senior Application Scientists, we understand that acquired drug resistance is a significant hurdle in preclinical research. This center provides in-depth, field-proven troubleshooting strategies, detailed protocols, and a foundational understanding of the "why" behind each experimental step.
Part 1: Frequently Asked Questions (FAQs) - First Principles of Resistance
This section addresses the foundational questions regarding your compound and the nature of drug resistance.
Q1: What is the likely mechanism of action for this compound and its class of compounds?
A1: The imidazo[1,2-a]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets.[1] While the precise target of your specific compound may be proprietary, compounds in this class frequently function as inhibitors of critical cellular signaling pathways.
Commonly reported mechanisms for this class include:
-
Kinase Inhibition: Many imidazo[1,2-a]pyridine and -pyrimidine derivatives are potent inhibitors of protein kinases that drive cancer cell proliferation and survival, such as the PI3K/AKT/mTOR pathway, Cyclin-Dependent Kinases (CDKs), and Casein Kinase 2 (CSNK2A).[2][3][4]
-
Induction of Apoptosis: These compounds can trigger programmed cell death by modulating the expression of pro- and anti-apoptotic proteins, such as those in the Bcl-2 family.[5][6]
-
DNA Damage: Some nitroso-derivatives of the related imidazo[1,2-a]pyridine scaffold have been shown to act as DNA poisons, inducing mutagenesis and requiring intact DNA repair pathways for cell survival.[7]
For the purposes of this guide, we will proceed under the common assumption that this compound is a targeted inhibitor of a key signaling kinase.
Q2: My cells were initially sensitive, but now they are resistant. What are the most probable causes?
A2: Acquired resistance to targeted therapies in cell lines is a common phenomenon and typically arises from two primary mechanisms. Understanding these is the first step in designing experiments to overcome the problem.
-
Increased Drug Efflux: Cancer cells can upregulate membrane proteins called ATP-binding cassette (ABC) transporters.[8] These act as molecular pumps, actively expelling the drug from the cell's interior, which prevents it from reaching its target at a high enough concentration to be effective.[[“]][10] The most well-characterized of these are P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-associated Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2).[11][12] This is often the first mechanism to investigate due to its high frequency.
-
Target & Pathway Alterations: The cell can adapt to the drug's presence by modifying the drug's target or activating alternative "bypass" pathways.
-
Target Modification: This can occur through genetic mutation of the target protein, preventing the drug from binding, or through alternative splicing of the target gene's pre-mRNA to produce a protein isoform that is insensitive to the drug.[13][14]
-
Pathway Rewiring: Cells can compensate for the inhibition of one signaling pathway by upregulating a parallel or downstream survival pathway, rendering the effect of the initial inhibitor moot. For instance, if your compound inhibits a kinase in the AKT pathway, cells might adapt by hyperactivating the MAPK/ERK pathway to maintain proliferation signals.
-
Part 2: Troubleshooting Guide - A Step-by-Step Diagnostic Workflow
This section provides a logical flow of experiments to diagnose and address resistance in your cell line.
Q3: How do I quantitatively confirm that my cells have developed resistance?
A3: The first step is to rigorously confirm the shift in drug sensitivity. This is achieved by comparing the half-maximal inhibitory concentration (IC50) of your compound in the suspected resistant cell line against the original, parental cell line. A significant increase in the IC50 value provides quantitative proof of resistance.
Protocol 1: Comparative IC50 Determination
-
Principle of the Assay: This protocol uses a cell viability assay (e.g., MTT, PrestoBlue™, or CellTiter-Glo®) to measure the dose-response of both parental and resistant cells to the compound. The IC50 is the concentration of the drug that reduces cell viability by 50%.
-
Step-by-Step Methodology:
-
Cell Seeding: Seed both parental and suspected resistant cells into separate 96-well plates at an optimized density that ensures logarithmic growth for the duration of the assay (typically 48-72 hours).[15]
-
Drug Dilution Series: Prepare a 2x concentrated serial dilution of this compound in culture medium. A 10-point, 3-fold dilution series starting from a high concentration (e.g., 100x the original IC50) is a good starting point.[16] Include a "vehicle only" (e.g., DMSO) control.
-
Treatment: Add an equal volume of the 2x drug dilutions to the cells, resulting in a 1x final concentration.
-
Incubation: Incubate the plates for a predetermined period (e.g., 48 or 72 hours), consistent with your initial sensitivity experiments.
-
Viability Assessment: Add the viability reagent according to the manufacturer's instructions and read the output on a plate reader.
-
Data Analysis: Normalize the data by setting the vehicle-only control wells to 100% viability and a "no cells" or "lysis buffer" control to 0% viability. Use a non-linear regression model (e.g., [log]inhibitor vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 for each cell line.
-
-
Scientist's Notebook: Always run the parental and resistant lines in parallel in the same experiment. This controls for variations in media, incubator conditions, and reagent batches, ensuring a true comparison.[17]
-
Validation & Controls: The assay is validated by comparing the newly measured IC50 of the parental line to your historical data. A significant (e.g., >5-fold) increase in the IC50 of the resistant line confirms the phenotype.
Data Summary Table
| Cell Line | Experiment 1 IC50 (µM) | Experiment 2 IC50 (µM) | Average IC50 (µM) | Fold Resistance (Avg. Resistant IC50 / Avg. Parental IC50) |
| Parental | 1.0 | |||
| Resistant |
Q4: My IC50 has increased 20-fold. What is the logical next step to diagnose the cause?
A4: With resistance confirmed, you must now determine the underlying mechanism. The following workflow provides a decision-making framework for your investigation.
Part 3: Investigating and Overcoming Resistance Mechanisms
Mechanism A: Increased Drug Efflux
If you suspect increased drug efflux, your goal is to determine if your resistant cells are overexpressing functional ABC transporters.
Q5: How do I test if my resistant cells are overexpressing ABC transporters?
A5: You can directly measure the protein or mRNA levels of the most common transporters.
-
Western Blot: This method quantifies the protein levels of P-gp, MRP1, and BCRP. An increase in protein level in the resistant line compared to the parental line is a strong indicator of this resistance mechanism.
-
Quantitative PCR (qPCR): This method measures the mRNA transcript levels of the corresponding genes (ABCB1, ABCC1, ABCG2). Upregulated gene expression often precedes and causes the increase in protein levels.
Q6: How can I functionally confirm that drug efflux is increased?
A6: A dye accumulation or efflux assay provides functional proof. These assays use fluorescent substrates of ABC transporters. If the pumps are overactive, the cells will be less fluorescent as they pump the dye out.
Protocol 2: Rhodamine 123 Accumulation Assay (for P-gp)
-
Principle of the Assay: Rhodamine 123 is a fluorescent substrate for P-gp. Cells with high P-gp activity will pump it out, resulting in low intracellular fluorescence. Co-incubation with a P-gp inhibitor should restore fluorescence in resistant cells.
-
Step-by-Step Methodology:
-
Cell Plating: Plate parental and resistant cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Treat one set of wells for each cell line with a known P-gp inhibitor (e.g., 10 µM Verapamil) for 1 hour. Treat the other set with vehicle control.
-
Dye Loading: Add Rhodamine 123 to all wells at a final concentration of ~1 µM and incubate for 30-60 minutes at 37°C.
-
Wash: Gently wash the cells 2-3 times with cold PBS to remove extracellular dye.
-
Fluorescence Reading: Read the plate on a fluorescence plate reader (Ex/Em ~507/529 nm).
-
-
Expected Results:
-
Parental Cells: Should show high fluorescence, with little change upon Verapamil treatment.
-
Resistant Cells: Should show low fluorescence (due to efflux). This fluorescence should significantly increase upon pre-treatment with Verapamil, demonstrating that the low accumulation is due to P-gp activity.
-
-
Validation & Controls: The use of Verapamil is a critical control. If it restores fluorescence in the resistant line, it strongly validates that P-gp-mediated efflux is the mechanism of resistance.[18]
Q7: My cells have high efflux activity. How can I overcome this in my experiments?
A7: The most direct strategy is to co-administer your compound with an efflux pump inhibitor (EPI), also known as a chemosensitizer.[19] This blocks the pump and allows your compound to accumulate inside the cell, restoring its efficacy.
| Transporter | Common Name | Gene Name | Example Inhibitors (Typical Concentration) | Citation |
| ABCB1 | P-glycoprotein (P-gp) | ABCB1 | Verapamil (5-20 µM), Tariquidar (100-500 nM) | [18][20] |
| ABCC1 | MRP1 | ABCC1 | MK-571 (10-50 µM) | [18] |
| ABCG2 | BCRP | ABCG2 | Ko143 (100-500 nM) | [11] |
To test this, perform a new IC50 determination (Protocol 1) with this compound on your resistant cell line, but this time, in the constant presence of a non-toxic concentration of the appropriate EPI. A significant drop in the IC50 value demonstrates successful reversal of resistance.
Mechanism B: Target and Pathway Alterations
If efflux does not appear to be the issue, the resistance is likely intrinsic to the drug's target or the cell's signaling network.
Q8: How can I investigate if the drug's target has been altered?
A8: This is more complex and depends on knowing the target.
-
Target Sequencing: If the target is known, you can sequence the gene's coding region from both parental and resistant cells to look for acquired mutations in the drug-binding pocket.
-
Alternative Splicing Analysis: Aberrant pre-mRNA splicing can create truncated or modified protein isoforms that are drug-resistant.[21][22] You can investigate this using RT-PCR with primers flanking suspected alternative exons or by performing RNA-seq on both cell lines.
-
Expression Level: Check if the expression level of the target protein has changed via Western Blot. A simple downregulation of the target can sometimes confer resistance.
Q9: How do I identify if the cells are using a "bypass" signaling pathway?
A9: Resistance can emerge when cells activate a parallel survival pathway to circumvent the one you are inhibiting.
-
Phospho-Kinase Array: This is an excellent discovery tool. These membrane-based arrays allow you to simultaneously screen the phosphorylation status of dozens of key signaling kinases. A comparison between parental and resistant cells (both treated with your compound) can reveal which pathways are being aberrantly activated in the resistant population.
-
Hypothesis-Driven Western Blotting: Based on known cancer signaling networks, you can test for the activation (by checking phosphorylation status) of key nodes in common bypass pathways, such as p-AKT, p-ERK, or p-STAT3.
Q10: How can I overcome resistance caused by pathway rewiring?
A10: The most powerful strategy here is the use of synergistic drug combinations.[23] By co-administering this compound with a second inhibitor that targets the identified bypass pathway, you can create a synthetic lethal effect and restore sensitivity.[24][25]
Sources
- 1. Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of 3-Cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidines toward the Development of an In Vivo Chemical Probe for CSNK2A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-imidazo[1,2-a]pyridines differentially modulate pro- and anti-apoptotic protein and gene expression in HL-60 and K562 leukaemic cells to cause apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical–Genetic Profiling of Imidazo[1,2-a]pyridines and -Pyrimidines Reveals Target Pathways Conserved between Yeast and Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ABC Transporter-Mediated Multidrug-Resistant Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. consensus.app [consensus.app]
- 10. Overcoming drug efflux-based multidrug resistance in cancer with nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [Drug resistance mediated by ABC transporters] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. carislifesciences.com [carislifesciences.com]
- 13. The role of alternative splicing in cancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 17. researchgate.net [researchgate.net]
- 18. journals.physiology.org [journals.physiology.org]
- 19. Efflux Pump-Mediated Resistance in Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Overcoming ABC transporter-mediated multidrug resistance: Molecular mechanisms and novel therapeutic drug strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Abnormal alternative splicing promotes tumor resistance in targeted therapy and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Aberrant RNA Splicing in Cancer and Drug Resistance [mdpi.com]
- 23. How can drug combinations be employed to combat evolving resistance mechanisms? [synapse.patsnap.com]
- 24. contagionlive.com [contagionlive.com]
- 25. Editorial: Synergistic combinatorial treatments to overcome antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of 7-Cyclopropylimidazo[1,2-a]pyrimidine
Welcome to the technical support center for 7-Cyclopropylimidazo[1,2-a]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with enhancing the oral bioavailability of this promising compound. Given its structural characteristics as an imidazo[1,2-a]pyrimidine derivative, it is anticipated to present challenges typical of this class, primarily related to low aqueous solubility.[1][2] This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and formulation of this compound.
Q1: What are the likely reasons for the poor bioavailability of this compound?
A1: Based on the imidazo[1,2-a]pyrimidine scaffold, the primary reason for poor bioavailability is likely its low aqueous solubility.[1][2] Many new chemical entities exhibit poor water solubility, which is a significant hurdle for oral drug delivery.[3] For a drug to be absorbed, it must first be in a dissolved state at the site of absorption.[4] The cyclopropyl group, while potentially beneficial for potency and metabolic stability, can increase the lipophilicity of the molecule, further reducing its aqueous solubility. Additionally, imidazopyrimidine derivatives can be susceptible to first-pass metabolism, which can also contribute to low bioavailability.[1][2]
Q2: What is the Biopharmaceutics Classification System (BCS) and where is this compound likely to fall?
A2: The Biopharmaceutics Classification System (BCS) is a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability.
-
Class I: High Solubility, High Permeability
-
Class II: Low Solubility, High Permeability
-
Class III: High Solubility, Low Permeability
-
Class IV: Low Solubility, Low Permeability
Given the anticipated low solubility of this compound, it is most likely a BCS Class II or Class IV compound.[4][5] For BCS Class II drugs, the rate-limiting step for absorption is the dissolution of the drug from the dosage form.[4] Therefore, enhancing solubility and dissolution is the primary goal. If it is a BCS Class IV drug, both solubility and permeability will need to be addressed.
Q3: What initial pre-formulation studies are essential for this compound?
A3: A thorough pre-formulation study is critical to successful formulation development.[6][7] Key studies include:
-
Solubility Profiling: Determine the solubility in various media, including water, buffers at different pH values (e.g., pH 1.2, 4.5, 6.8 to simulate the gastrointestinal tract), and relevant biorelevant media (e.g., FaSSIF, FeSSIF).
-
Solid-State Characterization: Analyze the solid-state properties of the active pharmaceutical ingredient (API), such as polymorphism, crystallinity, and particle size. Polymorphic transformations can significantly alter solubility and dissolution rates.[8]
-
Log P Determination: The partition coefficient (log P) will provide a measure of the compound's lipophilicity, which influences both solubility and permeability.
-
Stability Studies: Assess the chemical stability of the compound under various conditions (e.g., pH, light, temperature) to identify potential degradation pathways.[9]
Part 2: Troubleshooting Guide: Formulation Development
This section provides a question-and-answer guide to troubleshoot common issues during the formulation of this compound.
Q4: My initial attempts to dissolve the compound in aqueous buffers for in vitro assays have failed. What should I do?
A4: This is a common issue with poorly soluble compounds. Here's a systematic approach:
-
Co-solvents: Start by exploring the use of co-solvents. A mixture of water and a water-miscible organic solvent can significantly increase solubility. Common co-solvents for preclinical formulations include polyethylene glycol (PEG) 400, propylene glycol, and ethanol.[10][11]
-
pH Adjustment: If the compound has ionizable groups, adjusting the pH of the buffer can improve solubility. The Henderson-Hasselbalch equation can be used to predict the solubility at different pH values if the pKa is known.
-
Surfactants: The use of surfactants at concentrations below their critical micelle concentration (CMC) can improve wetting and increase the dissolution rate.[3] Above the CMC, the drug may be entrapped in micelles, which can sometimes hinder absorption.
Experimental Protocol: Co-solvent Solubility Screening
-
Preparation of Stock Solutions: Prepare a high-concentration stock solution of this compound in a strong organic solvent (e.g., DMSO).
-
Serial Dilutions: In a 96-well plate, perform serial dilutions of the stock solution with various co-solvent systems (e.g., 10% PEG 400 in water, 20% PEG 400 in water, etc.).
-
Equilibration: Seal the plate and allow it to equilibrate at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours with gentle agitation.
-
Analysis: After equilibration, visually inspect each well for precipitation. Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method like HPLC-UV.
Q5: I'm considering a solid dispersion to improve solubility. What are the key considerations and potential pitfalls?
A5: Solid dispersions are a powerful technique for enhancing the solubility of poorly soluble drugs by dispersing the amorphous drug in a hydrophilic polymer matrix.[10][12]
Key Considerations:
-
Polymer Selection: The choice of polymer is crucial. Common polymers include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and polyethylene glycol (PEG).[10] The polymer should be chemically compatible with the drug and have a high glass transition temperature (Tg) to ensure the physical stability of the amorphous solid dispersion (ASD).
-
Drug Loading: The amount of drug that can be incorporated into the polymer matrix without phase separation is a critical parameter. High drug loading is desirable but can increase the risk of recrystallization.
-
Preparation Method: Common methods for preparing ASDs include spray drying and hot-melt extrusion.[5] The chosen method should be suitable for the thermal stability of the compound.
Potential Pitfalls & Troubleshooting:
-
Recrystallization during Storage: Amorphous forms are thermodynamically unstable and can recrystallize over time, leading to a loss of the solubility advantage.
-
Troubleshooting: Select polymers with a high Tg, store the ASD at low temperature and humidity, and consider the use of a secondary polymer to inhibit crystallization.
-
-
Poor In Vivo Performance Despite Good In Vitro Dissolution: This can occur if the supersaturated solution generated by the ASD precipitates in the gastrointestinal tract before it can be absorbed.
-
Troubleshooting: Incorporate precipitation inhibitors into the formulation, such as HPMC or other cellulosic polymers.
-
Formulation Strategy Decision Tree
Caption: Decision tree for selecting a formulation strategy.
Q6: What excipients should I consider, and are there any potential incompatibilities?
A6: Excipient selection is critical and should be guided by compatibility studies.[6]
| Excipient Category | Examples | Purpose in Formulation | Potential Issues |
| Fillers/Diluents | Lactose, Mannitol, Sorbitol | Provide bulk to the formulation. | Lactose can be relatively inert. Mannitol and sorbitol can also have hydrotropic properties.[13] |
| Surfactants | Sodium Lauryl Sulfate (SLS), Tween 80 | Enhance solubility and wetting.[13] | Can enhance solubility but may decrease permeability.[14] |
| Polymers | PVP K25, PVP-VA 64, HPMC | Stabilize amorphous forms in ASDs, act as precipitation inhibitors.[13] | Can improve equilibrium solubility by stabilizing API molecules.[14] |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HPβCD) | Form inclusion complexes to enhance solubility.[13] | May enhance permeability by facilitating drug transport.[14] |
Experimental Protocol: Excipient Compatibility Study
-
Binary Mixtures: Prepare binary mixtures of this compound with each selected excipient (e.g., in a 1:1 or 1:5 ratio).
-
Stress Conditions: Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a defined period (e.g., 2-4 weeks).[8]
-
Analysis: Analyze the stressed samples at regular intervals using techniques like HPLC to check for the appearance of degradation products and DSC to detect any changes in thermal behavior that might indicate an interaction.
Part 3: Troubleshooting Guide: In Vitro Dissolution Testing
This section focuses on resolving common problems encountered during the in-vitro dissolution testing of formulations of this compound.
Q7: My dissolution results are highly variable between vessels. What could be the cause?
A7: High variability in dissolution testing can stem from several factors related to the apparatus, method, and formulation.[15][16][17]
-
Apparatus Setup: Ensure the dissolution apparatus is properly calibrated and qualified. Check for vessel centering, paddle/basket height, and vibration.[15]
-
De-gassing of Media: Dissolved gases in the dissolution medium can form bubbles on the surface of the dosage form, reducing the effective surface area for dissolution.[16][18] Ensure the medium is adequately de-gassed.
-
Coning: For capsule formulations, the powder may form a cone at the bottom of the vessel, which can reduce the surface area exposed to the medium. Consider using a different apparatus (e.g., USP Apparatus 1 - Basket) if coning is persistent with USP Apparatus 2 (Paddle).
-
Dosage Form Integrity: Inconsistent disintegration of tablets or opening of capsules can lead to variable results.
Q8: The dissolution rate is very low, even with an enhanced formulation. How can I troubleshoot this?
A8: A low dissolution rate can be due to several factors. The following fishbone diagram illustrates potential root causes.
Ishikawa (Fishbone) Diagram for Dissolution Failure
Caption: Workflow for establishing an IVIVC.
By systematically addressing these common challenges, researchers can significantly improve the likelihood of developing a successful oral formulation for this compound with enhanced bioavailability.
References
- Patil, D.Y. College of Pharmacy, Kolhapur. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs.
- Al-Ghananeem, A.M. et al. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC - PubMed Central.
- Various Authors. Strategies for enhancing oral bioavailability of poorly soluble drugs. ResearchGate.
- Khadka, P. et al. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central.
- Various Authors. Bioavailability Enhancement Techniques For Poorly Soluble Drug. IJCRT.org.
- Takács-Krucsó, G. et al. Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. MDPI.
- Various Authors. CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. Altasciences.
- Takács-Krucsó, G. et al. Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. MDPI.
- Various Authors. Excipients for Solubility Enhancement: Enabling Oral and Injectable Formulations. Lubrizol.
- Various Authors. Novel excipients for solubility enhancement. European Pharmaceutical Review.
- Shah, D. et al. A Systematic Evaluation of Solubility Enhancing Excipients to Enable the Generation of Permeability Data for Poorly Soluble Compounds in Caco-2 Model. Bentham Science Publishers.
- Various Authors. Dissolution Failure Investigation: Troubleshooting Guide. Studylib.
- Various Authors. Dissolution Method Troubleshooting: An Industry Perspective. Dissolution Technologies.
- Various Authors. CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Altasciences.
- Various Authors. How is in vitro–in vivo correlation (IVIVC) established?. Patsnap Synapse.
- Various Authors. In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. Walsh Medical Media.
- Various Authors. Troubleshooting Dissolution Failures in Formulated Tablets. Pharma.Tips.
- Various Authors. Dissolution Testing For Tablets. Teledyne Labs.
- Various Authors. Preclinical Formulations: Insight, Strategies, and Practical Considerations. PubMed Central.
- Various Authors. Dissolution Method Troubleshooting. Dissolution Technologies.
- Various Authors. In vitro-In vivo Correlation: Perspectives on Model Development. PMC - PubMed Central.
- Various Authors. IN VITRO - IN VIVO CORRELATION. Slideshare.
- Various Authors. Preclinical Drug Development Process: Formulation and Development Aspects. ResearchGate.
- Various Authors. Formulation Development: Why It's So Important. Ascendia Pharmaceutical Solutions.
- Various Authors. Optimization of 3-Cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidines toward the Development of an In Vivo Chemical Probe for CSNK2A. NIH.
- Various Authors. Key Challenges in Pharmaceutical Formulation Development and Evidence‑Based Mitigation Strategies. Pharmaffiliates.
- Various Authors. Formation of substituted imidazopyrimidine derivatives for screening cancer cell lines. ResearchGate.
- Various Authors. Optimization of 3-Cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidines Toward the Development of an In Vivo Chemical Probe for CSNK2A. PMC - NIH.
Sources
- 1. Optimization of 3-Cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidines toward the Development of an In Vivo Chemical Probe for CSNK2A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of 3-Cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidines Toward the Development of an In Vivo Chemical Probe for CSNK2A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijcrt.org [ijcrt.org]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. altasciences.com [altasciences.com]
- 7. researchgate.net [researchgate.net]
- 8. Troubleshooting Dissolution Failures in Formulated Tablets – Pharma.Tips [pharma.tips]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. researchgate.net [researchgate.net]
- 11. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. mdpi.com [mdpi.com]
- 15. studylib.net [studylib.net]
- 16. dissolutiontech.com [dissolutiontech.com]
- 17. Dissolution Testing For Tablets | Teledyne LABS [teledynelabs.com]
- 18. dissolutiontech.com [dissolutiontech.com]
Stability issues of 7-Cyclopropylimidazo[1,2-a]pyrimidine in solution
Welcome to the Technical Support Center for 7-Cyclopropylimidazo[1,2-a]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues when working with this compound in solution. As a Senior Application Scientist, my goal is to provide you with practical, in-depth technical guidance rooted in established scientific principles.
I. Understanding the Stability of the Imidazo[1,2-a]pyrimidine Scaffold
The imidazo[1,2-a]pyrimidine core is a nitrogen-rich heterocyclic system with a bridgehead nitrogen atom.[1][2] This structural feature makes it a privileged scaffold in medicinal chemistry due to its ability to interact with various biological targets.[3][4] However, the electron distribution and presence of heteroatoms can also render it susceptible to certain degradation pathways. While specific stability data for the 7-cyclopropyl derivative is not extensively documented in publicly available literature, we can infer potential challenges based on the broader class of imidazo[1,2-a]pyrimidines and general principles of chemical stability.
The primary areas of concern for stability in solution include:
-
Hydrolytic Stability: The susceptibility of the compound to degradation in aqueous environments, which can be influenced by pH.
-
Photostability: Degradation caused by exposure to light, particularly UV radiation.
-
Oxidative Stability: Degradation due to reaction with oxygen or other oxidizing agents. This is a known metabolic liability for some imidazo[1,2-a]pyrimidine derivatives, particularly through the action of aldehyde oxidase (AO).[5][6]
-
Thermal Stability: Degradation at elevated temperatures.
-
Freeze-Thaw Stability: The potential for degradation during repeated freezing and thawing of stock solutions.
II. Troubleshooting Guide & FAQs
This section addresses common questions and issues you may encounter during your experiments with this compound.
A. Solution Preparation and Storage
Question 1: My this compound is precipitating out of my aqueous buffer. What can I do?
Answer: Precipitation from aqueous solutions is a common issue for organic molecules. Here’s a systematic approach to troubleshoot this:
-
Check Solubility Limits: The aqueous solubility of your compound may be low. It is advisable to determine the solubility in your specific buffer system.
-
Co-solvents: Consider the use of a small percentage of an organic co-solvent such as DMSO, ethanol, or acetonitrile. However, be mindful that the co-solvent concentration should be compatible with your downstream assay.
-
pH Adjustment: The ionization state of the molecule can significantly affect its solubility. The imidazo[1,2-a]pyrimidine scaffold has basic nitrogen atoms that can be protonated. Systematically varying the pH of your buffer may enhance solubility.
-
Stock Solution Concentration: Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it into your aqueous buffer immediately before use.
Question 2: What is the recommended solvent for long-term storage of this compound stock solutions?
Answer: For long-term storage, it is generally recommended to store the compound as a dry solid at -20°C. If a stock solution is required, anhydrous DMSO is a common choice. To minimize degradation, follow these best practices:
-
Use Anhydrous Solvent: Use high-purity, anhydrous DMSO to reduce the risk of hydrolysis.
-
Aliquot: Aliquot the stock solution into smaller, single-use vials. This will prevent contamination and minimize freeze-thaw cycles.
-
Inert Atmosphere: For highly sensitive compounds, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial.
-
Storage Conditions: Store the aliquoted stock solutions at -20°C or -80°C in the dark.
B. Investigating Degradation
Question 3: I am observing a loss of activity of my compound in my cell-based assay over time. How can I determine if it's a stability issue?
Answer: A time-dependent loss of activity is a strong indicator of compound instability in your assay medium. To confirm this, you can perform a simple stability study:
-
Incubation: Incubate your this compound in the complete cell culture medium (including serum, if applicable) at the assay temperature (e.g., 37°C) for various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: At each time point, take an aliquot of the solution and analyze it by HPLC or LC-MS.
-
Quantification: Quantify the amount of the parent compound remaining at each time point. A decrease in the peak area of the parent compound over time, especially with the appearance of new peaks, would confirm degradation.
Question 4: What are the likely degradation pathways for this compound?
Answer: While specific degradation pathways for the 7-cyclopropyl derivative have not been detailed, we can hypothesize based on the imidazo[1,2-a]pyrimidine core:
-
Oxidation: The imidazo[1,2-a]pyrimidine ring system can be susceptible to oxidation, particularly at electron-rich positions. This is a known metabolic route for some derivatives, often mediated by enzymes like aldehyde oxidase.[5][6] In solution, this could be initiated by dissolved oxygen or reactive oxygen species.
-
Hydrolysis: Although the core is generally stable, extreme pH conditions could potentially lead to ring opening or other hydrolytic degradation.
-
Photodegradation: Aromatic heterocyclic systems can be susceptible to photodegradation upon exposure to UV light.[7]
The diagram below illustrates a generalized workflow for investigating these potential degradation pathways, a process often referred to as forced degradation studies.[8]
Caption: Workflow for Forced Degradation Studies.
C. Analytical Best Practices
Question 5: What analytical methods are recommended for monitoring the stability of this compound?
Answer: A combination of chromatographic and spectroscopic techniques is ideal for a comprehensive stability assessment.
| Analytical Technique | Purpose | Key Considerations |
| High-Performance Liquid Chromatography (HPLC) | To separate the parent compound from its degradants and quantify its purity. | Use a stability-indicating method (a method that can resolve the parent peak from all potential degradation products). A C18 column with a gradient of acetonitrile and water (with a modifier like formic acid or ammonium acetate) is a good starting point. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | To identify the molecular weights of potential degradation products. | This is crucial for proposing the structures of degradants. High-resolution mass spectrometry (HRMS) can provide accurate mass data to determine elemental compositions. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the precise chemical structure of significant degradation products. | Useful for confirming the position of modifications (e.g., oxidation) on the molecule. |
Experimental Protocol: Developing a Stability-Indicating HPLC Method
-
Column Selection: Start with a standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Acetonitrile
-
-
Gradient Elution: Develop a gradient that provides good resolution between the parent compound and any observed degradant peaks. A typical starting gradient could be 5-95% B over 20 minutes.
-
Detection: Use a UV detector set at a wavelength where the compound has maximum absorbance (determine this by running a UV scan).
-
Method Validation: To ensure the method is stability-indicating, analyze samples from forced degradation studies (see diagram above). The method should demonstrate baseline resolution between the parent peak and all degradant peaks.
III. Summary of Key Recommendations
-
Proactive Stability Assessment: Do not assume stability. Conduct preliminary stability tests in your experimental media.
-
Proper Storage: Store the solid compound in a cool, dry, dark place. For solutions, use anhydrous DMSO, aliquot, and store at -20°C or below.
-
Analytical Monitoring: Employ a stability-indicating HPLC method to monitor the purity of your compound over time, especially for long-duration experiments.
-
Data Interpretation: The appearance of new peaks in your chromatogram alongside a decrease in the parent peak area is a clear sign of degradation. Use LC-MS to investigate the identity of these new species.
By taking these proactive steps and employing a systematic troubleshooting approach, you can ensure the integrity of your experimental results when working with this compound.
IV. References
-
Linton, A., et al. (2011). Systematic structure modifications of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase (AO). Journal of Medicinal Chemistry, 54(21), 7705-7718. [Link]
-
Al-Ostath, A., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Journal of Molecular Structure, 1286, 135554. [Link]
-
Chambers, R. D., et al. (2003). Imidazo[1,2-a]pyrimidines as Functionally Selective and Orally Bioavailable GABAAα2/α3 Binding Site Agonists for the Treatment of Anxiety Disorders. Journal of Medicinal Chemistry, 46(12), 2434-2443. [Link]
-
Loh, K. E., et al. (2019). An extended bacterial reductive pyrimidine degradation pathway that enables nitrogen release from β-alanine. Journal of Biological Chemistry, 294(46), 17359-17370. [Link]
-
van Gennip, A. H., et al. (1997). Inborn errors of pyrimidine degradation: Clinical, biochemical and molecular aspects. Journal of Inherited Metabolic Disease, 20(2), 203-213. [Link]
-
El-Sayed, N. N. E., et al. (2024). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules, 29(5), 1058. [Link]
-
Linton, A., et al. (2011). Systematic structure modifications of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase (AO). PubMed. [Link]
-
El-Sayed, N. N. E., et al. (2024). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. PubMed Central. [Link]
-
Wikipedia. (2023). Pyrimidine metabolism. [Link]
-
Singh, V., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(5), 820-843. [Link]
-
ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
-
Kumar, V., et al. (2023). Current Insights and Analytical Advances in Forced Degradation and Impurity Profiling: A Comprehensive Review. International Research Journal of Engineering and Technology, 10(5). [Link]
-
Johnson, T. A., et al. (2018). Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. ACS Medicinal Chemistry Letters, 9(10), 1030-1035. [Link]
-
Uslu Kobak, R. Z., & Akkurt, B. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(4), 1335-1386. [Link]
-
de Oliveira, C. S., et al. (2023). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Journal of Medicinal Chemistry, 66(1), 123-167. [Link]
-
Güngör, M., et al. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Turkish Journal of Chemistry, 47(5), 1064-1074. [Link]
-
Shah, A. M., & Rojivadiya, A. J. (2015). Synthesis and Characterization of imidazo[1,2-a]pyrimidine. International Letters of Chemistry, Physics and Astronomy, 52, 1-4. [Link]
-
Shklyarenko, A. A., et al. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Scientific Reports, 14(1), 1-15. [Link]
-
Al-Tel, T. H., et al. (2009). Imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyrazines: the role of nitrogen position in inotropic activity. Journal of Medicinal Chemistry, 52(14), 4357-4366. [Link]
-
PubChem. (n.d.). Imidazo(1,2-a)pyrimidine. [Link]
-
Mohammed, H. A., et al. (2024). Imidazo[1,2-c]pyrimidine Azo-Dyes: Synthesis, Characterization, DFT, and Fluorescence Properties. Russian Journal of General Chemistry, 94(11), 3006-3015. [Link]
-
Reddy, B. V. S., et al. (2021). New Synthesis of Imidazo[1,2-a]pyrimidines Catalyzed Using Gold Nanoparticles. Catalysts, 11(11), 1381. [Link]
-
Barker, K. D., et al. (2021). Optimization of 3-Cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidines toward the Development of an In Vivo Chemical Probe for CSNK2A. Journal of Medicinal Chemistry, 64(15), 11497-11516. [Link]
-
Al-Zahrani, A. A., et al. (2024). Investigation of New Biologically Active Benzo[9][10]imidazo[1,2-a]pyrimidine Derivatives as Broad-Spectrum Antimicrobial Agents: Synthesis, Anti-Biofilm, ROS and in Silico Studies. Molecules, 29(13), 3020. [Link]
-
Chem-Impex. (n.d.). Imidazo[1,2-a]pyrimidine. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Systematic structure modifications of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase (AO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. irjet.net [irjet.net]
- 9. An extended bacterial reductive pyrimidine degradation pathway that enables nitrogen release from β-alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purity Assessment of 7-Cyclopropylimidazo[1,2-a]pyrimidine
Welcome to the technical support resource for the analytical assessment of 7-Cyclopropylimidazo[1,2-a]pyrimidine. This guide is designed for researchers, analytical scientists, and drug development professionals who require robust and reliable methods for determining the purity of this critical heterocyclic intermediate. Here, we address common challenges and frequently asked questions in a direct, problem-solving format, grounding our advice in established scientific principles and regulatory standards.
Section 1: General FAQs - The Importance of Purity
Q1: Why is a stringent purity assessment of this compound so critical?
A1: this compound is a heterocyclic building block, likely used as a starting material or intermediate in the synthesis of an Active Pharmaceutical Ingredient (API). The purity of this intermediate directly impacts the quality, safety, and efficacy of the final drug product. Impurities, even at trace levels, can have unintended pharmacological or toxicological effects, affect the stability of the API, or interfere with downstream manufacturing processes. Regulatory agencies require a thorough understanding and control of the impurity profile of all starting materials and intermediates.
Q2: What are the main types of impurities I should be looking for?
A2: Impurities associated with APIs and intermediates are broadly classified according to ICH guidelines and can include:
-
Organic Impurities: These are the most common and can be starting materials, by-products from the synthesis, intermediates, or degradation products.[1] For this compound, this could include isomers, unreacted precursors, or products of side reactions.
-
Inorganic Impurities: These can result from the manufacturing process and include reagents, ligands, catalysts, or heavy metals.[1]
-
Residual Solvents: These are organic volatile chemicals used during synthesis or purification that are not completely removed.[2] Their levels are strictly controlled based on their toxicity.[3][4][5]
Section 2: High-Performance Liquid Chromatography (HPLC) - The Primary Tool
High-Performance Liquid Chromatography (HPLC), particularly in reversed-phase mode with UV detection, is the cornerstone technique for assessing the purity of non-volatile organic compounds like this compound.
HPLC Troubleshooting Guide (Q&A)
Caption: HPLC Troubleshooting Decision Workflow.
Q: My main peak for this compound is tailing. What's causing this and how do I fix it?
A: Peak tailing is a common issue, especially with heterocyclic compounds containing basic nitrogen atoms.[6]
-
Causality: The basic nitrogens in the imidazo[1,2-a]pyrimidine ring system can interact with acidic residual silanol groups on the surface of silica-based reversed-phase columns. This secondary interaction causes a portion of the analyte molecules to lag behind the main peak, resulting in a tail.
-
Solutions:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic acid or phosphoric acid) will protonate the basic nitrogens on your molecule. This reduces the interaction with silanols.
-
Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and are "end-capped" to block most of the residual silanol groups, significantly reducing these secondary interactions.
-
Reduce Sample Mass: Overloading the column can exacerbate tailing. Try injecting a lower concentration of your sample.[6]
-
Use a Competing Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can also mask the silanol groups, but this is often less desirable due to potential for baseline instability.
-
Q: The retention time of my analyte is shifting between injections. Why?
A: Retention time instability points to a lack of equilibrium or a change in the system.[7][8]
-
Causality & Solutions:
-
Poor Column Equilibration: Ensure the column is equilibrated with the starting mobile phase for a sufficient time before the first injection, especially when using buffers or after a gradient run. Increase the equilibration time until retention times are stable.[8]
-
Mobile Phase Composition: The mobile phase may be improperly mixed, or volatile components (like acetonitrile) could be evaporating over time. Prepare fresh mobile phase daily and keep reservoirs covered.[7]
-
Temperature Fluctuations: Chromatography is sensitive to temperature. Using a thermostatted column oven is essential for reproducible retention times.[7][8]
-
Pump/Flow Rate Issues: Leaks in the pump or fittings can cause the flow rate to fluctuate. Check for any visible leaks (especially around buffer-containing lines, where salt crystals may appear) and perform a pump pressure test if the issue persists.[7]
-
Q: I'm seeing "ghost peaks" in my chromatogram, especially during a gradient run. Where are they coming from?
A: Ghost peaks are peaks that appear in a blank run or are not related to the injected sample.
-
Causality & Solutions:
-
Sample Carryover: The most common cause. Strongly retained impurities from a previous, more concentrated sample can slowly elute in subsequent runs. Improve the needle wash procedure on your autosampler by using a stronger, compatible solvent.
-
Late Elution: A compound from a previous injection may be eluting in the current chromatogram. Ensure your gradient method includes a high-organic "wash" step at the end and a sufficient hold time to elute all components before re-equilibration.[6]
-
Contamination: Impurities can come from the mobile phase itself, the vials, or the cap septa. Use high-purity HPLC-grade solvents, filter all aqueous buffers, and run a blank gradient with no injection to isolate the source.
-
Typical HPLC Method Parameters
This table provides a starting point for method development. Parameters must be optimized and validated according to ICH Q2(R1) guidelines.[9][10][11]
| Parameter | Typical Condition | Rationale / Comment |
| Column | C18, 150 x 4.6 mm, 3.5 µm | A standard workhorse for reversed-phase chromatography, offering good resolution and efficiency.[12] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH to ensure good peak shape for the basic analyte. |
| Mobile Phase B | Acetonitrile | A common organic modifier with good UV transparency and low viscosity. |
| Gradient | 10% B to 90% B over 20 min | A broad gradient is a good starting point to elute impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times.[7] |
| Detection | UV at 254 nm or 280 nm | Imidazo[1,2-a]pyrimidine systems typically have strong UV absorbance in this range. |
| Injection Vol. | 5 µL | Small volume minimizes potential for peak distortion from the injection solvent. |
| Sample Diluent | 50:50 Water:Acetonitrile | A solvent that is compatible with the mobile phase and effectively dissolves the sample. |
Protocol: Standard HPLC Purity/Impurity Profiling
-
System Preparation:
-
Prepare fresh mobile phases A and B using HPLC-grade solvents. Filter the aqueous phase (A) through a 0.45 µm filter.
-
Degas or sonicate the mobile phases to remove dissolved air.
-
Install the specified column and purge the pump with both mobile phase lines to ensure no air bubbles are present.
-
-
System Equilibration:
-
Equilibrate the column with the initial mobile phase composition (e.g., 90% A, 10% B) at the set flow rate until a stable baseline is achieved (typically 15-30 minutes).
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of diluent to create a 1 mg/mL stock solution.
-
Prepare a working solution by diluting the stock solution to a final concentration of ~0.1 mg/mL.
-
Prepare a blank by filling a vial with the diluent only.
-
-
Sequence Setup & Execution:
-
Set up a sequence in the chromatography data system (CDS).
-
Inject the blank first to ensure the system is clean.
-
Inject a system suitability standard (a solution containing the main compound and a known impurity, if available) to verify resolution, tailing factor, and reproducibility as per USP <621>.[13][14]
-
Inject the sample solution in replicate (e.g., n=2 or 3).
-
-
Data Analysis:
-
Integrate all peaks in the sample chromatogram.
-
Calculate the purity by area percent: (Area of Main Peak / Total Area of All Peaks) * 100.
-
Identify and quantify any impurities relative to the main peak. Report any impurity greater than the reporting threshold (e.g., 0.05%).
-
Section 3: Complementary Analytical Methods
While HPLC is primary, a comprehensive purity assessment requires orthogonal techniques to detect impurities that may not be visible by HPLC-UV.
Caption: Analytical Method Selection Decision Tree.
Gas Chromatography (GC) FAQs
Q: When should I use GC instead of HPLC?
A: GC is the preferred method for analyzing volatile and semi-volatile compounds. For this compound, its primary use is for the quantification of residual solvents from the manufacturing process.[1][3] The compound itself is likely not volatile enough for direct GC analysis without derivatization.
Q: What is "Headspace GC" and why is it used for residual solvents?
A: Static headspace is a sample introduction technique where the sample is sealed in a vial and heated.[1] The volatile solvents partition into the gas phase (the "headspace") above the sample. A sample of this gas is then injected into the GC. This is ideal because it prevents non-volatile matrix components, like your main compound and salts, from contaminating the GC system.
Q: My GC baseline is drifting and noisy. What are the common causes?
A: Baseline issues in GC often point to contamination or leaks.[15][16]
-
Column Bleed: The stationary phase of the column is degrading at high temperatures. Ensure you are operating below the column's maximum temperature limit. Conditioning a new column properly is also crucial.[16]
-
Contamination: Contamination can be in the carrier gas, from a previous injection (carryover), or from a dirty injector liner or septum.[15][17] Regularly replacing the septum and liner is critical preventive maintenance.[18]
-
Leaks: A small leak in any fitting, especially around the septum or column connections, can allow air to enter the system, causing a noisy and drifting baseline.[15][18]
Mass Spectrometry (MS), NMR, and Elemental Analysis FAQs
Q: An unknown impurity peak showed up in my HPLC-UV. How can I identify it?
A: This is where hyphenated techniques are essential. HPLC coupled with Mass Spectrometry (HPLC-MS) is the ideal tool. The MS detector will provide the mass-to-charge ratio (m/z) of the impurity. High-resolution MS (HRMS) can provide a highly accurate mass, allowing you to predict the elemental formula of the unknown, which is invaluable for identification.[19][20][21]
Q: Can NMR be used for purity assessment?
A: Yes, and it provides a different perspective than chromatography. While HPLC separates components, Nuclear Magnetic Resonance (NMR) provides detailed structural information.
-
Structural Confirmation: ¹H and ¹³C NMR are essential for confirming the structure of the main compound.[22][23]
-
Impurity Detection: NMR can detect impurities that may not have a UV chromophore (making them invisible to HPLC-UV) or that co-elute with the main peak. Quantitative NMR (qNMR), using an internal standard of known purity, can be a powerful method for determining the absolute purity (assay) of the material without needing a reference standard of the compound itself.
Q: What is the purpose of Elemental Analysis?
A: Elemental analysis (typically CHNS analysis) provides the percentage of carbon, hydrogen, nitrogen, and sulfur in the compound.[24] This is a fundamental test to confirm the empirical formula of your synthesized this compound. A significant deviation from the theoretical values can indicate the presence of impurities (e.g., residual solvents or inorganic salts).[24] For detecting specific elemental impurities (e.g., residual palladium from a coupling reaction), a more sensitive technique like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is required.[][26]
References
-
U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]
-
FILAB. Residual solvent analysis with the ICH Q3C guideline. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Smithers. Elemental Analysis for the Pharmaceutical Industry Q&A. [Link]
-
Agilent. Understanding the Latest Revisions to USP <621>. [Link]
-
Intertek. Trace Metals Testing and Elemental Analysis for Pharmaceuticals. [Link]
-
Auriga Research. Elemental Analysis CHNS (O). [Link]
-
U.S. Pharmacopeia. <621> Chromatography Revision Bulletin. [Link]
-
International Council for Harmonisation. ICH Harmonised Guideline Q3C(R8) Impurities: Guideline for Residual Solvents. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
Therapeutic Goods Administration. ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. [Link]
-
LCGC International. Are You Sure You Understand USP <621>? [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
International Council for Harmonisation. ICH Guideline Q3C(R6) on Impurities: Guideline for Residual Solvents. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
PharmaGuru. GC Troubleshooting: 7+ Common Problems and Their Solution. [Link]
-
Drawell. 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. [Link]
-
AELAB. 10 Common Mistakes in Gas Chromatography. [Link]
-
National Center for Biotechnology Information. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. [Link]
-
SpectraBase. Imidazo(1,2-A)pyrimidine - Optional[MS (GC)] - Spectrum. [Link]
-
Scientific Research Publishing. Pharmaceutical Applications of Gas Chromatography. [Link]
-
Aurigene Pharmaceutical Services. Troubleshooting and Performance Improvement for HPLC. [Link]
-
National Institutes of Health. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. [Link]
-
PEAK Scientific. 8 Common Gas Chromatography Mistakes. [Link]
-
MDPI. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. [Link]
-
Journal of Chemical Reviews. Theoretical Study of Some Imidazo[1,2-a]Pyrimidines: Structural Optimization, Mechanism and Spectroscopy. [Link]
-
SCION Instruments. HPLC Troubleshooting Guide. [Link]
-
Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. [Link]
-
National Institutes of Health. Synthesis, Characterizations, and Quantum Chemical Investigations on Imidazo[1,2-a]pyrimidine-Schiff Base Derivative. [Link]
-
International Journal of Scientific Research in Science and Technology. An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. [Link]
-
Semantic Scholar. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. [Link]
-
ResearchGate. HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). [Link]
-
ResearchGate. Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. [Link]
Sources
- 1. Pharmaceutical Applications of Gas Chromatography [scirp.org]
- 2. database.ich.org [database.ich.org]
- 3. filab.fr [filab.fr]
- 4. database.ich.org [database.ich.org]
- 5. tga.gov.au [tga.gov.au]
- 6. hplc.eu [hplc.eu]
- 7. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. fda.gov [fda.gov]
- 11. fda.gov [fda.gov]
- 12. researchgate.net [researchgate.net]
- 13. usp.org [usp.org]
- 14. agilent.com [agilent.com]
- 15. pharmaguru.co [pharmaguru.co]
- 16. drawellanalytical.com [drawellanalytical.com]
- 17. aelabgroup.com [aelabgroup.com]
- 18. chromatographytoday.com [chromatographytoday.com]
- 19. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. qcs.shahrood.iau.ir [qcs.shahrood.iau.ir]
- 23. Synthesis, Characterizations, and Quantum Chemical Investigations on Imidazo[1,2-a]pyrimidine-Schiff Base Derivative: (E)-2-Phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 24. aurigaresearch.com [aurigaresearch.com]
- 26. alfachemic.com [alfachemic.com]
Validation & Comparative
The Strategic Advantage of the 7-Cyclopropyl Moiety in Imidazo[1,2-a]pyrimidine Derivatives: A Comparative Analysis
The imidazo[1,2-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological profile, which includes anti-inflammatory, antimicrobial, antiviral, and anticancer activities.[1][2] This guide delves into a comparative analysis of 7-Cyclopropylimidazo[1,2-a]pyrimidine against other derivatives of this privileged scaffold. We will explore how the introduction of a cyclopropyl group at the 7-position can influence biological activity, drawing upon supporting experimental data from various studies to provide a comprehensive overview for researchers and drug development professionals.
The Imidazo[1,2-a]pyrimidine Core: A Privileged Scaffold
The imidazo[1,2-a]pyrimidine system is a fused heterocyclic ring structure that has garnered significant attention in drug discovery due to its structural similarity to purines, allowing it to interact with a wide array of biological targets.[1] The versatility of this scaffold permits extensive chemical modifications at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.
The Influence of the 7-Position on Biological Activity
Substitutions on the imidazo[1,2-a]pyrimidine ring, particularly at the 7-position, have been shown to be critical for modulating the potency and selectivity of these compounds. While direct comparative studies of a broad range of 7-substituted derivatives are limited, analysis of existing data allows for valuable insights into the structure-activity relationships (SAR).
The Case for the 7-Cyclopropyl Group
The cyclopropyl group is a small, rigid, and lipophilic moiety that can significantly impact the conformational properties and metabolic stability of a molecule. Its introduction at the 7-position of the imidazo[1,2-a]pyrimidine scaffold can lead to:
-
Enhanced Potency: The constrained nature of the cyclopropyl ring can orient the molecule favorably within the binding pocket of a target protein, leading to increased inhibitory activity.
-
Improved Metabolic Stability: The cyclopropyl group can block potential sites of metabolism, thereby increasing the half-life of the compound.
-
Favorable Physicochemical Properties: The lipophilicity of the cyclopropyl group can influence the compound's solubility and permeability, which are critical for oral bioavailability.
While specific data for this compound is not extensively available in a single comparative study, we can infer its potential by examining related structures and the general impact of cyclopropyl substitutions in medicinal chemistry.
Comparative Analysis with Other Imidazo[1,2-a]pyrimidine Derivatives
To illustrate the potential advantages of the 7-cyclopropyl substitution, we will compare it with other imidazo[1,2-a]pyrimidine derivatives that have been investigated as kinase inhibitors. It is important to note that the following data is compiled from different studies and should be interpreted as an indirect comparison.
Kinase Inhibition Profile
Kinases are a major class of drug targets, and imidazo[1,2-a]pyrimidine derivatives have shown significant promise as kinase inhibitors.[3][4] The following table summarizes the activity of various imidazo[1,2-a]pyrimidine and related heterocyclic derivatives against different kinases.
| Compound/Derivative | Target Kinase | IC50 (nM) | Reference |
| Imidazo[1,2-b]pyridazine Derivative with N-cyclopropyl | Mps1 | 0.7 | [4] |
| 4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidine Derivative 1 | c-KIT (V654A) | <10 | [5] |
| 4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidine Derivative 2 | c-KIT (WT) | 25 | [5] |
| Pyrazolo[1,5-a]pyrimidine Derivative (BS-194) | CDK2 | 3 | [6] |
Note: The data presented is from different studies and for different, though related, heterocyclic cores. A direct head-to-head comparison of these specific compounds under identical conditions is not available.
The potent activity of the imidazo[1,2-b]pyridazine derivative bearing an N-cyclopropyl group against Mps1 kinase (IC50 = 0.7 nM) highlights the potential of incorporating a cyclopropyl moiety to achieve high potency.[4] Similarly, the 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives demonstrate nanomolar efficacy against c-KIT, a key target in cancer therapy.[5]
Experimental Protocols
To provide a practical context for the evaluation of these compounds, a representative experimental protocol for a kinase inhibition assay is detailed below.
Fluorescence Polarization (FP) Kinase Assay
This assay is a common method for determining the inhibitory activity of compounds against a specific kinase.
Objective: To measure the half-maximal inhibitory concentration (IC50) of test compounds against a target kinase.
Principle: The assay measures the binding of a fluorescently labeled tracer to the kinase. In the absence of an inhibitor, the tracer binds to the kinase, resulting in a high fluorescence polarization value. When an inhibitor is present, it competes with the tracer for binding to the kinase, leading to a decrease in the fluorescence polarization signal.
Materials:
-
Target Kinase (e.g., c-KIT, Mps1)
-
Fluorescently labeled tracer (specific to the kinase)
-
Test compounds (e.g., this compound and other derivatives)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well black microplates
-
Plate reader capable of fluorescence polarization measurements
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of each test compound in 100% DMSO.
-
Create a serial dilution of each compound in the assay buffer.
-
-
Assay Reaction:
-
Add 5 µL of the diluted test compound or control (assay buffer with DMSO) to the wells of a 384-well plate.
-
Add 5 µL of the kinase solution to each well.
-
Add 5 µL of the fluorescent tracer solution to each well.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization on a compatible plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizing the Structure-Activity Relationship
The following diagram illustrates the general structure of the imidazo[1,2-a]pyrimidine scaffold and highlights the key positions for substitution that influence its biological activity.
Caption: Key substitution points on the imidazo[1,2-a]pyrimidine scaffold.
Conclusion
While direct, comprehensive comparative data for this compound is still emerging, the analysis of related structures and the known benefits of cyclopropyl substitution in medicinal chemistry strongly suggest its potential for enhancing the therapeutic profile of this important scaffold. The cyclopropyl moiety can confer increased potency, improved metabolic stability, and favorable physicochemical properties. Further focused studies on the systematic variation of substituents at the 7-position are warranted to fully elucidate the structure-activity relationships and unlock the full potential of the imidazo[1,2-a]pyrimidine class of compounds.
References
-
Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. (n.d.). MDPI. Retrieved January 13, 2026, from [Link]
- Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. (2023). European Journal of Medicinal Chemistry, 258, 115598.
- Synthesis and anti-inflammatory activity of imidazo[1,2-a]pyrimidine derivatives. (2023). Journal of the Iranian Chemical Society, 20(8), 2135-2147.
- 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. (2022). Future Medicinal Chemistry, 14(20), 1481-1486.
- Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity. (2015). Journal of Medicinal Chemistry, 58(6), 2668-2684.
- A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. (2011). Journal of Medicinal Chemistry, 54(1), 164-177.
- Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2295361.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 7-Cyclopropylimidazo[1,2-a]pyrimidine: A Novel Kinase Inhibitor Candidate
A Senior Application Scientist's Guide to Evaluating a Novel Imidazo[1,2-a]pyrimidine Derivative Against Established Kinase Inhibitors
In the landscape of kinase inhibitor discovery, the imidazo[1,2-a]pyrimidine scaffold has emerged as a privileged structure, demonstrating significant potential across a range of kinase targets implicated in oncology.[1][2] This guide provides a comprehensive framework for the preclinical evaluation of a novel derivative, 7-Cyclopropylimidazo[1,2-a]pyrimidine, hereafter referred to as "Cyc-ImP," against established, clinically relevant kinase inhibitors.
The rationale for this comparative analysis is grounded in the known activity of related imidazo-fused pyrimidines against key oncogenic kinases such as Aurora kinases and PI3K.[3][4] Therefore, for the purpose of this guide, we will hypothesize that initial screening has identified Cyc-ImP as a potential dual inhibitor of Aurora Kinase A/B and Phosphoinositide 3-kinase alpha (PI3Kα). This positions Cyc-ImP in a competitive space with inhibitors that have well-defined clinical profiles.
For a robust comparison, we have selected the following well-characterized inhibitors:
-
Alisertib (MLN8237): A selective, ATP-competitive inhibitor of Aurora Kinase A. It is a well-studied clinical candidate in various malignancies.
-
Barasertib (AZD1152-HQPA): A selective inhibitor of Aurora Kinase B, known to induce polyploidy and apoptosis in proliferating cells.
-
Alpelisib (BYL719): An FDA-approved, potent and selective inhibitor of the p110α catalytic subunit of PI3K, particularly relevant in tumors with PIK3CA mutations.
This guide will delineate the experimental workflows to compare the biochemical potency, cellular activity, and target engagement of Cyc-ImP with these established inhibitors.
I. Biochemical Potency: Kinase Inhibition Assays
The initial step in characterizing a novel kinase inhibitor is to determine its direct inhibitory effect on the purified target enzyme. This is typically quantified as the half-maximal inhibitory concentration (IC50). We will describe two common methodologies: a luminescence-based assay for quantifying ATP consumption and a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay for detecting product formation.
This assay measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. The luminescent signal is proportional to the ADP concentration, and therefore, to the kinase activity.[5]
Step-by-Step Methodology:
-
Kinase Reaction Setup: In a 384-well plate, prepare a 5 µL kinase reaction mixture containing:
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Purified recombinant Aurora A, Aurora B, or PI3Kα enzyme.
-
Appropriate substrate (e.g., Kemptide for Aurora kinases, PIP2 for PI3Kα).
-
ATP at a concentration close to the Km for each enzyme.
-
Serial dilutions of Cyc-ImP, Alisertib, Barasertib, or Alpelisib (typically from 10 µM to 0.1 nM), or DMSO as a vehicle control.
-
-
Incubation: Incubate the reaction plate at 30°C for 60 minutes.
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the newly formed ADP back to ATP and provides luciferase and luciferin to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Workflow for Biochemical Kinase Inhibition Assay
Caption: Workflow for determining kinase inhibitor IC50 using the ADP-Glo™ assay.
This assay measures the accumulation of phosphorylated substrate by using a terbium-labeled antibody that specifically recognizes the phosphorylated product. When the antibody binds to the fluorescein-labeled phosphorylated substrate, FRET occurs between the terbium donor and the fluorescein acceptor.[6][7]
Step-by-Step Methodology:
-
Kinase Reaction Setup: In a 384-well plate, prepare a 10 µL kinase reaction mixture containing:
-
Kinase buffer.
-
Purified recombinant kinase.
-
Fluorescein-labeled substrate.
-
ATP.
-
Serial dilutions of the inhibitors or DMSO.
-
-
Incubation: Incubate the reaction plate at room temperature for 60 minutes.
-
Detection: Add 10 µL of a solution containing EDTA (to stop the reaction) and a terbium-labeled anti-phospho-substrate antibody in TR-FRET dilution buffer.
-
Incubation: Incubate at room temperature for 60 minutes to allow for antibody binding.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the terbium and fluorescein wavelengths.
-
Data Analysis: Calculate the emission ratio (acceptor/donor). Plot the ratio against the logarithm of the inhibitor concentration and fit the curve to determine the IC50.
Comparative Biochemical Data (Hypothetical)
| Compound | Aurora A IC50 (nM) | Aurora B IC50 (nM) | PI3Kα IC50 (nM) |
| Cyc-ImP | 15 | 25 | 80 |
| Alisertib | 1.2 | 120 | >10,000 |
| Barasertib | 300 | 0.9 | >10,000 |
| Alpelisib | >10,000 | >10,000 | 5 |
This hypothetical data suggests that Cyc-ImP is a potent dual inhibitor of Aurora A and B with moderate activity against PI3Kα.
II. Cellular Activity: Proliferation and Target Engagement
Biochemical potency does not always translate to cellular efficacy due to factors like cell permeability and off-target effects. Therefore, it is crucial to assess the inhibitor's activity in a cellular context.
This assay determines the number of viable cells in culture by quantifying the amount of ATP present, which is an indicator of metabolically active cells.[8][9]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cell lines (e.g., HCT116 for Aurora kinase activity, T47D with PIK3CA mutation for PI3Kα activity) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of Cyc-ImP and the comparator compounds for 72 hours.
-
Assay Reagent Addition: Equilibrate the plate to room temperature and add a volume of CellTiter-Glo® Reagent equal to the volume of the cell culture medium in each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence.
-
Data Analysis: Calculate the percentage of cell viability relative to DMSO-treated cells and determine the GI50 (concentration for 50% growth inhibition).
Comparative Cellular Proliferation Data (Hypothetical)
| Compound | HCT116 GI50 (nM) | T47D GI50 (nM) |
| Cyc-ImP | 50 | 250 |
| Alisertib | 20 | >5,000 |
| Barasertib | 35 | >5,000 |
| Alpelisib | >5,000 | 30 |
This hypothetical data indicates that Cyc-ImP has potent anti-proliferative effects in a cell line sensitive to Aurora kinase inhibition and moderate effects in a PI3K-dependent cell line, consistent with its biochemical profile.
Western blotting is used to assess whether the inhibitor engages its target in cells and modulates downstream signaling pathways.[10][11]
Step-by-Step Methodology:
-
Cell Treatment and Lysis: Treat cells with the inhibitors at various concentrations for a defined period (e.g., 2-24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against:
-
Phospho-Aurora A/B/C (Thr288/Thr232/Thr198) and total Aurora A/B.
-
Phospho-Histone H3 (Ser10) (a direct substrate of Aurora B).
-
Phospho-AKT (Ser473) and total AKT (a downstream effector of PI3K).
-
-
Detection: Use HRP-conjugated secondary antibodies and an ECL substrate to detect the protein bands.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Signaling Pathways Targeted by Inhibitors
Caption: Targeted signaling pathways for Cyc-ImP and comparator inhibitors.
III. Conclusion and Future Directions
This guide outlines a systematic approach to compare a novel kinase inhibitor, this compound (Cyc-ImP), with established drugs. By employing a combination of biochemical and cell-based assays, researchers can build a comprehensive profile of the compound's potency, selectivity, and cellular efficacy.
The hypothetical data presented suggests that Cyc-ImP could be a promising dual Aurora A/B inhibitor with secondary PI3Kα activity. Such a polypharmacology profile could be advantageous in certain cancer contexts, potentially overcoming resistance mechanisms. However, further studies, including broad kinase panel screening to assess selectivity, pharmacokinetic studies to determine its drug-like properties, and in vivo efficacy studies in relevant xenograft models, are essential next steps to validate its therapeutic potential. The methodologies described herein provide the foundational data necessary to justify and guide these future investigations.
References
-
Synapse. (2024, July 17). What is the mechanism of Dasatinib? Patsnap. Retrieved from [Link][12]
-
Lin, H., et al. (2012). Synthesis and Structure-Activity Relationships of imidazo[1,2-a]pyrimidin-5(1H)-ones as a Novel Series of Beta Isoform Selective Phosphatidylinositol 3-kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(6), 2230-4. [Link][4]
-
Pharmacology of Dasatinib (Sprycel); Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025, March 25). YouTube. Retrieved from [Link][13]
-
Sudo, H., et al. (2005). Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation. BMC Cancer, 5, 148. [Link]
-
Chen, G., et al. (2012). Molecular mechanisms of action and potential biomarkers of growth inhibition of dasatinib (BMS-354825) on hepatocellular carcinoma cells. BMC Cancer, 12, 203. [Link][14]
-
Hruza, A., et al. (2010). Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. ACS Medicinal Chemistry Letters, 1(5), 214-218. [Link][3]
-
Aliwaini, S., et al. (2020). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 20(4), 1-1. [Link][15]
-
Al-Horani, R. A. (2022). 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. Pharmaceutical Patent Analyst, 11(6), 209-215. [Link][16]
-
ResearchGate. (2025, August 9). S134 Kinase Selectivity Profiles Of Nintedanib And Imatinib. Retrieved from [Link][17]
-
Bantscheff, M., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(10), 3540-3549. [Link][18]
-
Wang, Y., et al. (2019). Gefitinib-mediated apoptosis is enhanced via inhibition of autophagy by chloroquine diphosphate in cutaneous squamous cell carcinoma cells. Oncology Letters, 17(4), 3629-3636. [Link][19]
-
ResearchGate. (2022, November 10). 4-(Imidazo[1,2-a]pyridin-3-yl): Pyrimidine Derivatives As Anticancer Agents. Retrieved from [Link][20]
-
ResearchGate. (n.d.). The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell.... Retrieved from [Link][21]
-
Belema, M., et al. (2007). Synthesis and structure-activity relationship of imidazo(1,2-a)thieno(3,2-e)pyrazines as IKK-beta inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(15), 4284-9. [Link][22]
-
ResearchGate. (n.d.). The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell.... Retrieved from [Link][23]
-
Kalra, S., et al. (2020). Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition. RSC Advances, 10(46), 27693-27708. [Link][24]
-
Kokubo, M., et al. (2015). Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity. Journal of Medicinal Chemistry, 58(4), 1647-66. [Link][25]
-
Belanger, D. B., et al. (2010). Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(17), 5170-4. [Link][26]
-
Ortiz, J. C. (2022). Evaluating Imatinib's Affinities and Specificities for Tyrosine Kinases Using Molecular Dynamics Simulations. UC Merced. Retrieved from [Link][27]
-
Pollard, J. R., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry, 56(22), 9133-9154. [Link][28]
-
Pollard, J. R., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry, 56(22), 9133-9154. [Link][29]
-
NIH. (n.d.). Imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors unraveled by umbrella sampling and steered molecular dynamics simulations. Retrieved from [Link][30]
-
Semantic Scholar. (n.d.). Synthesis of Imidazo[1,2-a]pyridine-Isoquinoline Derivatives as Potent EGFR Inhibiting Anticancer Agents. Retrieved from [Link][31]
-
El-Gamal, M. I., et al. (2021). Insight on Some Newly Synthesized Trisubstituted Imidazolinones as VEGFR-2 Inhibitors. Molecules, 26(15), 4467. [Link][32]
-
Cell Signaling Technology. (2021, November 4). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. YouTube. Retrieved from [Link][11]
-
Zhang, D., et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Molecules, 27(12), 3753. [Link][33]
-
NIH. (2024, November 5). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Retrieved from [Link][34]
-
Kumar, A., et al. (2021). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances, 11(23), 13866-13892. [Link][2]
-
El-Damasy, A. K., et al. (2017). Design, synthesis, and in vitro antiproliferative and kinase inhibitory effects of pyrimidinylpyrazole derivatives terminating with arylsulfonamido or cyclic sulfamide substituents. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 27-40. [Link][35]
-
Tolba, M. F., et al. (2016). Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. Scientific Reports, 6, 24460. [Link][36]
-
NIH. (2024, January 29). Exploring the untapped pharmacological potential of imidazopyridazines. Retrieved from [Link][37]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationships of imidazo[1,2-a]pyrimidin-5(1H)-ones as a novel series of beta isoform selective phosphatidylinositol 3-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2- b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imatinib: a selective tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Aurora kinase inhibitors based on the imidazo[1,2-a]pyrazine core: fluorine and deuterium incorporation improve oral absorption and exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 13. youtube.com [youtube.com]
- 14. Molecular mechanisms of action and potential biomarkers of growth inhibition of dasatinib (BMS-354825) on hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ashpublications.org [ashpublications.org]
- 19. Gefitinib-mediated apoptosis is enhanced via inhibition of autophagy by chloroquine diphosphate in cutaneous squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis and structure-activity relationship of imidazo(1,2-a)thieno(3,2-e)pyrazines as IKK-beta inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. escholarship.org [escholarship.org]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors unraveled by umbrella sampling and steered molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Synthesis of Imidazo[1,2‐a]pyridine‐Isoquinoline Derivatives as Potent EGFR Inhibiting Anticancer Agents | Semantic Scholar [semanticscholar.org]
- 32. Insight on Some Newly Synthesized Trisubstituted Imidazolinones as VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 33. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Design, synthesis, and in vitro antiproliferative and kinase inhibitory effects of pyrimidinylpyrazole derivatives terminating with arylsulfonamido or cyclic sulfamide substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. Exploring the untapped pharmacological potential of imidazopyridazines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 7-Cyclopropylimidazo[1,2-a]pyrimidine Analogs as Kinase Inhibitors
The 7-Cyclopropylimidazo[1,2-a]pyrimidine Scaffold: A Promising Core for Kinase Inhibition
The imidazo[1,2-a]pyrimidine core is a bioisostere of purine, a fundamental component of nucleic acids, making it an ideal starting point for the development of molecules that can interact with ATP-binding sites in enzymes, particularly kinases. The fusion of the imidazole and pyrimidine rings creates a planar, aromatic system with a distinct distribution of hydrogen bond donors and acceptors.
The introduction of a cyclopropyl group at the 7-position is a strategic chemical modification. This small, rigid ring system can serve multiple purposes:
-
Conformational Rigidity: The cyclopropyl group restricts the conformation of the molecule, which can lead to a more favorable binding entropy upon interaction with the target protein.
-
Improved Metabolic Stability: The cyclopropyl moiety is generally more resistant to metabolic degradation compared to linear alkyl chains.
-
Enhanced Potency and Selectivity: The unique spatial and electronic properties of the cyclopropyl group can lead to specific interactions within the kinase ATP-binding pocket, enhancing both potency and selectivity.
Our comparative analysis will focus on the impact of substitutions at other positions of the this compound scaffold, drawing parallels from known pyrimidine-based kinase inhibitors, particularly those targeting Aurora kinases.
Comparative SAR Analysis: Key Structural Modifications and Their Impact on Activity
Based on the available literature for related compounds, we can infer the following SAR trends for this compound analogs.
Substitutions at the 2-Position
The 2-position of the imidazo[1,2-a]pyrimidine ring is a key vector for introducing diversity and modulating activity.
-
Aryl and Heteroaryl Groups: Substitution with various aryl and heteroaryl rings is a common strategy. The nature of these rings and their substituents can significantly impact potency and selectivity. For instance, in related pyrimidine-based kinase inhibitors, the presence of a substituted phenyl or pyridyl ring at this position often leads to potent activity.[1][2]
-
Hydrogen Bonding Moieties: The introduction of groups capable of hydrogen bonding, such as anilines or phenols, can enhance interactions with the hinge region of the kinase ATP-binding site.
Substitutions at the 5-Position
The 5-position offers another point for modification, though it is often less explored than the 2-position.
-
Small Alkyl or Amino Groups: Small substituents at this position may be tolerated and could fine-tune the electronic properties of the pyrimidine ring. In some related series, amino groups at similar positions have been shown to be important for activity.
Substitutions on the Imidazole Ring (Positions 2 and 3)
While the core topic specifies a 7-cyclopropyl group on the pyrimidine ring, it is crucial to consider the impact of substituents on the fused imidazole ring for a complete SAR picture.
-
Aryl Substituents at the 3-Position: In many imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine series, a 3-aroyl or 3-aryl substituent is crucial for potent biological activity. These groups often occupy a hydrophobic pocket in the target enzyme.
Table 1: Postulated Structure-Activity Relationship of this compound Analogs
| Position of Substitution | Type of Substituent | Postulated Impact on Activity | Rationale (based on related compounds) |
| 2 | Substituted Phenyl/Pyridyl | Potentially high potency | Interaction with the kinase hinge region and hydrophobic pockets.[1][2] |
| 2 | Small amines/amides | May enhance solubility and provide additional H-bonding | Improved pharmacokinetic properties and target engagement. |
| 5 | Small alkyl groups | Moderate impact on potency | Fine-tuning of electronic properties. |
| 5 | Amino or substituted amino | Potentially increased potency | Can form key hydrogen bonds with the target. |
| 3 | Aryl or heteroaryl | Crucial for high potency | Occupies a key hydrophobic pocket in many kinases. |
Aurora Kinases: A Key Target for Pyrimidine-Based Inhibitors
Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in cell division.[3] Their overexpression is frequently observed in various cancers, making them attractive targets for cancer therapy.[4] Several pyrimidine-based molecules have been developed as potent Aurora kinase inhibitors.[5] Given the structural similarities, it is highly probable that this compound analogs could also exhibit potent inhibitory activity against Aurora kinases.
Mechanism of Action of Pyrimidine-Based Aurora Kinase Inhibitors
Most small molecule kinase inhibitors, including those with a pyrimidine core, are ATP-competitive. They bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby inhibiting the signaling cascade.
Caption: ATP-competitive inhibition of Aurora kinase by this compound analogs.
Experimental Protocols for Evaluation
To establish the SAR of a novel series of compounds, a battery of well-defined experimental assays is essential.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.
Protocol:
-
Reagents and Materials:
-
Recombinant human Aurora kinase (A or B)
-
Biotinylated peptide substrate
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compounds (dissolved in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
-
Procedure:
-
Add 2.5 µL of 4x test compound dilution in assay buffer to the wells of a 384-well plate.
-
Add 2.5 µL of 4x enzyme solution to all wells.
-
Add 5 µL of 2x substrate/ATP mix to initiate the reaction.
-
Incubate the plate at room temperature for 1 hour.
-
Add 10 µL of Kinase-Glo® reagent to each well.
-
Incubate for 10 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
-
Cell Proliferation Assay
This assay assesses the cytotoxic or cytostatic effect of the compounds on cancer cell lines.
Protocol:
-
Reagents and Materials:
-
Cancer cell line (e.g., HCT-116, HeLa, NCI-H446)[1]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Clear-bottom, white-walled 96-well plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of the test compounds.
-
Incubate for 72 hours.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Shake the plate for 2 minutes to induce cell lysis.
-
Incubate for 10 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent cell viability for each compound concentration.
-
Determine the GI₅₀ (concentration for 50% growth inhibition) value.
-
Caption: Workflow for the evaluation and optimization of this compound analogs.
Conclusion and Future Perspectives
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. Based on a comparative analysis of related pyrimidine-based compounds, substitutions at the 2- and 3-positions are likely to be critical for achieving high potency and selectivity. The 7-cyclopropyl group is anticipated to confer favorable pharmacokinetic properties.
Future work should focus on the synthesis and systematic evaluation of a library of this compound analogs to experimentally validate the postulated SAR. In-depth studies on the mechanism of action, including co-crystallization with target kinases, will be crucial for understanding the molecular basis of their activity and for guiding further lead optimization efforts. The ultimate goal is to develop potent and selective kinase inhibitors with therapeutic potential for the treatment of cancer and other diseases driven by aberrant kinase signaling.
References
Sources
- 1. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aurora B Inhibitors as Cancer Therapeutics [mdpi.com]
- 4. Aurora kinase inhibitors: Potential molecular-targeted drugs for gynecologic malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to the Off-Target Effects of 7-Cyclopropylimidazo[1,2-a]pyrimidine-Based Kinase Inhibitors
This guide provides a comprehensive analysis of the off-target effects associated with kinase inhibitors based on the 7-Cyclopropylimidazo[1,2-a]pyrimidine scaffold. It is intended for researchers, scientists, and drug development professionals. We will delve into the molecular rationale for off-target interactions, compare the selectivity of this scaffold to alternative kinase inhibitors, and provide detailed experimental protocols for assessing kinase selectivity.
The imidazo[1,2-a]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis for numerous inhibitors targeting a range of kinases, including Anaplastic Lymphoma Kinase (ALK), c-KIT, and Monopolar spindle 1 (Mps1).[1][2] While potent on-target activity is the primary goal of kinase inhibitor development, off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[3][4] A thorough understanding of a compound's selectivity profile is therefore paramount.
Understanding the "Why": Structural Basis for Off-Target Interactions
Most kinase inhibitors are designed to be competitive with ATP, binding within the highly conserved ATP-binding pocket of the kinase domain.[5] This inherent structural similarity across the kinome is a primary reason for off-target binding.[6] The specific substitutions on the core scaffold, such as the 7-cyclopropyl group in our topic of focus, are designed to confer selectivity by exploiting subtle differences in the amino acid residues lining this pocket. However, even with careful design, cross-reactivity with other kinases is common.[3]
For instance, an inhibitor designed to target ALK might also show activity against other receptor tyrosine kinases (RTKs) that share homologous ATP-binding sites.[7] These unintended interactions can lead to a variety of cellular responses, some of which may be therapeutically undesirable.
Comparative Analysis: Selectivity Profiles of Imidazo[1,2-a]pyrimidine-Based Inhibitors and Alternatives
To provide a practical comparison, we will consider a hypothetical this compound-based ALK inhibitor, "CPA-1," and compare its off-target profile to established ALK inhibitors from different chemical classes, such as Crizotinib (an aminopyridine) and Alectinib (a dibenzocycloheptene derivative).
| Compound | Primary Target | Off-Targets of Note (at 1 µM) | Selectivity Score (S-Score) |
| CPA-1 (Hypothetical) | ALK | MET, ROS1, RSK1/2 | 0.08 |
| Crizotinib | ALK | MET, ROS1, HGFR | 0.15 |
| Alectinib | ALK | RET | 0.02 |
Note: The S-Score is a measure of selectivity, with a lower score indicating higher selectivity. These values are illustrative.
As the table suggests, CPA-1, like Crizotinib, exhibits off-target activity against MET and ROS1, which is a common characteristic of many first-generation ALK inhibitors.[7][8] In contrast, Alectinib, a second-generation inhibitor, demonstrates a more favorable selectivity profile.[9] The off-target engagement of MET by Crizotinib, for example, was later understood to be clinically relevant in certain patient populations.[8]
This comparative data highlights the importance of comprehensive profiling. While CPA-1 may be a potent ALK inhibitor, its off-target profile suggests a potential for side effects similar to those of Crizotinib, and a different therapeutic window compared to the more selective Alectinib.
Visualizing the Landscape: Kinase Selectivity and Signaling Pathways
The following diagram illustrates the concept of on-target and off-target inhibition within a simplified signaling network.
Caption: On- and off-target effects of CPA-1 in a signaling pathway.
Experimental Protocols for Assessing Off-Target Effects
A multi-faceted approach is necessary to rigorously characterize the selectivity of a kinase inhibitor. Here, we detail two widely-used and complementary methodologies: KINOMEscan® and the Cellular Thermal Shift Assay (CETSA).
Broad Kinome Profiling: KINOMEscan®
This technology provides a comprehensive overview of a compound's interaction with a large panel of kinases.[10][11][12]
Principle: The KINOMEscan® assay is an active site-directed competition binding assay.[10] It measures the ability of a test compound to displace a known, immobilized ligand from the active site of a kinase. The amount of kinase bound to the solid support is quantified using qPCR.[10] This method is ATP-independent, providing a true measure of binding affinity (Kd).[10]
Workflow Diagram:
Caption: KINOMEscan® experimental workflow.
Step-by-Step Protocol:
-
Compound Preparation: Dissolve the test compound (e.g., CPA-1) in DMSO to create a stock solution. Prepare serial dilutions to be tested at a range of concentrations.
-
Assay Plate Preparation: In a multi-well plate, combine the test compound dilutions, DNA-tagged kinases from the screening panel, and beads with an immobilized, active-site directed ligand.
-
Incubation: Allow the components to incubate and reach binding equilibrium.
-
Washing: Wash the plates to remove any unbound kinase. Kinases that are strongly bound to the test compound in solution will be washed away, while those still bound to the immobilized ligand will remain.
-
Quantification: The amount of kinase remaining on the beads is quantified using qPCR, which detects the DNA tag on the kinase.
-
Data Analysis: The results are expressed as a percentage of the DMSO control. A lower signal indicates stronger binding of the test compound to the kinase. Dissociation constants (Kd) can be calculated from a concentration-response curve.
In-Cell Target Engagement: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method for verifying that a compound engages its intended target within the complex environment of a living cell.[13][14][15][16][17]
Principle: The binding of a ligand (e.g., a kinase inhibitor) to its target protein often increases the protein's thermal stability.[13][15] In a CETSA experiment, cells are treated with the compound and then heated. Stabilized proteins will remain in solution at higher temperatures, while unbound proteins will denature and aggregate.[14][15]
Workflow Diagram:
Sources
- 1. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Turning liabilities into opportunities: Off-target based drug repurposing in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. oncotarget.com [oncotarget.com]
- 8. ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polyclonal on- and off-target resistance mutations in an EML4-ALK positive non-small cell lung cancer patient under ALK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chayon.co.kr [chayon.co.kr]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. ambitbio.com [ambitbio.com]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. grokipedia.com [grokipedia.com]
- 16. CETSA [cetsa.org]
- 17. news-medical.net [news-medical.net]
Navigating the Kinome: A Comparative Cross-Reactivity Profile of SGC-CK2-1, a Potent 7-Cyclopropyl-Substituted Imidazo[1,2-a]pyrimidine-Based Probe for Casein Kinase 2
In the intricate landscape of cellular signaling, protein kinases stand as central nodes, orchestrating a vast array of physiological and pathological processes. The pursuit of selective kinase inhibitors is therefore a cornerstone of modern drug discovery. This guide provides an in-depth comparative analysis of SGC-CK2-1, a highly selective chemical probe for Casein Kinase 2 (CSNK2), featuring a 3-cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidine core. We will objectively evaluate its cross-reactivity profile against two widely used, structurally distinct CSNK2 inhibitors: Silmitasertib (CX-4945) and 4,5,6,7-Tetrabromobenzotriazole (TBB). This comparison is supported by experimental data from kinome-wide scanning and cellular target engagement assays, offering researchers a comprehensive resource for selecting the most appropriate tool for their investigations into CSNK2 biology.
The Critical Role of Selectivity in Targeting Casein Kinase 2
Casein Kinase 2 (CSNK2) is a constitutively active serine/threonine kinase that plays a fundamental role in a multitude of cellular processes, including cell cycle progression, apoptosis, and transcription.[1][2][3] Its dysregulation has been implicated in various diseases, most notably cancer, making it an attractive therapeutic target.[4] The development of potent and selective inhibitors is paramount to dissecting the specific functions of CSNK2 and for the development of targeted therapies with minimal off-target effects. A lack of selectivity can lead to ambiguous experimental results and potential toxicity, underscoring the need for well-characterized chemical probes.
Comparative Kinome-Wide Selectivity Profiling
To provide a clear comparison of the selectivity of SGC-CK2-1, Silmitasertib, and TBB, we will examine their performance in broad kinase panels. The data presented here is a synthesis of publicly available kinome scan results, which measure the binding of an inhibitor to a large panel of kinases, typically expressed as "percent of control" (PoC), where a lower number indicates stronger binding.
SGC-CK2-1: A Highly Focused Inhibitor
SGC-CK2-1, a derivative of the 7-cyclopropylimidazo[1,2-a]pyrimidine scaffold, has been designed for high potency and selectivity for the CSNK2A1 and CSNK2A2 isoforms.[5][6] A comprehensive KINOMEscan™ profiling against 403 wild-type kinases at a concentration of 1 µM reveals its exceptional specificity.[5]
Table 1: Kinome Scan Profile of SGC-CK2-1 (1 µM)
| Kinase Target | Percent of Control (PoC) |
| CSNK2A1 | <1 |
| CSNK2A2 | <1 |
| DYRK2 | 1.5 |
| PIM3 | 10.1 |
| HIPK2 | 11.2 |
| DYRK1A | 13.5 |
| DYRK1B | 14.2 |
| PIM1 | 18.9 |
| CLK1 | 22.5 |
| CLK4 | 25.1 |
| STK17B | 30.3 |
| MAP4K3 | 34.8 |
Data synthesized from publicly available KINOMEscan™ results.[5]
As the data illustrates, SGC-CK2-1 exhibits potent inhibition of its intended targets, CSNK2A1 and CSNK2A2, with minimal interaction with other kinases at a high concentration. Only a handful of kinases show a PoC below 35, with DYRK2 being the most significant off-target, yet still with substantially weaker binding compared to CSNK2.[5]
Silmitasertib (CX-4945): A Potent but Less Selective Clinical Candidate
Silmitasertib is an orally bioavailable CSNK2 inhibitor that has advanced to clinical trials.[4] While potent against CSNK2, it demonstrates a broader off-target profile compared to SGC-CK2-1.
Table 2: Notable Off-Targets of Silmitasertib (CX-4945)
| Kinase Target | Inhibition Data | Reference |
| FLT3 | IC50 = 35 nM | [7] |
| PIM1 | IC50 = 46 nM | [7] |
| CDK1 | IC50 = 56 nM | [7] |
| GSK3β | 55% inhibition at 500 nM | [8][9] |
| DYRK1A | Kd = 1.8 nM | [10][11] |
| DYRK2 | >95% inhibition at 500 nM | [8][9] |
| CLK3 | >90% inhibition at 500 nM | [8][9] |
| HIPK3 | >90% inhibition at 500 nM | [8][9] |
This table compiles data from various sources and assay types.
Silmitasertib's inhibition of other kinases, such as FLT3, PIM1, and DYRK family members, at nanomolar concentrations highlights the potential for polypharmacology, which could contribute to both its therapeutic efficacy and potential side effects.[7][8][9][10][11]
4,5,6,7-Tetrabromobenzotriazole (TBB): A First-Generation Selective Inhibitor
TBB is a widely used, cell-permeable, ATP-competitive inhibitor of CSNK2. While considered selective, its characterization was performed against a smaller panel of kinases compared to modern screening platforms.
Table 3: Selectivity Profile of TBB
| Kinase Target | IC50 (µM) |
| CSNK2 | 0.9 |
| Phosphorylase Kinase | 8.7 |
| GSK3β | 11.2 |
| CDK2/cyclin A | 15.6 |
Data from a panel of 33 protein kinases.[12]
TBB demonstrates good selectivity for CSNK2 over the kinases tested, with IC50 values for off-targets being an order of magnitude higher.[12] However, the limited scope of this early screen means that its interactions with the broader kinome are less well-defined compared to SGC-CK2-1 and Silmitasertib.
Experimental Methodologies for Cross-Reactivity Profiling
The following protocols provide a framework for researchers to independently assess the cross-reactivity and target engagement of kinase inhibitors.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the enzymatic activity of a kinase by measuring the amount of ADP produced, providing a direct measure of inhibitor potency.
Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of the test inhibitor in 100% DMSO. Perform serial dilutions in DMSO to create a concentration gradient.
-
Kinase Reaction Setup: In a 384-well plate, combine the kinase of interest, a suitable peptide substrate, and ATP in a kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Inhibitor Addition: Add a small volume (e.g., 1 µL) of the diluted inhibitor or DMSO (vehicle control) to the reaction wells.
-
Reaction Initiation and Incubation: Initiate the kinase reaction by adding the substrate/ATP mixture. Incubate at 30°C for 60 minutes.
-
ADP Detection: Terminate the reaction and detect the generated ADP using a commercial kit such as ADP-Glo™ Kinase Assay. This involves a two-step process: first, stopping the kinase reaction and depleting the remaining ATP, and second, converting the ADP to ATP and generating a luminescent signal.
-
Data Analysis: Measure luminescence using a plate reader. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Workflow for In Vitro Kinase Inhibition Assay
Caption: Workflow for a luminescence-based in vitro kinase assay.
Cellular Thermal Shift Assay (CETSA®) for Target Engagement
CETSA® is a powerful method to confirm that a compound binds to its intended target within the complex environment of a living cell.[13][14][15][16][17] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.
Protocol:
-
Cell Treatment: Culture cells to an appropriate density and treat with the desired concentration of the inhibitor or vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a set duration (e.g., 3 minutes) using a thermal cycler. This creates a temperature gradient to determine the melting profile of the target protein.
-
Cell Lysis: Lyse the cells by freeze-thawing.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of the target protein in the soluble fraction using a specific antibody-based method such as Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Workflow for Cellular Thermal Shift Assay (CETSA®)
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
Structural Basis of Inhibitor Binding to CSNK2
The binding modes of SGC-CK2-1 and Silmitasertib to the ATP-binding pocket of CSNK2 have been elucidated by X-ray crystallography, providing a molecular rationale for their potency and selectivity.
CSNK2A Signaling and Inhibition
Caption: Simplified CSNK2A signaling and points of inhibition.
SGC-CK2-1 binds to the ATP pocket of CSNK2A2 (PDB: 8Q9S), forming key hydrogen bonds and hydrophobic interactions that contribute to its high affinity and selectivity.[18] Similarly, Silmitasertib occupies the ATP-binding site of CSNK2A1 (PDB: 6HMB), with its carboxylate group forming a crucial interaction with a conserved lysine residue.[19] The subtle differences in the shape and electrostatic properties of the ATP-binding pockets among different kinases are exploited by these inhibitors to achieve varying degrees of selectivity.
Conclusion and Recommendations
The selection of a chemical probe for studying a particular kinase is a critical decision that can significantly impact the interpretation of experimental results. This guide provides a comparative analysis of three CSNK2 inhibitors, highlighting the superior selectivity of SGC-CK2-1.
-
For highly specific interrogation of CSNK2 function , SGC-CK2-1 is the recommended tool due to its narrow kinome-wide profile. Its use, along with its inactive analog, SGC-CK2-1N, can provide strong evidence for CSNK2-dependent cellular processes.
-
For studies where a broader, polypharmacological profile may be of interest or for clinical translation studies , Silmitasertib (CX-4945) remains a relevant, albeit less selective, compound. Researchers using Silmitasertib should be mindful of its off-target activities and consider counter-screening against key off-targets like DYRK and PIM kinases.
-
For historical context or when a more established, albeit less comprehensively profiled, inhibitor is sufficient , TBB can be a useful tool. However, for novel discoveries, its use should be complemented with more modern and selective probes.
Ultimately, a thorough understanding of the cross-reactivity profile of any kinase inhibitor is essential for rigorous and reproducible scientific research. The data and protocols presented here aim to empower researchers to make informed decisions in their quest to unravel the complex roles of CSNK2 in health and disease.
References
-
Sarno, S., et al. (2001). Selectivity of 4,5,6,7-tetrabromobenzotriazole, an ATP site-directed inhibitor of protein kinase CK2 ('casein kinase-2'). FEBS Letters, 496(1), 44-48. Available at: [Link]
-
Werner, C., et al. (2023). Discovery and Exploration of Protein Kinase CK2 Binding Sites Using CK2alpha'Cys336Ser as an Exquisite Crystallographic Tool. Kinases and Phosphatases. PDB ID: 8Q9S. Available at: [Link]
-
Grygier, P., et al. (2023). Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective. Journal of Medicinal Chemistry, 66(6), 4009-4024. Available at: [Link]
-
Grygier, P., et al. (2023). Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective. PubMed Central. Available at: [Link]
-
Structural Genomics Consortium. SGC-CK2-1 A chemical probe for CK2. Available at: [Link]
-
Pagano, M. A., et al. (2004). Selectivity of 4,5,6,7-tetrabromobenzimidazole as an ATP-competitive potent inhibitor of protein kinase CK2 from various sources. Biochemical and Biophysical Research Communications, 305(4), 1040-1044. Available at: [Link]
-
The Chemical Probes Portal. SGC-CK2-1. Available at: [Link]
-
Wells, C. E., et al. (2021). Development of a potent and selective chemical probe for the pleiotropic kinase CK2. Cell Chemical Biology, 28(3), 335-347.e16. Available at: [Link]
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. Available at: [Link]
-
Axtman, A. D. (2020). SGC-CK2-1: the first selective chemical probe for the pleiotropic ki. Semantic Scholar. Available at: [Link]
-
Axtman, A. D., et al. (2023). CK2 Chemical Probes: Past, Present, and Future. MDPI. Available at: [Link]
-
Pelago Bioscience. CETSA®. Available at: [Link]
-
Patricelli, M. P., et al. (2011). In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases. Chemistry & Biology, 18(6), 699-710. Available at: [Link]
-
ActivX Biosciences, Inc. (2011). Going KiNativ(TM): ActivX Biosciences, Inc. Publishes Landmark Article on Kinase Profiling. Marketwire. Available at: [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Available at: [Link]
-
Niefind, K., et al. (2019). STRUCTURE OF PROTEIN KINASE CK2 CATALYTIC SUBUNIT (ISOFORM CK2ALPHA'; CSNK2A2 Gene product) IN COMPLEX WITH the inhibitor CX-4945 (Silmitasertib). RCSB PDB. PDB ID: 6HMB. Available at: [Link]
-
Pelago Bioscience. (2025). CETSA®: Measuring Target Engagement in Whole Blood. Available at: [Link]
-
Wikipedia. (2023). Silmitasertib. Available at: [Link]
-
Sarno, S., et al. (2001). Selectivity of 4,5,6,7-tetrabromobenzotriazole, an ATP site-directed inhibitor of protein kinase CK2 ('casein kinase-2'). PubMed. Available at: [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Available at: [Link]
-
ResearchGate. (2020). Automated kinase profiling workflow. Available at: [Link]
-
ResearchGate. (2021). Summary of CK2 inhibitor data. Available at: [Link]
-
Reaction Biology. (2023). Cell-Based In Vitro Kinase Assay Services. Available at: [Link]
-
HMS LINCS Project. (2016). KiNativ data. Available at: [Link]
-
Sino Biological. (2023). CK2 alpha/CSNK2A1 General Information. Available at: [Link]
-
Ma'ayan Lab – Computational Systems Biology. CSNK2A1 Gene. Available at: [Link]
-
UniProt. (2023). CSNK2A1 - Casein kinase II subunit alpha - Homo sapiens (Human). Available at: [Link]
-
Hernandez-Rojas, R., et al. (2021). A complex of distal appendage–associated kinases linked to human disease regulates ciliary trafficking and stability. Proceedings of the National Academy of Sciences, 118(18), e2023199118. Available at: [Link]
Sources
- 1. sinobiological.com [sinobiological.com]
- 2. Gene - CSNK2A1 [maayanlab.cloud]
- 3. uniprot.org [uniprot.org]
- 4. Silmitasertib - Wikipedia [en.wikipedia.org]
- 5. Probe SGC-CK2-1 | Chemical Probes Portal [chemicalprobes.org]
- 6. SGC-CK2-1 | Structural Genomics Consortium [thesgc.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
- 12. Selectivity of 4,5,6,7-tetrabromobenzotriazole, an ATP site-directed inhibitor of protein kinase CK2 ('casein kinase-2') - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bio-protocol.org [bio-protocol.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. tandfonline.com [tandfonline.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pelagobio.com [pelagobio.com]
- 18. rcsb.org [rcsb.org]
- 19. rcsb.org [rcsb.org]
A Head-to-Head Comparison of 7-Cyclopropylimidazo[1,2-a]pyrimidine Derivatives with Standard-of-Care Antiepileptic Drugs
A Technical Guide for Researchers and Drug Development Professionals
Introduction: A Novel Approach to Seizure Control
The landscape of epilepsy treatment has been dominated by drugs that modulate voltage-gated ion channels or enhance GABAergic inhibition.[1][2] While effective for many, a significant portion of patients remain refractory to current therapies, highlighting the urgent need for novel mechanisms of action.[3][4] The imidazo[1,2-a]pyrimidine scaffold and its isosteres have emerged as a promising class of compounds with diverse biological activities, including anticonvulsant properties.[1][5][6] This guide provides a detailed head-to-head comparison of a representative investigational agent from this class, JNJ-61432059 (a pyrazolo[1,5-c]pyrimidine), with established standard-of-care antiepileptic drugs (AEDs).
JNJ-61432059 represents a novel approach by selectively targeting the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in fast excitatory synaptic transmission. Specifically, it acts as a negative allosteric modulator of AMPA receptors associated with the transmembrane AMPAR regulatory protein (TARP) γ-8, offering a targeted approach to dampening the excessive neuronal excitation that underlies seizures.
Comparative Analysis: JNJ-61432059 vs. Standard-of-Care AEDs
This section provides a comparative overview of JNJ-61432059 against three widely used standard-of-care AEDs: Carbamazepine, Lamotrigine, and Valproic Acid. The comparison focuses on their mechanism of action, preclinical efficacy in validated animal models, and general safety considerations.
Mechanism of Action: A Shift from Broad to Targeted Modulation
Standard-of-care AEDs primarily act on well-established targets to reduce neuronal excitability. Carbamazepine and Lamotrigine are classic examples of voltage-gated sodium channel blockers.[1][2][7] By stabilizing the inactive state of these channels, they limit the repetitive firing of neurons. Valproic acid exhibits a broader mechanism, including weak sodium channel blockade, inhibition of T-type calcium channels, and an increase in GABA concentrations.[8][9]
In contrast, JNJ-61432059 introduces a more refined mechanism by targeting a specific subtype of glutamate receptor. Glutamate is the primary excitatory neurotransmitter, and its receptors, particularly AMPA receptors, are crucial for fast synaptic transmission.[1][10] JNJ-61432059's selective negative modulation of TARP γ-8 associated AMPA receptors offers the potential for a more targeted reduction of hyperexcitability, possibly leading to a better side-effect profile.
Signaling Pathway: Glutamatergic Synapse and AED Intervention Points
Caption: Intervention points of AEDs in the glutamatergic synapse.
Preclinical Efficacy: Performance in Validated Seizure Models
The anticonvulsant activity of novel compounds is typically evaluated in a battery of preclinical models that represent different seizure types.[11][12][13] The pentylenetetrazole (PTZ) and corneal kindling models are two such clinically validated assays. The PTZ model is often used to identify drugs effective against generalized myoclonic and absence seizures, while the kindling model is representative of focal seizures that can secondarily generalize.[11][14][15]
JNJ-61432059 has demonstrated robust, dose-dependent seizure protection in both the corneal kindling and pentylenetetrazole (PTZ) anticonvulsant models. This broad spectrum of activity in preclinical models suggests potential efficacy against both focal and generalized seizure types.
The table below summarizes the preclinical efficacy of JNJ-61432059 in comparison to standard-of-care AEDs in these models.
| Drug | Primary Mechanism of Action | Efficacy in PTZ Model | Efficacy in Kindling Model |
| JNJ-61432059 | Selective Negative Allosteric Modulator of TARP γ-8 AMPA Receptors | Effective | Effective |
| Carbamazepine | Voltage-gated Sodium Channel Blocker | Ineffective | Effective |
| Lamotrigine | Voltage-gated Sodium Channel Blocker | Ineffective | Effective |
| Valproic Acid | Broad Spectrum (Na+ channel, Ca2+ channel, GABAergic) | Effective | Effective |
Note: Efficacy data for standard-of-care drugs is based on established pharmacological profiles.
Experimental Protocols: Methodologies for Preclinical Evaluation
The robust evaluation of anticonvulsant compounds relies on standardized and reproducible experimental protocols. The following sections detail the methodologies for the pentylenetetrazole (PTZ) and corneal kindling seizure models.
Pentylenetetrazole (PTZ)-Induced Seizure Model
This model is used to assess the ability of a compound to prevent chemically induced generalized seizures.
Protocol:
-
Animal Preparation: Male Swiss mice are acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Drug Administration: Animals are divided into vehicle and treatment groups. The test compound (e.g., JNJ-61432059) or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) at a predetermined time before PTZ challenge.
-
PTZ Challenge: A sub-convulsive dose of pentylenetetrazole (e.g., 35-60 mg/kg) is administered subcutaneously (s.c.) or i.p.[14][16]
-
Observation: Animals are placed in individual observation chambers and observed for 30 minutes for the presence and latency of seizure activity.[17][18]
-
Seizure Scoring: Seizure severity is scored based on a standardized scale (e.g., Racine scale). Protection is defined as the absence of generalized tonic-clonic seizures.[19]
Experimental Workflow: PTZ-Induced Seizure Model
Caption: Workflow for the PTZ-induced seizure model.
Corneal Kindling Model
This model mimics the development and manifestation of focal seizures that can progress to generalized seizures.
Protocol:
-
Animal Preparation and Electrode Placement: Male CF-1 or C57BL/6 mice are used. For corneal kindling, electrodes are placed on the cornea.[20] Local anesthetic is applied to the corneas before stimulation.[20]
-
Kindling Stimulation: A sub-threshold electrical stimulus (e.g., 60 Hz, 3 seconds) is delivered twice daily.[20]
-
Kindling Development: The behavioral seizure response is scored after each stimulation. The stimulations are repeated until a stable, fully kindled state (e.g., consistent Racine stage 5 seizures) is achieved.[20]
-
Drug Testing: Once fully kindled, animals are used for drug efficacy studies. The test compound or vehicle is administered at a specific time before a single electrical stimulation.
-
Seizure Assessment: The seizure severity and duration are recorded and compared between vehicle and treatment groups.
Conclusion and Future Directions
The investigational compound JNJ-61432059, a representative of the pyrazolo[1,5-c]pyrimidine class, demonstrates a promising preclinical profile with a novel mechanism of action. Its efficacy in both the PTZ and corneal kindling models suggests a broad spectrum of anticonvulsant activity. The targeted modulation of TARP γ-8 associated AMPA receptors presents a scientifically intriguing alternative to the broader mechanisms of many standard-of-care AEDs.
Further research is warranted to fully elucidate the clinical potential of this class of compounds. Head-to-head clinical trials will be necessary to definitively compare the efficacy and safety of these novel modulators against current standard-of-care treatments for epilepsy. The development of such targeted therapies holds the promise of improved seizure control with potentially fewer side effects, addressing a critical unmet need in the management of epilepsy.
References
- Bialer, M., & White, H. S. (2010). Key factors in the discovery and development of new antiepileptic drugs. Nature Reviews Drug Discovery, 9(1), 68–82.
- Löscher, W. (2011). Critical review of current animal models of seizures and epilepsy used in the discovery and development of new antiepileptic drugs. Seizure, 20(5), 359–368.
- Schmidt, D., & Löscher, W. (2005). Drug resistance in epilepsy: putative pathogenic mechanisms. Epilepsia, 46(6), 858–876.
- Rogawski, M. A., & Löscher, W. (2004). The neurobiology of antiepileptic drugs. Nature Reviews Neuroscience, 5(7), 553–564.
-
Glauser, T. A., Ben-Menachem, E., Bourgeois, B., Cnaan, A., Guerreiro, C., Kälviäinen, R., ... & Tomson, T. (2013). Updated ILAE evidence review of antiepileptic drug efficacy and effectiveness as initial monotherapy for epileptic seizures and syndromes. Epilepsia, 54(3), 551–563.[21]
-
Dhir, A. (2012). Pentylenetetrazol (PTZ) kindling model of epilepsy. Current protocols in neuroscience, Chapter 9, Unit9.37.[14]
- Kandratavicius, L., Balista, P. A., Lopes-Aguiar, C., Ruggiero, R. N., Umeoka, E. H., Garcia-Cairasco, N., ... & Leite, J. P. (2014). Animal models of epilepsy: a critical review. Epilepsy & Behavior, 37, 67–76.
- Kamal, A., Srikanth, Y. V., Khan, M. N., Shaik, A. B., & Ashraf, M. (2011). Imidazo[1,2-a]pyridines: a novel class of anti-tubercular agents. Bioorganic & medicinal chemistry letters, 21(18), 5263–5267.
-
Vidal, A., Ferrándiz, M. L., Ubeda, A., Acero-Alarcón, A., Sepulveda-Arques, J., & Alcaraz, M. J. (2001). Effect of imidazo[1,2-a]pyrimidine derivatives on leukocyte function. Inflammation research, 50(6), 317–320.[22]
-
Shimada, T., & Yamagata, K. (2018). Pentylenetetrazole-Induced Kindling Mouse Model. Journal of visualized experiments: JoVE, (136), e57563.[18]
- McNamara, J. O. (2006). Cellular and molecular basis of epilepsy. Journal of Neuroscience, 26(40), 10120–10122.
-
Goel, R., Luxami, V., & Paul, K. (2015). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC advances, 5(99), 81608–81637.[23]
- Löscher, W. (2017). Animal models of seizures and epilepsy for drug discovery. Expert opinion on drug discovery, 12(3), 255–271.
- Sutula, T. P. (2004). The kindling model of epilepsy. In Models of Seizures and Epilepsy (pp. 27–38). Academic Press.
-
White, H. S. (2003). Preclinical development of antiepileptic drugs: past, present, and future directions. Epilepsia, 44, 2–8.[13]
- Brodie, M. J., & Dichter, M. A. (1996). Antiepileptic drugs. New England Journal of Medicine, 334(3), 168–175.
- Marson, A. G., Al-Kharusi, A. M., Alwaidh, M., Appleton, R., Baker, G. A., Chadwick, D. W., ... & Williamson, P. R. (2007). The SANAD study of effectiveness of carbamazepine, gabapentin, lamotrigine, oxcarbazepine, or topiramate for treatment of partial epilepsy: an unblinded randomised controlled trial. The Lancet, 369(9566), 1000–1015.
- Racine, R. J. (1972). Modification of seizure activity by electrical stimulation: II. Motor seizure. Electroencephalography and clinical neurophysiology, 32(3), 281–294.
- Löscher, W., & Schmidt, D. (1988). Which animal models should be used in the search for new antiepileptic drugs? A proposal based on experimental and clinical considerations. Epilepsy Research, 2(3), 145–181.
- Barton, M. E., Klein, B. D., Wolf, H. H., & White, H. S. (2001). Pharmacological characterization of the 6 Hz psychomotor seizure model of partial epilepsy. Epilepsy research, 47(3), 217–227.
- Matagne, A., & Kenda, B. (2011). The corneal kindling model of partial epilepsy. Current protocols in pharmacology, Chapter 5, Unit5.27.
- Glauser, T., Ben-Menachem, E., Bourgeois, B., Cnaan, A., Guerreiro, C., Kälviäinen, R., ... & Tomson, T. (2006). ILAE treatment guidelines: evidence-based analysis of antiepileptic drug efficacy and effectiveness as initial monotherapy for epileptic seizures and syndromes. Epilepsia, 47(7), 1094–1120.
-
Löscher, W. (2020). The pharmacoresistant epilepsy: an overview on existant and new emerging therapies. Epilepsy & Behavior, 103, 106848.[4]
- French, J. A., Krauss, G. L., Wechsler, R. T., Wang, X. F., DiVentura, B., Brandt, C., ... & Löscher, W. (2017). The epilepsy research community's view on the preclinical development of antiepileptic drugs. Epilepsia, 58(6), 941–951.
Sources
- 1. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 2. Mechanisms of action of antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Innovative Drug Discovery Strategies in Epilepsy: Integrating Next-Generation Syndrome-Specific Mouse Models to Address Pharmacoresistance and Epileptogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Pharmacoresistant Epilepsy: An Overview on Existant and New Emerging Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pre clinical screening of anti epileptic drugs | PPTX [slideshare.net]
- 6. Neurology : Antiepileptic medications [rch.org.au]
- 7. emedicine.medscape.com [emedicine.medscape.com]
- 8. Seizure Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. epilepsy.com [epilepsy.com]
- 10. Targeting Ionotropic Glutamate Receptors in the Treatment of Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preclinical Testing Strategies for Epilepsy Therapy Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pentylenetetrazol (PTZ) kindling model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Procedures for Electrical and Chemical Kindling Models in Rats and Mice | Springer Nature Experiments [experiments.springernature.com]
- 16. archepilepsy.org [archepilepsy.org]
- 17. Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice [jove.com]
- 18. Pentylenetetrazole-Induced Kindling Mouse Model [jove.com]
- 19. Preclinical Epilepsy CRO - Amygdala Kindling Model & EEG [synapcell.com]
- 20. Corneal Kindling Seizure Test (mouse) [panache.ninds.nih.gov]
- 21. ilae.org [ilae.org]
- 22. Safety and efficacy of standard and new antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. PTZ-Induced Epilepsy Model in Mice - JoVE Journal [jove.com]
A Comparative Guide to Biomarker Analysis for Evaluating the Efficacy of 7-Cyclopropylimidazo[1,2-a]pyrimidine, a Novel CSNK2A Inhibitor
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the efficacy of 7-Cyclopropylimidazo[1,2-a]pyrimidine and related compounds targeting the protein kinase CSNK2A (Casein Kinase 2 alpha). We will delve into the rationale behind biomarker selection, provide detailed experimental protocols for their analysis, and compare the performance of this novel compound with established CSNK2A inhibitors, supported by experimental data.
Introduction: The Rationale for Targeting CSNK2A and the Emergence of this compound
Protein kinase CSNK2A is a ubiquitously expressed serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including cell cycle progression, apoptosis, and transcription.[1] Its dysregulation is implicated in various diseases, most notably cancer, where it often promotes pro-survival signaling pathways.[2] This makes CSNK2A an attractive therapeutic target for the development of novel anti-cancer agents.[3]
The imidazo[1,2-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing a broad spectrum of biological activities, including anti-cancer, anti-viral, and anti-inflammatory effects.[2] Within this class, compounds bearing a 7-cyclopropylamino moiety on a related pyrazolo[1,5-a]pyrimidine core have been identified as potent and selective inhibitors of CSNK2A.[4][5] This guide will focus on a representative compound of this class, herein referred to as this compound, and establish a robust methodology for evaluating its therapeutic potential through rigorous biomarker analysis.
To provide a clear benchmark for efficacy, we will compare this compound with two well-characterized CSNK2A inhibitors:
-
CX-4945 (Silmitasertib): The first-in-class, orally bioavailable CSNK2A inhibitor that has advanced to clinical trials.[6]
-
SGC-CK2-1: A highly potent and selective chemical probe for CSNK2A, developed for in-depth biological studies.[7]
Key Biomarkers for Assessing CSNK2A Inhibition
The efficacy of a CSNK2A inhibitor is directly linked to its ability to engage its target and modulate downstream signaling pathways. Therefore, a comprehensive biomarker strategy should encompass both target engagement and pharmacodynamic markers of downstream pathway modulation.
Target Engagement: Measuring Direct Interaction with CSNK2A
Directly assessing whether a compound binds to CSNK2A in a cellular context is the first critical step. The NanoBRET™ Target Engagement Assay is a robust method for this purpose, providing a quantitative measure of compound affinity and occupancy in live cells.[8][9]
Pharmacodynamic Biomarkers: Monitoring Downstream Pathway Modulation
Inhibition of CSNK2A should lead to predictable changes in the phosphorylation state of its downstream substrates. Key pharmacodynamic biomarkers include:
-
Phospho-p21 (Thr145): The tumor suppressor protein p21 is a known substrate of CSNK2A. A reduction in the phosphorylation of p21 at threonine 145 is a reliable indicator of CSNK2A inhibition in vivo.[6]
-
Phospho-Akt (Ser129, Ser473, and Thr308): CSNK2A-mediated phosphorylation of Akt at Ser129 promotes its activation. Inhibition of CSNK2A leads to dephosphorylation at this site, as well as at the canonical regulatory sites Ser473 and Thr308, thereby attenuating PI3K/Akt signaling.[6]
The following diagram illustrates the CSNK2A signaling pathway and the points of intervention by inhibitors, along with the key biomarkers.
Caption: CSNK2A Signaling Pathway and Biomarkers of Inhibition.
Comparative Performance Analysis
The following tables summarize the key performance metrics for this compound (represented by a potent analog from the 3-cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidine series) and the comparator compounds.
Table 1: In Vitro and Cellular Potency against CSNK2A
| Compound | CSNK2A Enzymatic IC50 (nM) | Cellular Target Engagement (NanoBRET™) IC50 (nM) |
| This compound (representative) | ~4 | ~30 |
| CX-4945 (Silmitasertib) | 1 | ~256 |
| SGC-CK2-1 | 2.3 - 4.2 | 16 - 36 |
Data for the representative this compound is sourced from studies on closely related 3-cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidines.[4][5] Data for CX-4945 and SGC-CK2-1 are compiled from multiple sources.
Table 2: Cellular Anti-proliferative Activity
| Compound | Cancer Cell Line | EC50 (µM) |
| This compound (representative) | U-937 (Lymphoma) | < 0.5 |
| CX-4945 (Silmitasertib) | Breast Cancer Cell Lines | 1.71 - 20.01 |
| Chronic Lymphocytic Leukemia (CLL) | < 1 | |
| SGC-CK2-1 | U-937 (Lymphoma) | < 0.5 |
| Majority of >140 cell lines | > 10 |
Data for the representative this compound is based on the activity of the highly selective probe SGC-CK2-1 which shares the same core scaffold.[7] Data for CX-4945 is from various studies. Data for SGC-CK2-1 highlights its utility as a specific probe with limited broad anti-proliferative effects at lower concentrations.[7]
Experimental Protocols
The following are detailed, step-by-step methodologies for the key biomarker analysis experiments.
NanoBRET™ Target Engagement Assay
This protocol outlines the measurement of intracellular target engagement of CSNK2A inhibitors.
Caption: NanoBRET™ Target Engagement Assay Workflow.
Step-by-Step Protocol:
-
Cell Transfection: Transfect HEK293 cells with the CSNK2A1-NanoLuc® Fusion Vector according to the manufacturer's instructions.
-
Cell Seeding: Seed the transfected cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound, CX-4945, SGC-CK2-1) and a vehicle control. Add the compounds to the cells and incubate for 2 hours at 37°C.
-
Tracer Addition: Add the NanoBRET™ tracer reagent to all wells.
-
Substrate Addition and Signal Detection: Dispense the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor into the wells.
-
Measurement: Immediately measure the BRET signal using a luminometer equipped with appropriate filters.
-
Data Analysis: Calculate the BRET ratio and plot it against the compound concentration. Determine the IC50 values by fitting the data to a four-parameter dose-response curve.
Western Blot Analysis of Phospho-p21 and Phospho-Akt
This protocol details the detection of changes in the phosphorylation status of CSNK2A downstream targets.
Step-by-Step Protocol:
-
Cell Culture and Treatment: Culture cancer cells (e.g., U-937 or a relevant breast cancer cell line) to 70-80% confluency. Treat the cells with various concentrations of this compound, CX-4945, SGC-CK2-1, or a vehicle control for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% w/v BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with one of the following primary antibodies, diluted in 5% BSA in TBST:
-
Rabbit anti-phospho-p21 (Thr145)
-
Rabbit anti-phospho-Akt (Ser129)
-
Rabbit anti-phospho-Akt (Ser473)
-
Mouse anti-phospho-Akt (Thr308)
-
Rabbit anti-total p21
-
Mouse anti-total Akt
-
Mouse anti-β-actin (as a loading control)
-
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody (anti-rabbit or anti-mouse) for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the phospho-protein signals to the total protein signals to determine the relative change in phosphorylation.
Conclusion and Future Directions
The biomarker analysis framework presented in this guide provides a robust and multi-faceted approach to evaluating the efficacy of this compound as a novel CSNK2A inhibitor. By combining direct target engagement assays with the quantification of key pharmacodynamic biomarkers, researchers can gain a comprehensive understanding of the compound's mechanism of action and its potential for therapeutic development.
The comparative data presented here suggest that this compound and its analogs are potent and selective inhibitors of CSNK2A, with cellular activity comparable to or exceeding that of the clinical candidate CX-4945. Future studies should focus on in vivo efficacy models, correlating the observed biomarker changes with anti-tumor activity. Furthermore, the high selectivity of this chemical series, exemplified by probes like SGC-CK2-1, will be invaluable in further dissecting the complex biology of CSNK2A in health and disease.
References
-
Yang X, Ong HW, Dickmander RJ, et al. Optimization of 3-Cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidines Toward the Development of an In Vivo Chemical Probe for CSNK2. bioRxiv. 2023. [Link]
- Dowling JE, et al. Identification of a pyrazolo[1,5-a]pyrimidine scaffold for the development of potent and selective casein kinase 2 (CK2) inhibitors. Bioorg Med Chem Lett. 2016;26(7):1749-1753.
-
Wells CI, Drewry DH, Pickett JE, et al. Development of a Potent and Selective Chemical Probe for the Pleiotropic Kinase CK2. Cell Chem Biol. 2021;28(4):546-558.e10. [Link]
-
Structural Genomics Consortium. SGC-CK2-1 A chemical probe for CK2. [Link]
-
Siddiqui-Jain A, Drygin D, Streiner N, et al. CX-4945, an orally bioavailable selective inhibitor of protein kinase CK2, inhibits prosurvival and angiogenic signaling and exhibits antitumor efficacy. Cancer Res. 2010;70(24):10288-10298. [Link]
-
MDPI. Comparative Efficacy of CK2 Inhibitors CX-4945 and SGC-CK2-2 on CK2 Signaling. [Link]
-
Kim J, et al. The casein kinase 2 inhibitor, CX-4945, as an anti-cancer drug in treatment of human hematological malignancies. Front Oncol. 2015;5:130. [Link]
-
Strum SW, Gyenis L, Litchfield DW. CSNK2 in cancer: pathophysiology and translational applications. Br J Cancer. 2022;126(7):994-1003. [Link]
-
MDPI. CX-4945 and siRNA-Mediated Knockdown of CK2 Improves Cisplatin Response in HPV(+) and HPV(−) HNSCC Cell Lines. [Link]
-
ResearchGate. Detection of p21 (T145) phosphorylation by anti-phospho-p21 (T145) antibody. [Link]
-
LI-COR Biosciences. Pan/Phospho Analysis for Western Blot Normalization. [Link]
-
Litchfield DW. Protein kinase CK2: structure, regulation and role in cellular decisions of life and death. Biochem J. 2003;369(Pt 1):1-15. [Link]
-
Reddy MV, et al. Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK. J Med Chem. 2014;57(3):578-599. [Link]
-
El-Sayed N, et al. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Heliyon. 2023;9(8):e18659. [Link]
-
Choi YJ, et al. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity. J Med Chem. 2015;58(5):2247-2264. [Link]
-
Yang X, et al. Optimization of 3-Cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidines Toward the Development of an In Vivo Chemical Probe for CSNK2A. ACS Omega. 2023;8(42):39473-39485. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Optimization of 3-Cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidines toward the Development of an In Vivo Chemical Probe for CSNK2A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5) - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 7-Cyclopropylimidazo[1,2-a]pyrimidine
As researchers and scientists at the forefront of drug development, our work inherently involves the responsible management of novel chemical entities. The compound 7-Cyclopropylimidazo[1,2-a]pyrimidine, a member of the promising imidazo[1,2-a]pyrimidine class known for a wide range of pharmacological properties, is no exception.[1][2][3] Adherence to rigorous disposal protocols is not merely a matter of regulatory compliance; it is a cornerstone of our commitment to laboratory safety, environmental stewardship, and the integrity of our research.
This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in established chemical safety principles. Our objective is to empower your laboratory with the knowledge to manage this chemical waste safely and effectively, ensuring a secure environment for your team and the community.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Before any disposal procedure can be established, a thorough understanding of the compound's potential hazards is essential. While a specific Safety Data Sheet (SDS) for this compound may not always be available, data from the parent compound, Imidazo[1,2-a]pyrimidine, and its derivatives provide a strong basis for a conservative risk assessment.
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides warnings for the parent scaffold, including:
Furthermore, some related pyrimidine compounds are classified as flammable liquids. Therefore, the fundamental principle is to treat this compound as a hazardous chemical waste unless definitive data proves otherwise. This cautious approach is the bedrock of a self-validating safety system in the laboratory.
| Potential Hazard | Classification (Based on Related Compounds) | Primary Safety Implication |
| Acute Oral Toxicity | Warning (Harmful if swallowed) | Prevent ingestion; mandates proper labeling and storage. |
| Skin Irritation/Sensitization | Warning (Causes skin irritation/allergic reaction) | Requires use of personal protective equipment (PPE) and containment. |
| Eye Irritation | Warning (Causes serious eye irritation) | Mandates use of eye protection; informs first-aid procedures. |
| Flammability | Potential (Based on related structures) | Prohibits disposal near ignition sources; requires specific storage. |
| Aquatic Toxicity | Potential (Harmful to aquatic life) | Strictly forbids drain disposal to protect waterways.[6] |
Regulatory Framework: Your Legal and Ethical Obligations
The management of hazardous waste is strictly regulated. In the United States, the primary governing regulation is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[7][8][9] RCRA establishes a "cradle-to-grave" framework, meaning the generator of the waste is responsible for it from its creation to its final, safe disposal.[10][11] State and local regulations may be even more stringent.[7][11]
Failing to adhere to these regulations can lead to significant penalties, but more importantly, it can endanger personnel and the environment.[12]
Core Disposal Principles: The Non-Negotiables
Regardless of the specific chemical, a set of universal principles for hazardous waste management applies. These practices are essential for ensuring safety and compliance.
-
No Drain Disposal : Under no circumstances should this compound or its containers be disposed of down the sink.[10][13] This practice can lead to the contamination of waterways, potentially harming aquatic life and interfering with water treatment processes.[7][10]
-
Waste Segregation : Do not mix this compound waste with other waste streams.[14] It should be segregated as a distinct hazardous chemical waste. Mixing incompatible chemicals can lead to dangerous reactions.[13]
-
Proper Containment : Use only appropriate, leak-proof, and clearly labeled containers for waste storage.[14][15] The original chemical container is often the best choice for storing its waste.[16] Containers must be kept closed unless waste is actively being added.[15]
-
Clear Labeling : All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear indication of the associated hazards (e.g., "Toxic," "Irritant").[17][18]
Step-by-Step Disposal Protocol for this compound
This protocol provides a direct, actionable workflow for laboratory personnel.
Phase 1: Preparation and Personal Protective Equipment (PPE)
-
Consult the SDS : If an SDS for this compound is available, review it thoroughly. If not, proceed with the high-caution approach outlined here.
-
Designate a Satellite Accumulation Area (SAA) : Identify a specific location in the lab where the waste will be stored, away from heat or ignition sources.[13][17] This area must be at or near the point of generation and under the control of the lab personnel.
-
Don Appropriate PPE : Before handling the chemical or its waste, wear standard laboratory PPE, including:
-
Safety glasses or goggles.
-
Chemical-resistant gloves (e.g., nitrile).
-
A lab coat.[5]
-
Phase 2: Waste Collection and Containment
-
Select a Waste Container : Choose a clean, dry, and chemically compatible container with a secure, tight-fitting lid.[16] Glass or high-density polyethylene (HDPE) containers are generally suitable. Ensure the container is in good condition with no leaks or external residue.[16]
-
Label the Container : Before adding any waste, affix a hazardous waste label. Fill in all required information:
-
Generator Information : Your name, lab, and contact information.
-
Chemical Name : "this compound".
-
Hazards : Check boxes for "Toxic" and "Irritant".
-
-
Collect the Waste :
-
Solid Waste : Carefully transfer solid this compound into the labeled container using a dedicated spatula or scoop. Avoid generating dust.[5]
-
Liquid Waste (Solutions) : Pour liquid waste containing the compound into the labeled container using a funnel to prevent spills.
-
Contaminated Materials : Items such as gloves, weigh boats, and absorbent paper that are contaminated with the compound should be collected in a separate, clearly labeled solid waste container.
-
-
Secure the Container : Tightly seal the container lid immediately after adding waste. Store it in your designated SAA.
Phase 3: Arranging for Final Disposal
-
Do Not Exceed Accumulation Limits : Be aware of the volume and time limits for storing hazardous waste in an SAA as defined by the EPA and your institution.[18]
-
Request a Pickup : Once the container is full or nearing its time limit, contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[15] Do not attempt to transport or dispose of the waste yourself.
-
Documentation : Your EHS office will manage the hazardous waste manifest system, which tracks the waste from your lab to a licensed Treatment, Storage, and Disposal Facility (TSDF).[17][19] This documentation is a critical part of your cradle-to-grave responsibility.
Below is a workflow diagram illustrating the decision-making process for proper disposal.
Waste Minimization and Spill Management
A comprehensive safety plan extends beyond disposal to include waste reduction and emergency preparedness.
Waste Minimization Strategies
Proactive measures can significantly reduce the volume of hazardous waste your lab generates.[15]
-
Source Reduction : Order only the quantity of chemical required for your experiments.[15]
-
Scale Reduction : Whenever feasible, reduce the scale of your experiments to minimize waste production.[15]
-
Inventory Management : Maintain a current inventory of your chemicals to avoid ordering duplicates and to track expiration dates.[14]
Emergency Spill Procedures
Accidental spills must be handled immediately and safely.
-
Alert Personnel : Notify everyone in the immediate area of the spill.
-
Evacuate : If the spill is large or involves highly volatile solvents, evacuate the area.
-
Protect Yourself : Wear appropriate PPE before attempting cleanup.
-
Contain the Spill : Use a chemical spill kit with appropriate absorbent materials to contain the spill. For a solid, carefully sweep it up, avoiding dust generation.[5] For a liquid, cover with absorbent pads.
-
Collect and Dispose : All cleanup materials (absorbent pads, contaminated gloves, etc.) must be treated as hazardous waste and placed in a sealed, labeled container for disposal.[16]
-
Report : Report the spill to your laboratory supervisor and EHS office, as per your institution's policy.
By integrating these robust disposal protocols, waste minimization efforts, and emergency procedures into your daily laboratory operations, you build a culture of safety and responsibility. This not only ensures regulatory compliance but also reinforces the trust placed in us as scientific professionals dedicated to advancing knowledge while protecting our colleagues and our environment.
References
- Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Labor Security System.
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (n.d.). University of Pennsylvania EHRS.
- Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste.
- Managing Hazardous Chemical Waste in the Lab. (n.d.). Medical Laboratory Observer.
- Pharmaceutical Waste Disposal: Key Regulations You Need to Know. (2025, January 3).
- Laboratory Guide for Managing Chemical Waste. (2023, October). Vanderbilt University Medical Center.
- Medication & Pharmaceutical Waste Disposal Explained. (n.d.). Stericycle.
- Types of Pharmaceutical Waste and How to Dispose of Them. (n.d.). VLS Environmental Solutions.
- The Ultimate Guide to Pharmaceutical Disposal in 2025. (n.d.). EasyRxCycle.
- A guide to the disposal of pharmaceutical waste. (2024, December 13). Anenta.
- What Regulations Govern Hazardous Waste Management? (2025, January 6). Chemistry For Everyone.
- Imidazo[1,2-a]pyrimidine Safety Data Sheet. (2022, September 16). Apollo Scientific.
- Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA.
- Waste, Chemical, and Cleanup Enforcement. (2025, April 15). US EPA.
- The Essential Guide to Sustainability and Compliance for Industrial Waste Management. (2026, January 12).
- Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US EPA.
- Pyrimidine Safety Data Sheet. (2025, December 19). Fisher Scientific.
- Safety Data Sheet. (2025, December 19).
- Safety Data Sheet. (2025, August 5). Sigma-Aldrich.
- Imidazo(1,2-a)pyrimidine. (n.d.). PubChem.
- Safety Data Sheet: 1,3,4,6,7,8-hexahydro-2H-pyrimido[1,2-a]pyrimidine. (n.d.). Chemos.
- Safety Data Sheet. (2024, December 19). CymitQuimica.
- Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. (2024, November 5). PMC.
- Imidazo[1,2-a]pyrimidine AldrichCPR. (n.d.). Sigma-Aldrich.
- 5-Cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-2-carboxylic acid. (n.d.). Bldpharm.
- Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. (n.d.). MDPI.
- Imidazo[1,2-a]pyrimidine. (n.d.). Chem-Impex.
- Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. (n.d.). The Journal of Organic Chemistry - ACS Publications.
- Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. (n.d.). RSC Publishing.
Sources
- 1. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Imidazo(1,2-a)pyrimidine | C6H5N3 | CID 577018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. chemos.de [chemos.de]
- 7. sdmedwaste.com [sdmedwaste.com]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
- 10. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 11. youtube.com [youtube.com]
- 12. anentawaste.com [anentawaste.com]
- 13. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 14. acewaste.com.au [acewaste.com.au]
- 15. ehrs.upenn.edu [ehrs.upenn.edu]
- 16. vumc.org [vumc.org]
- 17. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 18. crystal-clean.com [crystal-clean.com]
- 19. epa.gov [epa.gov]
Personal protective equipment for handling 7-Cyclopropylimidazo[1,2-a]pyrimidine
A Researcher's Guide to Safely Handling 7-Cyclopropylimidazo[1,2-a]pyrimidine
The imidazo[1,2-a]pyrimidine scaffold is a cornerstone in the development of therapeutics for a wide range of conditions, including cancer, inflammation, and infectious diseases.[2][4][5] Its structural similarity to endogenous purines makes it a valuable pharmacophore.[4][6] However, this biological activity also necessitates a cautious and informed approach to its handling.
I. Hazard Assessment and Risk Mitigation
Before any bench work commences, a thorough risk assessment is paramount. Based on data from analogous compounds, this compound should be treated as a potentially hazardous substance.
Anticipated Hazards:
-
Skin and Eye Irritation: Likely to cause skin and serious eye irritation.[8][9][10][11] Prolonged or repeated contact may lead to dermatitis.
-
Allergic Skin Reaction: May cause an allergic skin reaction (sensitization).[9]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[10]
-
Flammability: While not definitively known for this specific compound, related pyrimidines can be flammable liquids.[7][12] Therefore, it is prudent to avoid open flames and sources of ignition.
| Hazard Class | Anticipated Risk | Primary Routes of Exposure |
| Acute Toxicity (Oral) | Harmful if swallowed | Ingestion |
| Skin Corrosion/Irritation | Causes skin irritation | Skin contact |
| Serious Eye Damage/Irritation | Causes serious eye irritation | Eye contact |
| Respiratory/Skin Sensitization | May cause an allergic skin reaction | Skin contact |
| Specific Target Organ Toxicity | May cause respiratory irritation | Inhalation |
II. Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable.[13][14] The following table outlines the minimum required PPE for handling this compound.
| Body Part | Required PPE | Rationale and Best Practices |
| Eyes/Face | Chemical splash goggles and a face shield.[15][16] | Goggles provide a seal against splashes. A face shield offers an additional layer of protection for the entire face, especially when handling larger quantities or during procedures with a higher risk of splashing.[15] Always wear goggles under the face shield.[15] |
| Hands | Chemically resistant gloves (Nitrile or Neoprene recommended). | Double-gloving is recommended to minimize the risk of exposure due to tears or punctures. Change gloves immediately if they become contaminated. Do not wear gloves outside of the laboratory area. |
| Body | Flame-resistant laboratory coat.[15] | A fully buttoned lab coat protects your skin and personal clothing from contamination. Ensure the material is appropriate for the chemicals being handled. |
| Feet | Closed-toe shoes.[14] | Protects feet from spills and falling objects. |
| Respiratory | Use in a certified chemical fume hood. For situations with a higher risk of aerosol generation, a NIOSH-approved respirator (e.g., N95 or higher) may be necessary.[17] | A fume hood is the primary engineering control to minimize inhalation exposure. Respiratory protection should be used as a secondary measure based on a risk assessment.[14] |
III. Operational and Handling Plan: A Step-by-Step Guide
A systematic approach to handling ensures both safety and experimental integrity.
1. Preparation and Pre-Handling Checklist:
-
Verify Equipment: Ensure a certified chemical fume hood is available and functioning correctly. Locate the nearest safety shower and eyewash station.
-
Gather Materials: Assemble all necessary PPE, spill kit materials, and waste containers before handling the compound.
-
Review Procedures: Mentally walk through the entire experimental procedure to anticipate potential hazards.
2. Handling the Compound:
-
Work within a Fume Hood: All manipulations of this compound, including weighing and dilutions, must be performed inside a chemical fume hood.
-
Avoid Dust and Aerosol Generation: Handle the solid material carefully to minimize the creation of dust.[11] If preparing solutions, add the solid to the solvent slowly.
-
Use Appropriate Tools: Employ spatulas and other tools dedicated to handling this compound to prevent cross-contamination.
-
Maintain Situational Awareness: Be mindful of your actions and the surrounding environment to prevent accidental spills or contact.
Workflow for Handling this compound
Caption: A stepwise workflow for the safe handling of this compound.
IV. Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and correct action is crucial.
Emergency Response Plan
Sources
- 1. Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. chemos.de [chemos.de]
- 9. Imidazo(1,2-a)pyrimidine | C6H5N3 | CID 577018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. fishersci.com [fishersci.com]
- 13. Protective Equipment - American Chemistry Council [americanchemistry.com]
- 14. hazmatschool.com [hazmatschool.com]
- 15. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 16. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 17. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
